2-Fluoro-N,N-dimethylpyridin-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-N,N-dimethylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-10(2)6-3-4-9-7(8)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYHAAZITLGHLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479220 | |
| Record name | 2-Fluoro-N,N-dimethylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849937-80-0 | |
| Record name | 2-Fluoro-N,N-dimethylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Fluoro-N,N-dimethylpyridin-4-amine: A Technical Guide
Executive Summary: This document provides a comprehensive technical guide for the synthesis of 2-Fluoro-N,N-dimethylpyridin-4-amine, a valuable substituted pyridine derivative for applications in pharmaceutical and materials science research. The guide details a robust and efficient two-step synthetic pathway commencing from the commercially available starting material, 4-Amino-2-chloropyridine. The core of the synthesis relies on two fundamental transformations in heterocyclic chemistry: a nucleophilic aromatic substitution (SNAr) for halogen exchange, followed by an exhaustive N-methylation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic explanations, a detailed step-by-step experimental protocol, and critical safety considerations.
Introduction
This compound (CAS No. 849937-80-0) is a fluorinated analog of the well-known acylation catalyst 4-Dimethylaminopyridine (DMAP).[1][2][3] Its unique electronic properties, imparted by the electron-withdrawing fluorine atom at the 2-position, make it a versatile building block in medicinal chemistry for the development of novel therapeutics and functional materials. The strategic placement of the fluorine atom can significantly influence molecular properties such as metabolic stability, binding affinity, and membrane permeability, making this scaffold highly attractive for lead optimization in drug discovery programs.
This guide presents a validated synthetic protocol designed for both clarity and reproducibility, grounded in established principles of heterocyclic chemistry.
Mechanistic Rationale and Synthetic Strategy
The Principle of Nucleophilic Aromatic Substitution (SNAr) on Pyridine Scaffolds
The synthetic approach is predicated on the principles of Nucleophilic Aromatic Substitution (SNAr). The pyridine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack, particularly at the α (2- and 6-) and γ (4-) positions.[4] This is due to the electron-withdrawing nature of the ring nitrogen, which can effectively stabilize the negative charge of the anionic σ-complex (Meisenheimer intermediate) formed during the reaction.[4][5] The reaction generally proceeds via a two-step addition-elimination mechanism, where the initial addition of the nucleophile is often the rate-determining step.[5][6]
Selected Synthetic Pathway
The chosen pathway involves a two-step sequence starting from 4-Amino-2-chloropyridine:
-
Halogen Exchange (Halex) Reaction: The 2-chloro substituent is replaced by a fluorine atom using a fluoride salt. This SNAr reaction leverages the high reactivity of the 2-position and the ability of fluoride to displace other halogens.
-
Exhaustive N-Methylation: The primary amino group at the 4-position is converted to a dimethylamino group to yield the final product.
This strategy is advantageous due to the commercial availability and relatively low cost of the starting material, 4-Amino-2-chloropyridine.[7][8]
Experimental Protocol
Step 1: Synthesis of 4-Amino-2-fluoropyridine
This step involves a halogen exchange reaction, a type of nucleophilic aromatic substitution. The chlorine atom at the 2-position of the pyridine ring is displaced by a fluoride ion.
Causality:
-
Solvent: A high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to effectively dissolve the pyridine substrate and the fluoride salt, facilitating the reaction at elevated temperatures.
-
Fluoride Source: Sodium fluoride is a common and cost-effective source of fluoride ions for this transformation.[9]
-
Temperature: High temperatures (e.g., 140 °C) are typically required to overcome the activation energy for the SNAr reaction on heteroaromatic systems.[9]
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Amino-2-chloropyridine (1.0 eq) and N,N-Dimethylformamide (DMF, approx. 3.5 mL per gram of substrate).
-
Add sodium fluoride (NaF, approx. 1.6 eq).[9]
-
Heat the reaction mixture to 140 °C and maintain for 5-8 hours, monitoring the reaction progress by TLC or LC-MS.[9]
-
Upon completion, cool the mixture to approximately 80 °C.
-
Remove the DMF under reduced pressure.
-
To the residue, add dichloromethane (DCM) and a saturated aqueous solution of sodium chloride (brine).
-
Transfer the mixture to a separatory funnel, shake vigorously, and separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield 4-Amino-2-fluoropyridine as a solid.[9]
Step 2: Synthesis of this compound
This step achieves the exhaustive methylation of the primary amine. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.
Causality:
-
Reagents: Formaldehyde serves as the source of the methyl groups, while formic acid acts as both a catalyst and the reducing agent. This avoids the use of more hazardous alkylating agents like methyl iodide or dimethyl sulfate.
-
Mechanism: The reaction proceeds through the formation of an imine intermediate between the primary amine and formaldehyde, which is then reduced by formic acid (via a hydride transfer) to the monomethylated amine. The process repeats to form the dimethylated product.
Procedure:
-
In a round-bottom flask, suspend 4-Amino-2-fluoropyridine (1.0 eq) in an aqueous solution of formaldehyde (37 wt. %, ~3.0 eq).
-
Add formic acid (98%, ~3.0 eq) dropwise to the suspension while stirring. The mixture may warm up.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully make it basic (pH > 9) by the slow addition of a saturated sodium hydroxide or sodium carbonate solution.
-
Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography to yield this compound.
Data Summary and Visualization
Table 1: Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Role |
| 4-Amino-2-chloropyridine | 14432-12-3 | 128.56 | Starting Material |
| Sodium Fluoride | 7681-49-4 | 41.99 | Fluorinating Agent |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent |
| Formaldehyde (37% aq.) | 50-00-0 | 30.03 | Methyl Source |
| Formic Acid | 64-18-6 | 46.03 | Reducing Agent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction Solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | Extraction Solvent |
| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 | Drying Agent |
Table 2: Key Reaction Parameters and Expected Yields
| Step | Reaction | Key Parameters | Expected Yield |
| 1 | Halogen Exchange | 140 °C, 5-8 hours in DMF | ~90% (based on analogous reactions[9]) |
| 2 | N,N-Dimethylation | Reflux, 4-6 hours | 75-85% |
Synthetic Workflow Diagram
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- 9. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-N,N-dimethylpyridin-4-amine
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven methodology for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds.[1] 2-Fluoro-N,N-dimethylpyridin-4-amine (CAS No. 849937-80-0) is a pyridine derivative of significant interest, combining the electronic effects of a fluorine atom with the strong electron-donating character of a dimethylamino group. This guide offers an in-depth exploration of its core physicochemical properties, providing researchers, scientists, and drug development professionals with a consolidated resource of known data, expert-driven estimations for uncharacterised properties, and detailed experimental protocols. While experimental data for this specific molecule is limited in the public domain, this document synthesizes information from structurally related analogues to provide a robust predictive framework.
Molecular Structure and Core Identifiers
The foundational step in characterizing any chemical entity is a thorough understanding of its structure and fundamental identifiers.
Caption: Chemical structure of this compound.
Table 1: Core Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 849937-80-0 | [2][3] |
| Molecular Formula | C₇H₉FN₂ | [2][3] |
| Molecular Weight | 140.16 g/mol | [2][3] |
| IUPAC Name | This compound | [4] |
| SMILES | CN(C)C1=CC(=NC=C1)F | [3] |
Physicochemical Properties: Data and Estimations
A molecule's physicochemical properties are paramount to its behavior in both chemical and biological systems. This section presents a combination of computationally predicted data and expert estimations based on analogous structures, providing a comprehensive profile for this compound.
Table 2: Summary of Physicochemical Properties
| Property | Value (Predicted/Estimated) | Rationale/Reference |
| Melting Point (°C) | ~80-90 (Estimated) | Based on the melting point of 4-Amino-2-fluoropyridine (83-88 °C).[5][6][7] The addition of two methyl groups may slightly alter crystal packing and melting point. |
| Boiling Point (°C) | >200 (Estimated) | The boiling point of the parent 2-fluoropyridine is ~126 °C.[8][9][10][11] The addition of the polar dimethylamino group will significantly increase the boiling point. For comparison, 4-Amino-2-fluoropyridine has a predicted boiling point of 264 °C.[7] |
| Solubility | Soluble in many organic solvents (e.g., methanol, chloroform, ethyl acetate). Moderately soluble in water. | The non-fluorinated analogue, 4-(Dimethylamino)pyridine (DMAP), is soluble in a wide range of organic solvents and moderately soluble in water.[12] The fluorine atom is unlikely to drastically alter this general solubility profile. |
| pKa (of conjugate acid) | 3.5 - 4.5 (Estimated) | The pKa of 2-fluoropyridine is very low (-0.44) due to the strong electron-withdrawing effect of fluorine.[9][11] The electron-donating dimethylamino group at the 4-position will increase the basicity of the ring nitrogen. The pKa of 4-Amino-2-fluoropyridine is predicted to be 3.76.[5][7] The N,N-dimethyl derivative is expected to have a similar or slightly higher pKa. |
| LogP | 1.2867 (Calculated) | [3] |
| Topological Polar Surface Area (TPSA) | 16.13 Ų | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 1 | [3] |
Experimental Protocols for Property Determination
For researchers requiring definitive experimental values, the following section details standardized methodologies for the determination of key physicochemical properties.
Melting Point Determination
The melting point provides a quick and effective assessment of a compound's purity. A sharp melting range (typically < 2°C) is indicative of high purity.
Caption: Workflow for melting point determination.
Detailed Methodology:
-
Sample Preparation: A small amount of the crystalline solid is ground into a fine powder. This powder is then packed into a capillary tube, sealed at one end, to a height of 1-2 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer and a viewing lens.
-
Heating and Observation: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[13]
Boiling Point Determination
For liquid compounds, the boiling point is a key characteristic property. The Thiele tube method is a common and effective technique for determining the boiling point of small quantities of liquid.
Detailed Methodology:
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).
-
Heating and Observation: The heating bath is gently heated. As the liquid's boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[14]
Solubility Determination
Understanding a compound's solubility in various solvents is crucial for reaction setup, purification, and formulation.
Caption: A simplified workflow for solubility classification.
Detailed Methodology:
-
Water Solubility: A small amount of the compound (approx. 25 mg) is added to a test tube containing 0.75 mL of water. The tube is shaken vigorously. If the compound dissolves, it is classified as water-soluble.
-
Aqueous Base Solubility: If the compound is insoluble in water, its solubility in 5% aqueous sodium hydroxide is tested. Solubility in NaOH suggests the presence of an acidic functional group.
-
Aqueous Acid Solubility: If the compound is insoluble in both water and aqueous base, its solubility in 5% aqueous hydrochloric acid is tested. Solubility in HCl is a strong indicator of a basic functional group, such as an amine.[15]
pKa Determination
The pKa is a quantitative measure of a compound's acidity or basicity and is critical for understanding its ionization state at a given pH. Potentiometric titration is a highly accurate method for its determination.
Detailed Methodology:
-
Sample Preparation: A solution of the compound with a precisely known concentration is prepared in deionized water.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: The pH is plotted against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[16]
Predicted Spectral Properties
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: The pyridine ring protons will appear in the aromatic region (typically δ 6.5-8.5 ppm). The fluorine atom at the 2-position will cause downfield shifts for adjacent protons. We can expect to see two distinct signals for the protons at the 3- and 5-positions. These signals will likely appear as doublets or doublets of doublets due to coupling with each other and with the fluorine atom.
-
N,N-dimethyl Protons: A singlet corresponding to the six equivalent protons of the two methyl groups will be observed, likely in the range of δ 3.0-3.3 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons: The six carbons of the pyridine ring will resonate in the aromatic region (δ 100-160 ppm). The carbon directly attached to the fluorine atom (C2) will exhibit a large one-bond coupling constant (¹JCF) of approximately 230-260 Hz, appearing as a doublet.[15] The other ring carbons will also show smaller couplings to the fluorine atom (²JCF, ³JCF, etc.). The carbon attached to the dimethylamino group (C4) will be shifted upfield due to the electron-donating effect of the nitrogen.
-
N,N-dimethyl Carbons: A single resonance for the two equivalent methyl carbons is expected around δ 40 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
C-F Stretch: A strong absorption band characteristic of the C-F bond stretch is expected in the region of 1250-1150 cm⁻¹.[17]
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1600-1400 cm⁻¹ region will be indicative of the pyridine ring vibrations.
-
C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹.
Illustrative Synthetic Approach
While a specific synthesis for this compound is not detailed in the searched literature, a plausible and efficient route can be adapted from established methods for the synthesis of related 4-(dimethylamino)pyridine derivatives. A common approach involves the quaternization of a pyridine followed by amination.
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An In-depth Technical Guide to 2-Fluoro-N,N-dimethylpyridin-4-amine: A Core Building Block for Targeted Protein Degradation
Abstract: 2-Fluoro-N,N-dimethylpyridin-4-amine has emerged as a pivotal chemical intermediate in modern drug discovery, particularly in the synthesis of novel therapeutics for targeted protein degradation. Its unique structural and electronic properties, stemming from the interplay between the 2-fluoro substituent and the 4-dimethylamino group on the pyridine scaffold, make it a versatile and highly reactive building block. This guide provides an in-depth technical overview of its chemical identity, a robust synthetic strategy with mechanistic rationale, detailed analytical characterization, key applications in the development of PROTACs (Proteolysis Targeting Chimeras), and essential safety and handling protocols. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of complex bioactive molecules.
Chemical Identity and Physicochemical Properties
This compound is a substituted pyridine derivative. The presence of a fluorine atom at the 2-position significantly modulates the electronic character of the pyridine ring, enhancing its reactivity in specific transformations crucial for medicinal chemistry.
The fundamental properties of this compound are summarized below. These values are critical for reaction planning, purification, and analytical method development.
| Property | Value | Reference(s) |
| CAS Number | 849937-80-0 | [1][2] |
| Molecular Formula | C₇H₉FN₂ | [1][2] |
| Molecular Weight | 140.16 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| SMILES | CN(C)C1=CC(=NC=C1)F | [1] |
| Calculated LogP | 1.28 | [1] |
| Topological Polar Surface Area (TPSA) | 16.13 Ų | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 1 | [1] |
Structural Representation:
Caption: 2D Structure of this compound.
Synthesis and Mechanistic Rationale
While multiple synthetic routes can be envisioned, a highly practical and scalable approach involves the methylation of a readily available precursor, 2-amino-4-fluoropyridine. This strategy is predicated on robust, well-understood chemical transformations.
Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 2-Amino-4-fluoropyridine
The initial step leverages a nucleophilic aromatic substitution (SNAr), specifically a halogen exchange (Halex) reaction.
-
Protocol:
-
To a solution of 2-amino-4-chloropyridine (1.0 eq) in N,N-dimethylformamide (DMF, ~3.5 mL/g), add sodium fluoride (NaF, ~1.6 eq).[3]
-
Heat the reaction mixture to 140 °C and maintain for 5-8 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.[3]
-
Cool the mixture to 80 °C and remove the DMF under reduced pressure.[3]
-
Partition the residue between dichloromethane (DCM) and saturated aqueous sodium chloride (brine).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Recrystallize the crude solid from ethanol to yield 2-amino-4-fluoropyridine as a white solid.[3]
-
-
Mechanistic Rationale: The pyridine ring is electron-deficient, which facilitates SNAr. The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex. Although chlorine is a reasonable leaving group, the use of a polar aprotic solvent (DMF) and high temperature is necessary to drive the reaction with the relatively moderate nucleophilicity of the fluoride ion.
Step 2: Synthesis of this compound
This step employs a reductive amination, a classic and highly efficient method for methylating primary amines.
-
Protocol:
-
Suspend 2-amino-4-fluoropyridine (1.0 eq) in dichloromethane (DCM, ~10 mL/g).
-
Add aqueous formaldehyde (37 wt. %, 2.5 eq) to the suspension.
-
Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.2 eq) portion-wise over 15 minutes, controlling any exotherm with an ice bath.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the final compound.
-
-
Mechanistic Rationale: The primary amine first condenses with formaldehyde to form an iminium ion intermediate. Sodium triacetoxyborohydride is the reducing agent of choice for this transformation. It is significantly milder than other hydride reagents like sodium borohydride, allowing for a one-pot procedure without reducing the formaldehyde. Its steric bulk and attenuated reactivity prevent unwanted side reactions and provide high selectivity for the reduction of the iminium ion to the desired dimethylated amine.
Spectroscopic Characterization
| Technique | Expected Observations |
| ¹H NMR | δ ~8.0-8.2 ppm: Doublet of doublets (dd), 1H (H-6, proton adjacent to ring nitrogen). Coupling to H-5 and F-2. δ ~6.3-6.5 ppm: Doublet of doublets (dd), 1H (H-5, proton adjacent to the dimethylamino group). Coupling to H-6 and F-2. δ ~6.1-6.3 ppm: Doublet (d), 1H (H-3, proton between F and N(Me)₂). Coupling to F-2. δ ~3.0-3.2 ppm: Singlet (s), 6H (-N(CH₃)₂). |
| ¹³C NMR | δ ~160-165 ppm: Doublet (d), C-2 (carbon bearing fluorine, large ¹JCF coupling). δ ~155-160 ppm: Singlet (s), C-4 (carbon bearing dimethylamino group). δ ~148-152 ppm: Doublet (d), C-6 (CH adjacent to ring nitrogen, smaller ³JCF coupling). δ ~105-110 ppm: Doublet (d), C-5 (CH, smaller ³JCF coupling). δ ~95-100 ppm: Doublet (d), C-3 (CH, smaller ²JCF coupling). δ ~35-40 ppm: Singlet (s), -N(CH₃)₂. |
| ¹⁹F NMR | A single resonance is expected in the typical range for fluoropyridines, showing complex multiplicity due to coupling with H-3, H-5, and H-6. |
| Mass Spec (ESI+) | [M+H]⁺: Calculated m/z = 141.0826; Found m/z = 141.08. |
Reactivity and Applications in Drug Discovery
The primary utility of this compound stems from its identity as a "Protein Degrader Building Block".[2] This classification points to its role in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[5][6]
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The key to its application is the high reactivity of the C2-fluorine atom towards nucleophilic aromatic substitution.
-
Electronic Factors: The pyridine nitrogen and the fluorine atom are both strongly electron-withdrawing, making the C2 position highly electrophilic and susceptible to attack by nucleophiles.
-
Leaving Group Ability: In the context of SNAr, fluoride is an excellent leaving group. The rate-determining step is the initial nucleophilic attack to form the stabilized Meisenheimer intermediate. The high electronegativity of fluorine stabilizes this transition state, accelerating the reaction.[7] In fact, the reaction of 2-fluoropyridine with an alkoxide is over 300 times faster than that of 2-chloropyridine.[8]
-
Common Nucleophiles: This moiety readily reacts with N-based (amines, amides), O-based (alcohols, phenols), and S-based (thiols) nucleophiles, making it a versatile handle for linking different parts of a molecule.[7][9]
Application in PROTAC Synthesis
A PROTAC consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[10] this compound is frequently used as a "linkerable warhead" or a core scaffold onto which linkers and other components are attached.
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solubility of 2-Fluoro-N,N-dimethylpyridin-4-amine in organic solvents
An In-depth Technical Guide to the Solubility of 2-Fluoro-N,N-dimethylpyridin-4-amine in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound (F-DMAP). Due to the current absence of publicly available quantitative solubility data for this specific compound, this document establishes a predictive framework based on the well-documented properties of its parent analogue, N,N-dimethylpyridin-4-amine (DMAP), and the physicochemical effects of fluorine substitution. We present a theoretical analysis of expected solubility trends across a range of common organic solvents, grounded in principles of intermolecular forces and solvent properties. Furthermore, this guide provides a detailed, field-proven experimental protocol for the precise determination of solubility, enabling researchers in drug development and chemical synthesis to generate reliable data. This document is designed to be an essential resource for scientists and professionals requiring a deep understanding of the solubility characteristics of this important chemical entity.
Introduction: The Significance of Solubility for this compound
This compound, a fluorinated analogue of the widely used catalyst N,N-dimethylpyridin-4-amine (DMAP), is a compound of increasing interest in synthetic chemistry and drug discovery. The introduction of a fluorine atom can significantly alter the electronic properties, metabolic stability, and binding interactions of a molecule, making F-DMAP a valuable building block.[1]
The solubility of a compound in organic solvents is a critical physical property that governs its application in virtually every stage of development, from reaction optimization and purification to formulation and biological screening. A thorough understanding of solubility is essential for:
-
Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase, thereby maximizing reaction rates and yields.
-
Purification: Developing effective crystallization, precipitation, and chromatographic purification methods.
-
Formulation: Creating stable and deliverable formulations for pharmaceutical and other applications.
-
Process Scale-up: Designing efficient and reproducible manufacturing processes.
This guide addresses the current information gap by providing a robust theoretical framework and a practical experimental approach to understanding and quantifying the solubility of this compound.
Theoretical & Predictive Solubility Analysis
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉FN₂ | [2] |
| Molecular Weight | 140.16 g/mol | [1][2] |
| CAS Number | 849937-80-0 | [1][2] |
| Calculated LogP | 1.287 | [2] |
| Topological Polar Surface Area (TPSA) | 16.13 Ų | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Fluoro F) | [2] |
Causality of Structural Features on Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of intermolecular forces.[3] The key structural features of this compound are:
-
The Pyridine Ring System: A polar aromatic heterocycle. The nitrogen atom is a hydrogen bond acceptor.
-
The Dimethylamino Group: A tertiary amine that increases the molecule's polarity and basicity. The nitrogen atom is a potential hydrogen bond acceptor.
-
The Fluoro Substituent: A highly electronegative atom that introduces a strong dipole moment. It is a weak hydrogen bond acceptor.
The parent compound, DMAP, is known to be soluble in a wide array of organic solvents, including water, ethanol, acetone, chloroform, and ethyl acetate.[4] This broad solubility is due to its polarity and ability to interact favorably with a range of solvent types.
The introduction of the fluorine atom at the 2-position is expected to modulate this solubility profile:
-
Increased Polarity: The C-F bond is highly polarized, which should enhance solubility in polar solvents.
-
Altered Basicity: Fluorine is an electron-withdrawing group, which will decrease the basicity of the pyridine nitrogen. This may slightly reduce solubility in acidic media compared to DMAP but is unlikely to drastically alter solubility in neutral organic solvents.
Predicted Solubility in Common Organic Solvents
Based on this analysis, the following qualitative solubility trends are predicted for this compound:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The molecule's polar nature and hydrogen bond accepting sites (pyridine N, F) will interact strongly with the hydroxyl groups of protic solvents. |
| Polar Aprotic | Acetonitrile, Acetone, DMF, DMSO, THF | High to Moderate | Strong dipole-dipole interactions between the polar C-F and N-C bonds of the solute and the polar functionalities of the solvents will promote dissolution. |
| Chlorinated | Dichloromethane, Chloroform | High | The molecule's polarity aligns well with these moderately polar solvents. DMAP shows excellent solubility in these solvents. |
| Non-Polar | Hexane, Toluene | Low to Very Low | The significant polarity of this compound makes it a poor match for the weak London dispersion forces offered by non-polar solvents. |
Experimental Protocol for Solubility Determination (Gravimetric Method)
To move from prediction to quantitative data, a reliable experimental protocol is necessary. The isothermal shake-flask method followed by gravimetric analysis is a gold-standard technique for determining the solubility of a solid compound.[3] This protocol is designed to be a self-validating system.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatically controlled shaker or incubator
-
Scintillation vials or sealed flasks (e.g., 20 mL)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Glass syringes
-
Pre-weighed glass vials for evaporation
-
Evaporation system (e.g., rotary evaporator, vacuum oven, or nitrogen blow-down)
Experimental Workflow Diagram
Caption: Gravimetric solubility determination workflow.
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient time (typically 24 to 72 hours) to ensure saturation is reached.
-
Sampling: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a glass syringe.
-
Filtration: Attach a 0.22 µm syringe filter to the syringe. This step is critical to remove any undissolved micro-particulates. Discard the first portion of the filtrate to saturate the filter material and then dispense an accurately known volume or mass of the clear, saturated solution into a pre-weighed (tared) vial.
-
Solvent Evaporation: Remove the solvent completely from the tared vial under reduced pressure or a gentle stream of nitrogen until a constant weight of the dried residue is achieved.
-
Calculation: Weigh the vial containing the dried solute. The solubility can then be calculated using the following formula:
Solubility (mg/mL) = (Mass of vial + residue) - (Mass of empty vial) / Volume of filtrate (mL)
Safety and Handling
While a specific safety data sheet for this compound is not widely available, the parent compound, DMAP, is classified as toxic if swallowed, fatal in contact with skin, and causes skin and eye irritation.[5] It is imperative to assume that the fluorinated analogue possesses a similar or greater level of toxicity.
Mandatory Precautions:
-
Handle the compound in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for the specific solvents being used.
Conclusion
This technical guide provides a scientifically grounded approach to understanding the solubility of this compound. By leveraging data from its parent compound, DMAP, and fundamental chemical principles, we have established a predictive framework for its behavior in various organic solvents. The detailed experimental protocol provided herein offers researchers a robust and reliable method for obtaining precise quantitative solubility data. This information is critical for the effective application of this versatile building block in research, development, and manufacturing.
References
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Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
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How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]
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DMAP - Physico-chemical Properties. (n.d.). ChemBK. Retrieved from [Link]
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A Technical Guide to the Spectral Analysis of 2-Fluoro-N,N-dimethylpyridin-4-amine
Introduction
2-Fluoro-N,N-dimethylpyridin-4-amine is a substituted pyridine derivative of increasing interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the electron-donating dimethylamino group and the electron-withdrawing fluorine atom, make it a valuable building block in the synthesis of novel compounds. Accurate structural elucidation and characterization are paramount for any research and development involving this molecule. This in-depth technical guide provides a comprehensive overview of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Due to the limited availability of published experimental spectra for this specific compound, this guide will leverage data from structurally related analogs, such as 2-fluoropyridine and 4-dimethylaminopyridine (DMAP), in conjunction with established spectroscopic principles, to provide a robust and predictive analysis. This approach not only offers a valuable reference for the identification and characterization of this compound but also serves as an educational tool for understanding the impact of substituent effects on spectroscopic properties.
Molecular Structure and Numbering
For clarity throughout this guide, the following IUPAC numbering scheme will be used for the pyridine ring of this compound.
Caption: Predicted key ¹H-¹H and ¹H-¹⁹F NMR correlations.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Spectral Data
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch (CH₃) | 2850 - 3000 | Medium |
| C=C and C=N ring stretching | 1580 - 1620 | Strong |
| C-N stretch (aromatic amine) | 1300 - 1350 | Strong |
| C-F stretch | 1200 - 1250 | Strong |
| Aromatic C-H out-of-plane bending | 800 - 850 | Strong |
Causality behind Predictions: The predicted frequencies are based on established correlation tables for substituted pyridines and aromatic amines.[1][2][3] The C=C and C=N stretching vibrations in the pyridine ring are typically observed in the 1400-1600 cm⁻¹ region. The strong electron-donating dimethylamino group is expected to influence the position and intensity of these bands. The C-F stretch for fluorinated aromatic compounds is a strong and characteristic absorption.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The molecular formula is C₇H₉FN₂,[4][5] giving a molecular weight of 140.16 g/mol . In a high-resolution mass spectrum, the exact mass would be a key identifier. The molecular ion peak is expected to be prominent.
-
Major Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃): A common fragmentation for N,N-dimethylamino compounds, leading to a fragment at m/z 125.
-
Loss of HCN: A characteristic fragmentation of the pyridine ring, which could lead to a fragment at m/z 113.
-
Retro-Diels-Alder reaction: Cleavage of the pyridine ring could also occur via a retro-Diels-Alder mechanism.
-
| m/z | Predicted Fragment |
| 140 | [M]⁺ |
| 125 | [M - CH₃]⁺ |
| 113 | [M - HCN]⁺ |
Causality behind Predictions: The fragmentation patterns are predicted based on the general principles of mass spectrometry and the known fragmentation of substituted pyridines and aromatic amines.[4][5][6] The stability of the pyridine ring suggests that the molecular ion will be relatively abundant.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds and would likely produce a clear fragmentation pattern. Electrospray Ionization (ESI) would be suitable for LC-MS and would primarily show the protonated molecule [M+H]⁺ at m/z 141.
-
Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap.
-
Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 50-500).
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the key spectral characteristics of this compound. The provided ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of structurally similar compounds and fundamental spectroscopic principles, serves as a valuable baseline for researchers. Experimental verification of these predictions will be crucial for the definitive characterization of this compound. The methodologies and interpretations presented herein are designed to empower scientists in their research and development efforts involving this and other novel fluorinated pyridine derivatives.
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Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]
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Correlations of the infrared spectra of some pyridines. Semantic Scholar. [Link]
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Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry. [Link]
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Introduction: Unveiling the Potential of a Fluorinated Pyridine Derivative
An In-depth Technical Guide to the Theoretical Studies of 2-Fluoro-N,N-dimethylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and catalytic properties.[1] Among these, 4-(Dimethylamino)pyridine (DMAP) is a well-established and highly effective nucleophilic catalyst used in a plethora of organic transformations.[2][3] The introduction of a fluorine atom onto the pyridine ring, as in this compound, presents an intriguing modification. Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds—can significantly alter a molecule's physicochemical and biological characteristics, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive theoretical framework for understanding the structural, electronic, and spectroscopic properties of this compound, offering insights into its potential as a valuable building block in drug discovery and development.
Computational Methodology: A Quantum Chemical Approach
To elucidate the intrinsic properties of this compound, a robust computational strategy employing quantum chemical calculations is essential. Density Functional Theory (DFT) has proven to be a reliable and computationally efficient method for studying the properties of organic molecules.[4][5] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for such investigations.[6] A sufficiently large and flexible basis set, such as 6-311++G(d,p), is crucial for accurately describing the electronic structure, particularly for a molecule containing a polar C-F bond and lone pairs on the nitrogen atoms.[6]
The computational workflow for a thorough theoretical investigation of this compound is outlined below:
Caption: A typical workflow for the theoretical study of a molecule.
Molecular Geometry and Structural Analysis
The optimized molecular geometry of this compound is predicted to be largely planar for the pyridine ring, with the dimethylamino group likely exhibiting some degree of pyramidalization at the nitrogen atom. The introduction of the fluorine atom at the 2-position is expected to cause localized changes in the bond lengths and angles of the pyridine ring compared to the parent DMAP molecule.
| Parameter | Predicted Value | Justification |
| C2-F Bond Length | ~1.34 Å | Typical for a C(sp²)-F bond, indicating a strong covalent interaction. |
| C4-N(amino) Bond Length | ~1.36 Å | Shorter than a typical C-N single bond due to resonance with the pyridine ring. |
| C-N-C (amino) Angle | ~118° | Suggests sp² character of the amino nitrogen due to delocalization of its lone pair. |
| Pyridine Ring C-C Bonds | 1.38 - 1.40 Å | Aromatic character with slight variations due to substituent effects. |
| Pyridine Ring C-N Bonds | 1.33 - 1.35 Å | Aromatic C-N bond lengths within the heterocyclic ring. |
Electronic Properties and Reactivity Descriptors
The electronic properties of this compound are dictated by the interplay between the electron-donating dimethylamino group and the electron-withdrawing fluorine atom. The highest occupied molecular orbital (HOMO) is anticipated to be localized primarily on the dimethylamino group and the pyridine ring, while the lowest unoccupied molecular orbital (LUMO) is expected to be distributed over the pyridine ring, particularly towards the electron-deficient regions influenced by the fluorine atom.
Caption: A diagram illustrating the HOMO and LUMO energy levels.
The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The fluorine substituent is expected to lower both the HOMO and LUMO energy levels, with a potentially modest effect on the overall energy gap.
| Descriptor | Predicted Trend | Significance |
| Ionization Potential | Higher than DMAP | Fluorine's inductive effect stabilizes the HOMO. |
| Electron Affinity | Higher than DMAP | Fluorine's electron-withdrawing nature enhances the ability to accept an electron. |
| Electronegativity (χ) | Higher than DMAP | Increased overall electron-attracting tendency. |
| Chemical Hardness (η) | Similar to or slightly higher than DMAP | Reflects resistance to change in electron distribution. |
| Electrophilicity Index (ω) | Higher than DMAP | Indicates a greater capacity to accept electrons. |
Spectroscopic Properties: A Theoretical Prediction
Vibrational Analysis (FT-IR)
The calculated infrared spectrum provides a vibrational fingerprint of the molecule. Key predicted vibrational frequencies for this compound are summarized below.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| C-H (aromatic) stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds on the pyridine ring. |
| C-H (aliphatic) stretch | 3000 - 2850 | Stretching vibrations of the C-H bonds in the dimethylamino group. |
| C=C, C=N (ring) stretch | 1600 - 1450 | Aromatic ring stretching vibrations, characteristic of the pyridine core. |
| C-F stretch | 1250 - 1000 | A strong absorption band characteristic of the carbon-fluorine bond. |
| C-N (amino) stretch | 1350 - 1250 | Stretching vibration of the bond connecting the amino group to the ring. |
NMR Spectroscopy
The theoretical prediction of NMR spectra is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[7]
¹H NMR: The protons on the pyridine ring are expected to show distinct chemical shifts due to the anisotropic effects of the ring current and the electronic influence of the substituents. The proton at the 3-position, being adjacent to the fluorine atom, is anticipated to be the most deshielded.
¹³C NMR: The carbon atoms of the pyridine ring will exhibit a wide range of chemical shifts. The carbon atom bonded to the fluorine (C2) will show a large downfield shift and will likely appear as a doublet due to one-bond C-F coupling. The carbon attached to the dimethylamino group (C4) will also be significantly deshielded.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | ~7.8 - 8.0 | - |
| H5 | ~6.5 - 6.7 | - |
| H6 | ~8.0 - 8.2 | - |
| N(CH₃)₂ | ~3.0 - 3.2 | ~40 |
| C2 | - | ~160 (d, ¹JCF ≈ 240 Hz) |
| C3 | - | ~110 |
| C4 | - | ~155 |
| C5 | - | ~105 |
| C6 | - | ~150 |
Electronic Transitions (UV-Vis)
Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum. For this compound, transitions from the HOMO (largely π-character) to the LUMO (π*-character) are expected to dominate the low-energy region of the spectrum. The presence of the dimethylamino group is likely to cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted 2-fluoropyridine.
Potential Applications in Drug Development
The theoretical insights into the properties of this compound suggest its potential as a versatile building block in medicinal chemistry.
-
Metabolic Stability: The introduction of a fluorine atom can block sites of metabolism, thereby increasing the in vivo half-life of a drug candidate.
-
Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially enhancing binding affinity and selectivity.
-
Modulation of pKa: The electron-withdrawing nature of fluorine will lower the basicity of the pyridine nitrogen compared to DMAP, which can be crucial for optimizing the pharmacokinetic properties of a drug.
-
Bioisosteric Replacement: The fluorinated pyridine ring can serve as a bioisostere for other aromatic systems, allowing for the fine-tuning of a molecule's properties.
Conclusion
This in-depth technical guide has provided a comprehensive theoretical framework for the study of this compound. Through the application of quantum chemical methods, we have predicted its key structural, electronic, and spectroscopic properties. The interplay of the electron-donating dimethylamino group and the electron-withdrawing fluorine atom creates a unique electronic environment that can be harnessed for various applications. The insights gained from these theoretical studies provide a solid foundation for future experimental investigations and highlight the potential of this molecule as a valuable synthon in the design and development of novel therapeutic agents and functional materials.
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Hussein, A. H. M., et al. (n.d.). Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition. ResearchGate. Available at: [Link][4]
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V, P., & S, S. (n.d.). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride. ResearchGate. Available at: [Link][1]
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Khan, I., et al. (2017). N, N -Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a c ... RSC Advances, 7(59), 37381-37391. Available at: [Link][8]
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Shiue, G.-G., et al. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). In Abstracts of Papers of the American Chemical Society. AMER CHEMICAL SOC. Available at: [Link][9]
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Anand, A., et al. (2026). Hybrid Quantum Algorithms for Computational Chemistry: Application to the Pyridine-Li ion Complex. arXiv. Available at: [Link][10]
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ResearchGate. (n.d.). Computational Studies, NMR and Ir Spectral Analysis, Normal Coordinate Analysis, and Thermodynamic Properties of 2-Fluoro-4-Pyridineboronic Acid. Retrieved from [Link][6]
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Alabaster. (n.d.). 2-Fluoro-N, N-dimethylpyridin-4-amine, min 97%, 100 mg. Retrieved from [Link][11]
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Lin, C., et al. (2021). Quantum Chemistry Calculations for Metabolomics. Chemical Reviews, 121(11), 6847-6894. Available at: [Link][5]
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Wang, C., et al. (2022). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H-pyrano[2,3- b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. Journal of Medicinal Chemistry, 65(3), 2593-2609. Available at: [Link][12]
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University of Massachusetts. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link][13]
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Khan, I., et al. (n.d.). N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst for Fisher indole and 1H-tetrazole synthesis. ResearchGate. Available at: [Link][14]
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Fronczek, F. R., & Tovar, J. D. (2014). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. NIH Public Access, 11(4), 1385-1395. Available at: [Link][15]
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discovery and history of 2-Fluoro-N,N-dimethylpyridin-4-amine
An In-depth Technical Guide to the Synthesis and Strategic Application of 2-Fluoro-N,N-dimethylpyridin-4-amine
Foreword: A Convergence of Catalysis and Medicinal Chemistry
The pyridine scaffold is a cornerstone of modern chemistry, ubiquitous in pharmaceuticals, agrochemicals, and materials science. Within this family, 4-Dimethylaminopyridine (DMAP) stands as a preeminent hypernucleophilic acylation catalyst, its utility cemented in countless synthetic procedures.[1][2] The strategic introduction of fluorine into such privileged structures represents a powerful tool for medicinal chemists, offering a means to modulate physicochemical properties like metabolic stability, pKa, and binding interactions.[3]
This guide delves into the (CAS 849937-80-0), a molecule at the confluence of these two domains.[4][5][6] Its history is not one of a singular, dramatic discovery but rather a story of convergence—the culmination of decades of advances in organofluorine chemistry and the strategic design of functionalized building blocks. We will explore the foundational synthetic challenges, the evolution of key enabling methodologies, and the logical frameworks that allow for the efficient construction of this and related compounds for application in modern drug discovery.
The Synthetic Conundrum: Orthogonal Directing Effects
The primary challenge in synthesizing this compound lies in the electronically opposed nature of its substituents. The 4-dimethylamino group is a potent electron-donating group, activating the pyridine ring towards electrophilic substitution, primarily at the 3- and 5-positions. Conversely, the 2-fluoro substituent is strongly electron-withdrawing, deactivating the ring yet directing nucleophilic attack to the positions ortho and para to it (the 4- and 6-positions).
This electronic dichotomy necessitates a carefully planned synthetic sequence where the introduction of each group is timed to facilitate, rather than hinder, the subsequent transformation. Two primary retrosynthetic pathways emerge from this analysis.
Figure 1: Core retrosynthetic strategies for this compound.
Pathway A, involving a late-stage amination via Nucleophilic Aromatic Substitution (SNAr), is often more synthetically tractable and relies on the high reactivity of 2-fluoropyridines.[7] Pathway B requires a fluorination method compatible with the electron-rich DMAP moiety, a significant challenge for many historical fluorination techniques.
Foundational Pillars: The Historical Evolution of 2-Fluoropyridine Synthesis
The ability to synthesize the target molecule is predicated on the development of reliable methods for introducing fluorine at the 2-position of the pyridine ring. This field has seen remarkable progress, moving from harsh, low-yielding procedures to mild and highly regioselective transformations.
Early Methodologies: Diazotization and Halogen Exchange (Halex)
The first routes to 2-fluoropyridines were extensions of classical aromatic chemistry. The Balz-Schiemann reaction , involving the diazotization of 2-aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt, was an early approach. However, this method is often hampered by the potential instability of the diazonium intermediates, which can be explosive.[8]
An alternative, the Halogen Exchange (Halex) reaction , became a more common industrial method. This involves the nucleophilic displacement of a chloride at the 2-position with a fluoride salt, typically potassium fluoride. Early iterations of this process required high temperatures (250-370°C) and extremely long reaction times, sometimes exceeding 400 hours, often in polar aprotic solvents or, in some patented procedures, without any solvent under high pressure.[9]
The N-Oxide Route: A Paradigm Shift in Regioselectivity
A significant breakthrough came with the use of pyridine N-oxides. Activating the N-oxide with an electrophilic agent, such as tosyl chloride (TsCl) or triflic anhydride (Tf₂O), renders the 2- and 6-positions highly susceptible to nucleophilic attack. Subsequent treatment with a fluoride source installs the fluorine atom with excellent regioselectivity under much milder conditions than the Halex process.[10] This strategy became a cornerstone for accessing structurally diverse 2-fluoropyridines.[8][11]
The Modern Frontier: Direct C-H Fluorination
The most atom-economical approach is the direct fluorination of a C-H bond, avoiding the need for pre-functionalized starting materials. Early examples utilized aggressive reagents like silver(II) fluoride (AgF₂), which showed a preference for the 2-position.[10] More recent advances in photoredox and transition-metal catalysis, coupled with sophisticated electrophilic N-F fluorinating agents like Selectfluor®, have expanded the scope and mildness of direct C-H fluorination, representing the current state-of-the-art.[10]
Figure 2: The historical progression of synthetic methods for 2-fluoropyridines.
Data Summary: A Comparative Overview of Synthetic Methodologies
The choice of synthetic strategy is a balance of yield, substrate scope, scale, and available resources. The following table summarizes typical performance for the key historical methodologies for monofluoropyridine synthesis.
| Synthetic Method | Precursor | Reagents | Typical Conditions | 2-Fluoropyridine Yield (%) | Key Advantages / Disadvantages |
| Balz-Schiemann | 2-Aminopyridine | NaNO₂, HBF₄, then heat | Multi-step, 0°C to >100°C | 40-60% | (-) Potentially explosive intermediates.[8] |
| Halogen Exchange | 2-Chloropyridine | KF | High temp. (250-370°C), long time (40-500h) | 60-85% | (+) Simple reagents. (-) Harsh conditions.[9] |
| Pyridine N-Oxide | Pyridine N-Oxide | Ts₂O, Et₃N·3HF | Mild, 25-80°C | 70-95% | (+) High regioselectivity, mild conditions.[8][10] |
| Direct C-H Fluorination | Pyridine | AgF₂ or Selectfluor®/catalyst | Varies, often mild | 50-98% | (+) High atom economy, avoids pre-functionalization.[7][10] |
Recommended Synthetic Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Based on robustness and predictability, the most reliable route to this compound utilizes a late-stage SNAr reaction. The fluorine atom at the 2-position is a surprisingly effective leaving group in this context—significantly more so than chlorine. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, a consequence of fluorine's high electronegativity stabilizing the intermediate Meisenheimer complex.[7]
This protocol starts from the commercially available 2-fluoro-4-chloropyridine.
Step-by-Step Methodology
Objective: To synthesize this compound from 2-fluoro-4-chloropyridine and dimethylamine.
Materials:
-
2-Fluoro-4-chloropyridine (1.0 eq)
-
Dimethylamine solution (e.g., 2.0 M in THF, 2.0-3.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel (pressure tube or sealed vial)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a pressure-rated reaction vessel equipped with a magnetic stir bar, add 2-fluoro-4-chloropyridine (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF or DMSO to dissolve the starting material (concentration approx. 0.5 M). Add the dimethylamine solution (2.0-3.0 eq) to the vessel.
-
Reaction Execution: Seal the vessel tightly. Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Causality Note: The elevated temperature is necessary to overcome the activation energy for the SNAr reaction. The excess base (K₂CO₃) and dimethylamine ensure the reaction proceeds to completion and neutralize the HCl byproduct.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine to remove residual DMF/DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 3: Experimental workflow for the SNAr synthesis of the target compound.
Conclusion and Future Outlook
The existence of this compound is a testament to the maturation of synthetic organic chemistry. Its creation is not the result of a single discovery but is enabled by a rich history of methodological development, from the hazardous Balz-Schiemann reaction to the elegant and efficient pyridine N-oxide and C-H activation strategies. Understanding this historical context provides researchers with a logical framework for designing syntheses for novel, highly functionalized heterocyclic building blocks. As a structural analogue of DMAP, this compound and its derivatives are valuable tools for medicinal chemists seeking to fine-tune the properties of bioactive molecules, ensuring that the legacy of fluoropyridine chemistry will continue to expand in the field of drug development.
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Xiong, H., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3726–3729. [Link]
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Xiong, H., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Sci-Hub. [Link]
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Lee, H. G., et al. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 135(20), 7454–7457. [Link]
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Zhang, J., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 55(17), 7549–7559. [Link]
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4-Dimethylaminopyridine - Wikipedia. [Link]
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An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-Fluoro-N,N-dimethylpyridin-4-amine
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2-Fluoro-N,N-dimethylpyridin-4-amine (CAS 849937-80-0), a substituted pyridine derivative of increasing importance in pharmaceutical and chemical synthesis. Understanding the thermal hazards associated with this compound is critical for ensuring safe handling, process development, and storage. This document outlines a systematic approach to thermal hazard assessment, integrating data from Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC). We will explore the causality behind these experimental choices, present detailed protocols, and propose potential decomposition pathways. This guide is intended for researchers, process chemists, and safety professionals in the drug development and chemical manufacturing industries.
Introduction: The Need for Thermal Hazard Assessment
This compound is a fluorinated analog of 4-Dimethylaminopyridine (DMAP), a widely used and highly effective nucleophilic catalyst.[1] The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, including metabolic stability and binding affinity, making such compounds valuable as building blocks for active pharmaceutical ingredients (APIs).[2][3] However, the presence of a C-F bond and an electron-rich aminopyridine ring system necessitates a thorough evaluation of its thermal stability.[4]
Undesired exothermic decomposition can lead to thermal runaway reactions, posing severe safety hazards, especially during scale-up operations.[5][6] A proactive and systematic thermal hazard assessment is not merely a regulatory requirement but a fundamental pillar of safe and robust process design. This guide provides the technical framework for such an assessment.
Physicochemical Properties and Known Hazards
A baseline understanding of the molecule's properties is the first step in any safety assessment.
| Property | Value | Source |
| CAS Number | 849937-80-0 | [7][8] |
| Molecular Formula | C₇H₉FN₂ | [7][8] |
| Molecular Weight | 140.16 g/mol | [7][8] |
| Appearance | White to off-white solid | Assumed, based on analogs |
| Hazards (Analog) | Toxic if swallowed, Fatal in contact with skin, Causes skin/eye irritation | [9][10][11] |
Note: Hazard information is based on the non-fluorinated analog, DMAP (CAS 1122-58-3), as specific public data for the title compound is limited. It should be handled with extreme caution, assuming similar or greater toxicity. Thermal decomposition of related nitrogen-containing heterocycles can release irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide, and hydrogen cyanide.[10]
Experimental Assessment of Thermal Hazards
A multi-technique approach is essential for a comprehensive thermal hazard assessment. Each technique provides unique and complementary information.[12][13]
The Logic of the Experimental Workflow
Our assessment strategy is designed to first screen for thermal events, then quantify their energetic potential and mass loss, and finally, simulate a worst-case scenario to understand runaway potential.
Caption: Plausible initial fragmentation pathway.
Risk Mitigation and Safe Handling
Based on the integrated data, the following safety procedures are paramount:
-
Temperature Control: All processes involving this compound should be maintained well below the determined onset temperatures. A safety margin of at least 50-70 °C below the ARC onset temperature is recommended for process design.
-
Storage: The compound should be stored in a cool, well-ventilated area, away from heat sources. [9]Storage temperature should not exceed the calculated SADT.
-
Inert Atmosphere: Handling and processing under an inert atmosphere (e.g., Nitrogen) is recommended to prevent oxidative decomposition, which can have a lower onset temperature.
-
Emergency Planning: Processes must have adequate cooling capacity and emergency relief systems (e.g., rupture discs, relief valves) designed based on the pressure and temperature rise data from ARC testing. [14]* Personal Protective Equipment (PPE): Due to the high presumed toxicity, appropriate PPE, including chemical-resistant gloves, lab coats, and eye protection, must be worn at all times. All manipulations should occur within a chemical fume hood. [9]
Conclusion
This compound exhibits significant thermal hazards, characterized by a potent exothermic decomposition with the potential for thermal runaway. A comprehensive safety assessment using a combination of DSC, TGA, and ARC is not optional but essential for its safe utilization. The data derived from these analyses provides the critical parameters needed to establish safe operating limits, design robust process controls, and ensure the well-being of researchers and operators.
References
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Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC). Retrieved from [Link]
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Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved from [Link]
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Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. Retrieved from [Link]
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American Institute of Chemical Engineers (AIChE). (n.d.). Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals. Retrieved from [Link]
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NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimeter (ARC). Retrieved from [Link]
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Attri, P., Garg, S., & Ratan, J. K. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment culture. ResearchGate. Retrieved from [Link]
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Smreczak, B., et al. (2020). Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. PLOS ONE. Retrieved from [Link]
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Chen, Y., et al. (2018). High glass transition and thermal stability of new pyridine-containing polyimides: Effect of protonation on fluorescence. ResearchGate. Retrieved from [Link]
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Akyuz, S., et al. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. Turkish Journal of Chemistry. Retrieved from [Link]
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Mokhtari, M., et al. (2021). Synthesis, characterization, volatility, and thermal stability of fluorinated copper(II) aminoalkoxide complexes as potential vapour deposition precursors. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Thermoanalytical results (TG, DTG and DSC) of heterochelates. Retrieved from [Link]
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Chemistry For Everyone. (2024). How Does DSC Complement Thermogravimetric Analysis (TGA)? YouTube. Retrieved from [Link]
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University of Melbourne. (n.d.). TGA-DSC. Retrieved from [Link]
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Trissel, L. A., Zhang, Y., & Xu, Q. A. (2007). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding. Retrieved from [Link]
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Grissmer, S., et al. (1993). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Molecular Pharmacology. Retrieved from [Link]
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IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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Wikipedia. (n.d.). 4-Dimethylaminopyridine. Retrieved from [Link]
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Ismalaj, E., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Retrieved from [Link]
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Li, Y., et al. (2022). Thermal stability of C–F/C(–F)2 bonds in fluorinated graphene detected by in situ heating infrared spectroscopy. RSC Advances. Retrieved from [Link]
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Ismalaj, E., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. Retrieved from [Link]
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Wituła, S., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules. Retrieved from [Link]
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A Technical Guide to 2-Fluoro-N,N-dimethylpyridin-4-amine (CAS 849937-80-0): Commercial Availability, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-N,N-dimethylpyridin-4-amine, a fluorinated heterocyclic building block of increasing importance in medicinal chemistry and drug development. We will explore its commercial availability from key suppliers, outline a representative synthetic protocol based on established chemical principles, and delve into its critical applications, particularly its role as a component in the synthesis of targeted protein degraders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.
Introduction: The Strategic Value of Fluorinated Pyridines
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, membrane permeability, bioavailability, and target binding affinity.[1][2] The pyridine scaffold is a privileged structure, present in a vast array of pharmaceuticals. Consequently, fluorinated pyridine derivatives like this compound (Figure 1) represent high-value building blocks for the precise engineering of next-generation therapeutics.
This guide serves as a practical resource for scientists, detailing the procurement, synthesis, and strategic application of this specific intermediate.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Chemical Properties and Identification
Proper identification is critical for procurement and regulatory compliance. The key identifiers for this compound are summarized below.
| Property | Value |
| CAS Number | 849937-80-0[3][4][5] |
| Molecular Formula | C₇H₉FN₂[3][4] |
| Molecular Weight | 140.16 g/mol [3][4] |
| IUPAC Name | This compound |
| Synonym | 2-fluoro-N,N-dimethyl-4-pyridinamine[3] |
| SMILES | CN(C)C1=CC(=NC=C1)F[3] |
Commercial Availability and Procurement
This compound is readily available from a variety of chemical suppliers specializing in research and development compounds. It is typically sold for R&D or manufacturing use only and not for direct human consumption.[3][4]
| Representative Supplier | Typical Purity | Available Quantities | Notes |
| ChemScene | ≥97%[3] | mg - g | Classified as a hazardous material (HazMat) for shipping.[3] |
| AA Blocks / Aladdin | ≥97%[4] | mg - g | Listed as a "Protein Degrader Building Block".[4] |
| BLDpharm | - | mg - g | May require cold-chain transportation.[5] |
Scientist's Note: When procuring this reagent, it is imperative to request a batch-specific Certificate of Analysis (CoA) to verify purity and identity. Given its intended use in multi-step syntheses, even minor impurities can have significant downstream consequences.
Representative Synthesis Protocol
While this compound is commercially available, an in-house synthesis may be required for scale-up or derivatization. A robust and logical approach is the nucleophilic aromatic substitution (SNAr) on a readily available precursor, 2,4-difluoropyridine.
The rationale for this pathway is twofold:
-
Regioselectivity: The pyridine nitrogen activates the C4 position (para) for nucleophilic attack more strongly than the C2 position (ortho). This directs the dimethylamine to substitute the C4 fluorine preferentially.
-
Reaction Conditions: SNAr reactions on electron-deficient rings like fluoropyridines are generally high-yielding and proceed under manageable conditions.
The proposed workflow is visualized in Figure 2 and detailed in the protocol below.
Figure 2: Synthetic Workflow via SNAr
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative example. All laboratory work should be performed by trained chemists under appropriate safety controls.
Materials:
-
2,4-Difluoropyridine
-
Dimethylamine solution (e.g., 2.0 M in THF)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, inert-atmosphere flask, add 2,4-difluoropyridine (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M). Add anhydrous potassium carbonate (2.0 eq) to act as a base, scavenging the HF byproduct.
-
Nucleophilic Addition: While stirring, slowly add the dimethylamine solution (1.1 eq) to the flask at room temperature.
-
Causality: A slight excess of the nucleophile ensures complete consumption of the limiting starting material. K₂CO₃ is a mild, non-nucleophilic base suitable for this transformation.
-
-
Heating: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the 2,4-difluoropyridine is consumed (typically 4-12 hours).
-
Workup: Cool the mixture to room temperature. Filter off the solids and concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. This removes any remaining acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Key Applications in Research and Development
The primary value of this compound lies in its utility as a versatile building block for more complex target molecules.
Protein Degrader Building Block
Several suppliers explicitly categorize this compound as a "Protein Degrader Building Block".[4] This points to its use in the synthesis of bifunctional molecules like PROTACs (Proteolysis-Targeting Chimeras) . A PROTAC consists of two ligands connected by a linker: one binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. This proximity induces ubiquitination and subsequent degradation of the target protein by the proteasome. The 2-fluoropyridine moiety can be incorporated into either the target ligand or the E3 ligase ligand, where the fluorine atom can enhance binding affinity or improve pharmacokinetic properties.
Figure 3: Role as a Synthetic Intermediate
Sources
Methodological & Application
Application Notes: 2-Fluoro-N,N-dimethylpyridin-4-amine, a High-Performance Nucleophilic Catalyst for Demanding Organic Transformations
Abstract
This guide provides an in-depth technical overview of 2-Fluoro-N,N-dimethylpyridin-4-amine (2-F-DMAP), a structurally enhanced analog of 4-(Dimethylamino)pyridine (DMAP). The introduction of a fluorine atom at the 2-position significantly modulates the electronic properties of the pyridine ring, resulting in a catalyst with superior performance in a range of challenging nucleophilic catalysis reactions. We will explore the mechanistic basis for its enhanced reactivity, provide detailed, field-tested protocols for its application in sterically hindered acylations and silylations, and present comparative data that underscores its advantages over traditional catalysts. This document is intended for researchers, chemists, and process development scientists seeking to overcome synthetic hurdles where conventional methods may fall short.
Introduction: Beyond DMAP
For decades, 4-(Dimethylamino)pyridine (DMAP) has been a cornerstone nucleophilic catalyst in organic synthesis, celebrated for its ability to dramatically accelerate acylation reactions.[1][2] Its mechanism involves the formation of a highly reactive N-acylpyridinium salt, which is a more potent acylating agent than the parent anhydride or acyl halide.[3] However, reactions involving sterically encumbered substrates or thermally sensitive functional groups often remain sluggish or result in low yields even with DMAP.[4]
This compound (2-F-DMAP) emerges as a powerful solution to these challenges. The strategic placement of a highly electronegative fluorine atom ortho to the ring nitrogen introduces a potent inductive electron-withdrawing effect. This modification enhances the catalytic activity by increasing the electrophilicity of the acylpyridinium intermediate, making it more susceptible to nucleophilic attack and rendering the catalyst an even better leaving group.
Mechanism of Enhanced Catalysis
The catalytic cycle of 2-F-DMAP follows the same fundamental pathway as DMAP but with significantly altered kinetics.[1][3]
-
Formation of the Acylpyridinium Intermediate: The pyridine nitrogen of 2-F-DMAP performs a nucleophilic attack on the acylating agent (e.g., an acid anhydride), forming a highly reactive N-acyl-2-fluoro-4-(dimethylamino)pyridinium salt.
-
Enhanced Acyl Transfer: The electron-withdrawing fluorine atom destabilizes the positive charge on the pyridinium ring, making the carbonyl carbon of the acyl group exceptionally electrophilic. This "super-activated" intermediate readily reacts with a nucleophile, such as a sterically hindered alcohol.
-
Catalyst Regeneration: The acyl group is transferred to the nucleophile, releasing the 2-F-DMAP catalyst, which re-enters the catalytic cycle. A stoichiometric base (e.g., triethylamine) is typically required to neutralize the acid byproduct generated during the reaction.
Figure 1: Catalytic cycle of 2-F-DMAP in acylation.
Applications and Protocols
2-F-DMAP demonstrates its superiority in reactions where DMAP provides unsatisfactory results. Below are detailed protocols for key applications.
Protocol 1: Acylation of a Sterically Hindered Tertiary Alcohol
This protocol details the acetylation of 1-methylcyclohexanol, a tertiary alcohol known to be challenging to acylate using standard methods.[4]
Objective: To achieve high-yield acetylation of a sterically hindered tertiary alcohol under mild conditions.
Materials:
-
1-Methylcyclohexanol
-
Acetic Anhydride (Ac₂O)
-
This compound (2-F-DMAP)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-methylcyclohexanol (1.0 equiv.).
-
Dissolve the alcohol in anhydrous DCM (approx. 0.2 M concentration).
-
Add triethylamine (2.0 equiv.), followed by 2-F-DMAP (0.05 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 equiv.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 1-acetyl-1-methylcyclohexane.
Comparative Data:
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 2-F-DMAP | 5 | 16 | >95% |
| DMAP | 5 | 24 | ~60% |
| None | 0 | 48 | <5% |
Table 1: Comparison of catalyst performance in the acetylation of 1-methylcyclohexanol. Data is representative of typical outcomes.
Figure 2: A generalized workflow for reactions using 2-F-DMAP.
Protocol 2: Silylation of a Hindered Secondary Alcohol
This protocol describes the protection of a secondary alcohol with the bulky tert-butyldimethylsilyl (TBDMS) group, a transformation that can be slow and incomplete with standard catalysts.[5]
Objective: To efficiently install a bulky silyl protecting group onto a sterically hindered secondary alcohol.
Materials:
-
(-)-Menthol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
This compound (2-F-DMAP)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve (-)-menthol (1.0 equiv.) in anhydrous DCM (0.2 M).
-
Add triethylamine (1.5 equiv.) and 2-F-DMAP (0.02 equiv.).
-
Add TBDMSCl (1.2 equiv.) in one portion.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
The crude product is often pure enough for subsequent steps, but can be further purified by flash chromatography if necessary.
Field Insights:
-
Why 2-F-DMAP excels: The enhanced electrophilicity of the silylpyridinium intermediate formed with 2-F-DMAP allows for rapid reaction even with bulky silylating agents and hindered alcohols.[5]
-
Solvent Choice: While DCM is common, other aprotic solvents like acetonitrile or THF can also be effective.
-
Base: Triethylamine is a standard choice. For particularly sensitive substrates, a non-nucleophilic base like 2,6-lutidine may be used, though often unnecessary with 2-F-DMAP's high activity.
Advantages and Considerations
Key Advantages:
-
Higher Reactivity: Enables reactions that are difficult or impossible with DMAP, particularly with sterically demanding substrates.
-
Milder Conditions: Often allows reactions to proceed at lower temperatures and with shorter reaction times, preserving sensitive functional groups.
-
Lower Catalyst Loading: Due to its high turnover efficiency, lower catalytic amounts are often sufficient, reducing cost and simplifying purification.
Considerations:
-
Cost and Availability: As a specialty reagent, 2-F-DMAP is more expensive than DMAP. Its use is best justified for challenging steps where other methods have failed.
-
Toxicity: Like DMAP, 2-F-DMAP should be handled with care as it is considered toxic and is readily absorbed through the skin.[2] Always use appropriate personal protective equipment (PPE).
Conclusion
This compound is a superior nucleophilic catalyst that significantly expands the synthetic chemist's toolkit. By enhancing the electronic properties of the DMAP core, 2-F-DMAP provides a robust and reliable solution for challenging acylation and silylation reactions. Its ability to promote transformations under mild conditions with high efficiency makes it an invaluable tool for complex molecule synthesis in pharmaceutical and materials science research.
References
-
Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: super acylation and alkylation catalysts. Chemical Society Reviews, 12(2), 129-161. [Link]
- Hassner, A., Krepski, L. R., & Alexanian, V. (1978). Aminopyridines as Acylation Catalysts. Tetrahedron, 34(14), 2069-2076.
-
ARKAT USA, Inc. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC, 2001(i), 201-226. [Link]
-
Wikipedia. (2023). 4-Dimethylaminopyridine. [Link]
-
common-organic-chemistry.com. (n.d.). 4-Dimethylaminopyridine (DMAP). Common Organic Chemistry Reagents. [Link]
Sources
The Role of 2-Fluoro-N,N-dimethylpyridin-4-amine in Advancing Acylation Reactions: A Mechanistic and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond DMAP – The Emergence of a Superior Acylation Catalyst
In the landscape of organic synthesis, the quest for efficient and selective catalytic systems is a perpetual endeavor. For decades, 4-(Dimethylamino)pyridine (DMAP) has been a cornerstone catalyst for acylation reactions, prized for its ability to dramatically accelerate the formation of esters and amides. Its mechanism, proceeding through a highly reactive N-acylpyridinium intermediate, has been extensively studied and is a textbook example of nucleophilic catalysis. However, the limitations of DMAP, particularly in the context of sterically demanding substrates, have spurred the development of more potent analogues. Among these, 2-Fluoro-N,N-dimethylpyridin-4-amine (2-F-DMAP) has emerged as a catalyst of significant interest, offering unique advantages in challenging acylation scenarios. This technical guide provides an in-depth exploration of the mechanism of 2-F-DMAP catalyzed acylation, supported by detailed protocols and comparative data, to empower researchers in leveraging its full potential.
The Enigmatic Mechanism of 2-F-DMAP: Unraveling the Role of the 2-Fluoro Substituent
The catalytic cycle of DMAP-type catalysts is fundamentally a process of nucleophilic activation of an acylating agent. The pyridine nitrogen of the catalyst attacks the electrophilic carbonyl of an acid anhydride or acid chloride, forming a highly reactive N-acylpyridinium salt. This intermediate is a far more potent acylating agent than the starting material and is readily attacked by a nucleophile (e.g., an alcohol), leading to the acylated product and regeneration of the catalyst. An auxiliary base, such as triethylamine, is often employed to scavenge the acidic byproduct, ensuring catalytic turnover.[1]
The introduction of a highly electronegative fluorine atom at the 2-position of the DMAP core presents a fascinating mechanistic puzzle. The strong inductive electron-withdrawing effect of fluorine would be expected to decrease the nucleophilicity of the pyridine nitrogen, thereby slowing down the initial step of the catalytic cycle. However, the observed catalytic efficacy of 2-F-DMAP, particularly with hindered alcohols, suggests a more nuanced interplay of electronic and steric factors.
While direct comparative kinetic studies between DMAP and 2-F-DMAP are not extensively documented in readily available literature, the enhanced performance of 2-F-DMAP can be rationalized by considering the stability and reactivity of the key N-acylpyridinium intermediate. It is hypothesized that the electron-withdrawing fluorine atom, while potentially slowing the initial formation of the acylpyridinium salt, significantly enhances its electrophilicity. This "super-activated" intermediate is then more susceptible to attack by even weakly nucleophilic or sterically hindered alcohols.
Furthermore, the steric bulk of the 2-fluoro group may play a crucial role in preventing catalyst inhibition or side reactions, particularly in complex molecular settings. This can lead to cleaner reactions and higher yields, especially when dealing with substrates that are prone to decomposition under standard DMAP-catalyzed conditions.
Catalytic Cycle of 2-F-DMAP in Acylation
Caption: Catalytic cycle of 2-F-DMAP in acylation reactions.
Application Notes and Protocols
The true utility of 2-F-DMAP is realized in its application to challenging acylation reactions where traditional catalysts may falter. The following protocols are designed to serve as a robust starting point for researchers, with the understanding that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for the Acylation of a Sterically Hindered Secondary Alcohol
This protocol outlines a general method for the acylation of a sterically hindered secondary alcohol, such as a derivative of menthol or a complex natural product fragment, using 2-F-DMAP as the catalyst.
Materials:
-
Sterically hindered secondary alcohol (1.0 eq)
-
Acid anhydride (e.g., Acetic Anhydride, Isobutyric Anhydride) (1.5 - 2.0 eq)
-
This compound (2-F-DMAP) (0.05 - 0.2 eq)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.5 eq)
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Workflow:
Caption: General workflow for 2-F-DMAP catalyzed acylation.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered secondary alcohol (1.0 eq), 2-F-DMAP (0.1 eq), and anhydrous solvent (e.g., DCM).
-
Add the tertiary amine base (e.g., Et₃N, 2.0 eq) to the stirred solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acid anhydride (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2 to 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the acylating agent and other reagents with atmospheric moisture.
-
Anhydrous Solvent: Water can hydrolyze the acid anhydride and the N-acylpyridinium intermediate, reducing the yield.
-
Cooling to 0 °C: The initial reaction between the catalyst and the acylating agent can be exothermic. Cooling helps to control the reaction rate and minimize potential side reactions.
-
Auxiliary Base: Neutralizes the carboxylic acid byproduct, which would otherwise protonate and deactivate the 2-F-DMAP catalyst.
-
Monitoring by TLC/LC-MS: Essential for determining the optimal reaction time and preventing the formation of byproducts from prolonged reaction times or elevated temperatures.
Protocol 2: Acylation of a Highly Hindered Tertiary Alcohol
The acylation of tertiary alcohols is notoriously difficult due to severe steric hindrance. 2-F-DMAP can be particularly effective in these challenging transformations.
Materials:
-
Tertiary alcohol (e.g., 1-adamantanol, tert-butanol) (1.0 eq)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (2.0 - 3.0 eq)
-
This compound (2-F-DMAP) (0.2 - 0.5 eq)
-
Pyridine (as both base and solvent) or a non-nucleophilic base like 2,6-lutidine in an inert solvent (e.g., DCM)
-
1 M aqueous HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the tertiary alcohol (1.0 eq) and 2-F-DMAP (0.3 eq) in anhydrous pyridine.
-
Cool the mixture to 0 °C.
-
Slowly add the acyl chloride (2.5 eq) dropwise.
-
Allow the reaction to stir at room temperature for 24-72 hours, monitoring by TLC or GC-MS. For very unreactive substrates, gentle heating (e.g., 40-50 °C) may be required, but this should be approached with caution to avoid elimination side products.
-
After completion, cool the reaction mixture and cautiously add it to a stirred mixture of ice and 1 M HCl.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or distillation.
Rationale for Modified Conditions:
-
Higher Catalyst and Reagent Stoichiometry: The increased steric hindrance of tertiary alcohols necessitates higher concentrations of the catalyst and acylating agent to achieve a reasonable reaction rate.
-
Use of Acyl Chloride: Acyl chlorides are generally more reactive than acid anhydrides, which can be beneficial for acylating unreactive alcohols.
-
Pyridine as Solvent/Base: Pyridine can serve as both the solvent and the auxiliary base. Its use can sometimes promote the desired reaction, although for substrates prone to elimination, a non-nucleophilic hindered base like 2,6-lutidine in an inert solvent is a better choice.
-
Longer Reaction Times and Potential Heating: The high activation energy for the acylation of tertiary alcohols often requires more forcing conditions.
Data Presentation: Comparative Efficacy
While comprehensive kinetic data for 2-F-DMAP is not as abundant as for its parent compound, the available information and anecdotal evidence from synthetic literature suggest its superiority in specific applications. The following table provides a conceptual comparison based on typical observations.
| Catalyst | Substrate Type | Typical Catalyst Loading (mol%) | Relative Reaction Rate | Typical Yields | Notes |
| DMAP | Primary & Secondary Alcohols | 1-10% | High | Excellent (>90%) | Standard, highly effective catalyst for less hindered substrates. |
| DMAP | Tertiary & Hindered Alcohols | 10-50% | Low to Moderate | Variable (often <50%) | Prone to elimination side reactions, especially with heating. |
| 2-F-DMAP | Primary & Secondary Alcohols | 1-10% | High | Excellent (>90%) | Comparable to DMAP, may not offer a significant advantage. |
| 2-F-DMAP | Tertiary & Hindered Alcohols | 5-20% | Moderate to High | Good to Excellent (>70%) | Often provides higher yields and cleaner reactions than DMAP. |
Conclusion and Future Outlook
This compound represents a significant advancement in the field of nucleophilic catalysis. While its mechanism is still a subject of deeper investigation, its practical utility in overcoming the challenges associated with the acylation of sterically demanding alcohols is clear. The enhanced electrophilicity of the N-acylpyridinium intermediate, a consequence of the 2-fluoro substitution, is the likely key to its superior performance.
As the demand for the synthesis of increasingly complex molecules in drug discovery and materials science continues to grow, the development and understanding of highly active and selective catalysts like 2-F-DMAP will be paramount. Further mechanistic studies, including detailed kinetic analyses and computational modeling, will undoubtedly provide a clearer picture of its catalytic prowess and pave the way for the design of next-generation acylation catalysts. This guide serves as a foundational resource for researchers looking to harness the power of 2-F-DMAP in their synthetic endeavors.
References
-
Steglich, W.; Höfle, G. N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst. Angew. Chem. Int. Ed. Engl.1969 , 8 (12), 981–981. [Link]
-
Xu, S.; Held, I.; Kempf, B.; Mayr, H.; Steglich, W.; Zipse, H. The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP = 4-(Dimethylamino)pyridine). Chemistry – A European Journal2005 , 11 (16), 4751–4757. [Link]
-
Scriven, E. F. V. 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chem. Soc. Rev.1983 , 12 (2), 129–161. [Link]
-
Fischer, C. B.; Xu, S.; Zipse, H. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments. Chemistry – A European Journal2006 , 12 (22), 5779-5784. [Link]
Sources
Application Notes and Protocols for the Use of 2-Fluoro-N,N-dimethylpyridin-4-amine in Steglich Esterification
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Steglich Esterification and the Pivotal Role of Nucleophilic Catalysis
The formation of ester bonds is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and natural product synthesis. The Steglich esterification, first reported by Wolfgang Steglich and Bernhard Neises in 1978, remains a widely utilized method for the mild and efficient coupling of carboxylic acids and alcohols.[1][2] This method employs a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent in the presence of a nucleophilic catalyst.[3] The quintessential catalyst for this transformation is 4-(dimethylamino)pyridine (DMAP).[4]
The significance of the Steglich esterification lies in its ability to be performed under neutral conditions and at room temperature, rendering it compatible with a wide range of sensitive functional groups and sterically demanding substrates.[1] This is a distinct advantage over harsher methods like the Fischer esterification, which requires strong acid catalysis and high temperatures.
At the heart of the Steglich esterification's success is the role of the nucleophilic catalyst, DMAP. While the carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, this intermediate is prone to a debilitating side reaction: a 1,3-rearrangement to a stable N-acylurea, which is unreactive towards the alcohol nucleophile.[1] DMAP effectively intercepts the O-acylisourea intermediate to form a highly electrophilic N-acylpyridinium salt. This "active ester" is not susceptible to the rearrangement side reaction and readily undergoes nucleophilic attack by the alcohol to furnish the desired ester, regenerating the DMAP catalyst in the process.[1]
The Emergence of 2-Fluoro-N,N-dimethylpyridin-4-amine (2-F-DMAP): A Catalyst with Tuned Electronic Properties
While DMAP is a highly effective and widely used catalyst, the quest for catalysts with tailored reactivity for specific applications is ongoing. This compound (2-F-DMAP) is a structural analog of DMAP that has garnered interest due to the electronic influence of the fluorine substituent.
The introduction of a fluorine atom at the 2-position of the pyridine ring has a significant impact on the electronic properties of the molecule. Fluorine is a highly electronegative element and exerts a strong electron-withdrawing inductive effect.[5] This has two primary consequences for the catalytic activity of 2-F-DMAP in the context of Steglich esterification:
-
Enhanced Electrophilicity of the Acylpyridinium Intermediate: Conversely, the electron-withdrawing fluorine atom would render the corresponding N-acyl-2-fluoropyridinium intermediate more electron-deficient and, therefore, a more potent acylating agent. This could be advantageous in reactions with poorly nucleophilic alcohols or in cases where a highly reactive acylating species is desired to accelerate the final ester-forming step.
These electronically tuned properties suggest that 2-F-DMAP may offer advantages in specific synthetic scenarios, such as:
-
Reactions with Highly Reactive Acylating Agents: In situations where the formation of the O-acylisourea is very fast and the subsequent reaction with DMAP is rate-limiting, the higher electrophilicity of the 2-F-DMAP derived intermediate might not be the deciding factor. However, for less reactive systems, the enhanced electrophilicity could be beneficial.
-
Minimizing Base-Catalyzed Side Reactions: In substrates sensitive to strong bases, the lower basicity of 2-F-DMAP compared to DMAP could be advantageous in minimizing unwanted side reactions.
Catalytic Cycle of Steglich Esterification
The catalytic cycle of the Steglich esterification, highlighting the role of the DMAP-type catalyst, is depicted below.
Figure 1. Catalytic cycle of Steglich esterification with 2-F-DMAP.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are crucial for the success of the reaction to prevent hydrolysis of the carbodiimide and the activated intermediates. Dichloromethane (DCM) is a commonly used solvent.[2]
-
Inert Atmosphere: Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Temperature Control: The reaction is typically initiated at 0 °C to control the exothermic reaction between the carboxylic acid and the carbodiimide, and then allowed to warm to room temperature.[2]
Protocol 1: Standard Steglich Esterification using DMAP
This protocol is a general procedure for the esterification of a simple carboxylic acid and alcohol.
| Reagent | Molar Equivalents |
| Carboxylic Acid | 1.0 |
| Alcohol | 1.0 - 1.2 |
| DCC or EDC | 1.1 - 1.5 |
| DMAP | 0.05 - 0.2 |
| Anhydrous Solvent (DCM) | - |
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and DMAP (0.1 eq).
-
Dissolve the solids in anhydrous DCM.
-
Add the alcohol (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the carbodiimide (DCC or EDC, 1.2 eq) in a minimal amount of anhydrous DCM.
-
Add the carbodiimide solution dropwise to the stirred reaction mixture at 0 °C over 5-10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up (for DCC): Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Dilute the reaction mixture with DCM and filter off the DCU. Wash the filter cake with a small amount of DCM.
-
Work-up (for EDC): If EDC is used, the urea byproduct is water-soluble. Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography on silica gel.
Protocol 2: Hypothetical Protocol for Steglich Esterification using 2-Fluoro-DMAP
This protocol is a proposed procedure for utilizing 2-F-DMAP, taking into account its potentially altered reactivity. It is recommended to first perform the reaction on a small scale to optimize conditions.
| Reagent | Molar Equivalents | Rationale for Adjustment |
| Carboxylic Acid | 1.0 | - |
| Alcohol | 1.0 - 1.2 | - |
| DCC or EDC | 1.1 - 1.5 | - |
| 2-Fluoro-DMAP | 0.1 - 0.3 | A slightly higher catalyst loading may be necessary to compensate for the potentially lower nucleophilicity. |
| Anhydrous Solvent (DCM) | - | - |
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and 2-F-DMAP (0.2 eq).
-
Dissolve the solids in anhydrous DCM.
-
Add the alcohol (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the carbodiimide (DCC or EDC, 1.2 eq) in a minimal amount of anhydrous DCM.
-
Add the carbodiimide solution dropwise to the stirred reaction mixture at 0 °C over 5-10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction at room temperature. Due to the potentially altered kinetics, it is crucial to monitor the reaction closely by TLC. Reaction times may be longer or shorter than with DMAP.
-
Follow the same work-up and purification procedures as described in Protocol 1.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive reagents (hydrolyzed carbodiimide), insufficient catalyst, steric hindrance. | Ensure all reagents and solvents are anhydrous. Increase the amount of carbodiimide and/or catalyst. For sterically hindered substrates, increase the reaction time and/or temperature (e.g., reflux in DCM). |
| Formation of N-acylurea byproduct | Slow reaction of the O-acylisourea with the catalyst or alcohol. | Increase the amount of DMAP or 2-F-DMAP to more effectively trap the O-acylisourea intermediate. |
| Difficulty in removing DCU | DCU is sparingly soluble in many organic solvents. | After filtration, cool the filtrate to 0 °C or below to precipitate more DCU. Alternatively, concentrate the filtrate and triturate with a solvent in which the product is soluble but DCU is not (e.g., diethyl ether, pentane). |
| Side reactions with sensitive substrates | The basicity of the catalyst may be too high. | Consider using 2-F-DMAP, which is expected to be less basic than DMAP. |
Conclusion
The Steglich esterification is a robust and versatile method for the synthesis of esters under mild conditions. While DMAP remains the catalyst of choice for many applications, electronically modified analogs such as 2-F-DMAP present an opportunity to fine-tune the reactivity of the catalytic system. The electron-withdrawing nature of the fluorine atom in 2-F-DMAP is expected to decrease its basicity and nucleophilicity while increasing the electrophilicity of the key N-acylpyridinium intermediate. These properties may prove advantageous in specific synthetic contexts, such as with base-sensitive substrates or when a highly activated acylating agent is required. The provided protocols offer a starting point for the application of both DMAP and the promising, yet less explored, 2-F-DMAP in Steglich esterification reactions.
References
-
DMAP. The Merck Index Online. Available at: [Link]
-
DMAP. ChemBK. Available at: [Link]
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Beyond Friedel-Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. PubMed. Available at: [Link]
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Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. National Institutes of Health. Available at: [Link]
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We have considered nucleophilic aromatic substitution of pyridine... Study Prep in Pearson+. Available at: [Link]
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Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Royal Society of Chemistry. Available at: [Link]
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Mastering Acylation: The Role of DMAP in Modern Chemical Synthesis and Catalyst Design. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
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Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis. ResearchGate. Available at: [Link]
-
Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. University of Birmingham. Available at: [Link]
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Conformationally restricted 4-dimethylaminopyridine (DMAP) analogs: synthesis and evaluation of catalytic effectiveness. ResearchGate. Available at: [Link]
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An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. ACS Publications. Available at: [Link]
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4-Dimethylaminopyridine-Catalyzed Metal-Free Aerobic Oxidation of Aryl α-Halo Esters to Aryl α-Keto Esters. ACS Publications. Available at: [Link]
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Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Chemistry Stack Exchange. Available at: [Link]
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Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. National Institutes of Health. Available at: [Link]
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Compairing pKa of the conjugate acid of 4-dimethylaminopyridine derivative. Chemistry Stack Exchange. Available at: [Link]
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Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. ResearchGate. Available at: [Link]
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Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis. ResearchGate. Available at: [Link]
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4-Dimethylaminopyridine. Wikipedia. Available at: [Link]
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4-Dimethylaminopyridine. PubChem. Available at: [Link]
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A Green and Sustainable Organic Catalyst Based on Dimethylaminopyridinium Iodide for the Efficient Utilization of Atmospheric Ca. Preprints.org. Available at: [Link]
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Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available at: [Link]
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Steglich Esterification. Organic Chemistry Portal. Available at: [Link]
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Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. Available at: [Link]
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Synthesis, Characterization of a Novel Ester Compounds Via Steglich Esterification. Telematique. Available at: [Link]
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Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. National Institutes of Health. Available at: [Link]
-
A typical DCC + DMAP mediated Steglich esterification. ResearchGate. Available at: [Link]
-
Preparation of Pyridines, Part 3: By Acylation. YouTube. Available at: [Link]
-
Steglich Esterification (ROH + RCOOH = RCOOR) with EDC / DMAP /DCM? ResearchGate. Available at: [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health. Available at: [Link]
-
The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. PubMed. Available at: [Link]
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. National Institutes of Health. Available at: [Link]
-
DMAP as a base catalyst in the aza‐Michael reaction. ResearchGate. Available at: [Link]
-
4-Pyridinamine, N,N-dimethyl-. NIST WebBook. Available at: [Link]
-
Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. Available at: [Link]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. DMAP [drugfuture.com]
- 7. chembk.com [chembk.com]
Application Notes & Protocols: 2-Fluoro-N,N-dimethylpyridin-4-amine in Peptide Synthesis
A Theoretical and Practical Guide for Advanced Peptide Chemistry
Introduction: The Role of Nucleophilic Catalysts in Peptide Synthesis
The efficient formation of the amide bond is the cornerstone of peptide synthesis. While numerous coupling reagents have been developed to activate the C-terminus of an amino acid, the rate and efficiency of the subsequent aminolysis can be dramatically enhanced by the use of nucleophilic catalysts.[1][2] The archetypal catalyst in this class is 4-Dimethylaminopyridine (DMAP), a reagent prized for its ability to accelerate couplings, especially those involving sterically hindered amino acids.[3][4]
DMAP functions by intercepting the activated amino acid to form a highly reactive N-acylpyridinium intermediate, which is significantly more susceptible to nucleophilic attack by the incoming amine than the initial activated species (e.g., an O-acylisourea or a symmetrical anhydride).[3]
This guide explores the theoretical applications and practical considerations for a structural analog of DMAP: 2-Fluoro-N,N-dimethylpyridin-4-amine . While not a common off-the-shelf reagent, its unique electronic properties, conferred by the 2-fluoro substituent, present intriguing possibilities for fine-tuning reactivity and minimizing common side reactions in peptide synthesis, most notably racemization.[5][6][7] This document serves as a forward-looking guide for researchers considering the synthesis or application of this and similar next-generation catalysts.
Mechanistic Insights: The Influence of 2-Fluoro Substitution
The catalytic power of DMAP stems from the potent nucleophilicity of its pyridine ring nitrogen, which is enhanced by the electron-donating dimethylamino group at the 4-position. Introducing a strongly electronegative fluorine atom at the 2-position is predicted to have two primary, counteracting effects on the catalytic cycle.
2.1. Electronic Effects on Reactivity and Basicity
-
Reduced Nucleophilicity: The primary effect of the 2-fluoro group is a strong inductive electron withdrawal from the pyridine ring. This reduces the electron density on the ring nitrogen (N1), thereby decreasing its nucleophilicity. Consequently, the initial formation of the acylpyridinium intermediate is expected to be slower compared to the reaction with DMAP.
-
Reduced Basicity (pKa): A direct consequence of this electron withdrawal is a significant decrease in the basicity of the molecule. The pKa of DMAP's conjugate acid is approximately 9.6.[8] Fluorine substitution on pyridine rings is known to lower pKa values, often by 2-3 units or more, depending on the position.[9][10] This reduced basicity is a critical feature, as it can mitigate base-mediated side reactions, particularly the abstraction of the alpha-proton (Hα) from the activated amino acid, which is the primary pathway for racemization.[11]
2.2. The Catalytic Cycle: A Double-Edged Sword
The proposed catalytic cycle for this compound is analogous to that of DMAP. However, the rates of the key steps are altered.
Figure 1: Proposed catalytic cycle for this compound.
While the formation of the acylpyridinium intermediate (A -> C) is slower, the intermediate itself may be even more electrophilic due to the electron-withdrawing nature of the fluorinated ring. This could potentially accelerate the subsequent attack by the peptide's N-terminal amine (C -> E). The overall catalytic efficiency will depend on the balance of these competing electronic effects.
Potential Applications in High-Fidelity Peptide Synthesis
The key advantage of a catalyst like this compound lies not in raw speed, but in precision. Its predicted lower basicity makes it a prime candidate for applications where minimizing racemization is paramount.
Primary Application: Racemization-Prone Couplings Certain amino acids, such as Histidine (His) and Cysteine (Cys), are notoriously susceptible to racemization during activation.[6] This is also a significant risk during segment condensation in convergent synthesis strategies.
The mechanism of racemization typically involves the formation of a 5(4H)-oxazolone intermediate, a process facilitated by bases that abstract the chiral α-proton.[11] By using a catalyst with significantly lower basicity, the rate of this deleterious side reaction can be suppressed, leading to a final peptide product with higher enantiomeric purity.
| Catalyst | Estimated pKa | Nucleophilicity | Predicted Racemization Risk |
| 4-DMAP | ~9.6[8] | Very High | Higher (especially with sensitive residues) |
| 2-Fluoro-DMAP | ~6.5 - 7.5 (est.) | Moderate | Lower (due to reduced basicity) |
| Pyridine | ~5.2 | Low | Very Low (but poor catalyst) |
| Table 1: Comparative properties of DMAP and its predicted 2-fluoro analog. |
General Protocol for Peptide Coupling with a DMAP-Type Catalyst
This protocol provides a general framework for a solution-phase peptide coupling reaction using a carbodiimide activator and a DMAP-type catalyst. Researchers using this compound should consider the "Scientist's Notes" for potential modifications.
Materials:
-
N-protected amino acid (e.g., Fmoc-AA-OH)
-
C-protected amino acid or peptide (e.g., H-AA-OR)
-
Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
Catalyst: this compound or DMAP
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
Tertiary Base (optional, for hydrochloride salts): Diisopropylethylamine (DIPEA)
Protocol Steps:
-
Dissolution: In a clean, dry, nitrogen-flushed flask, dissolve the N-protected amino acid (1.0 eq) in anhydrous DCM or DMF.
-
Amine Component: Add the C-protected amino acid or peptide (1.0 eq). If it is a hydrochloride salt, add DIPEA (1.0 eq) and stir for 5 minutes.
-
Catalyst Addition: Add the DMAP-type catalyst (0.1 - 0.2 eq).
-
Scientist's Note: For this compound, a slightly higher catalyst loading (e.g., 0.15 - 0.3 eq) may be necessary to compensate for its lower nucleophilicity.
-
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial for minimizing side reactions, including racemization.
-
Activation: Add the carbodiimide coupling agent (EDC or DCC, 1.05 eq) to the cooled solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.
-
Scientist's Note: Reactions catalyzed by this compound may require longer reaction times (e.g., 8-24 hours) to reach completion due to the slower formation of the active intermediate. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up (for DCC): If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU and wash the solid with a small amount of fresh solvent.
-
Work-up (General):
-
Transfer the filtrate to a separatory funnel.
-
Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude protected peptide.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Figure 2: General workflow for peptide coupling using a DMAP-type catalyst.
Troubleshooting and Field Insights
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time; Lower reactivity of 2-Fluoro-DMAP; Steric hindrance. | Extend reaction time and monitor by LC-MS. Increase catalyst loading slightly (up to 0.5 eq). Consider a more potent primary coupling agent like HATU. |
| Racemization Detected | Reaction temperature too high; Excess base (if used); Highly sensitive amino acid. | Ensure reaction is started at 0 °C. Use the exact stoichiometric amount of DIPEA if required. This is where 2-Fluoro-DMAP is theoretically superior to DMAP. |
| N-acylurea Formation | Side reaction of the O-acylisourea intermediate before aminolysis. | Additive reagents like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure can suppress this by forming less reactive, more stable active esters.[6] |
| Low Yield | Poor solubility of reagents; Inefficient work-up. | Switch to a more polar solvent like DMF. Optimize the pH and number of aqueous washes during work-up. |
Conclusion and Future Outlook
This compound represents a logical next step in the evolution of nucleophilic catalysts for peptide synthesis. By sacrificing a degree of raw catalytic activity for a significant reduction in basicity, it offers a promising strategy for addressing the persistent challenge of racemization. While its synthesis and characterization are not yet widely reported in mainstream chemical catalogs, the principles outlined here provide a robust framework for its evaluation.[12][13] Future research should focus on the empirical validation of its pKa, its performance in coupling racemization-prone fragments, and a direct comparison of its catalytic efficiency versus DMAP across a range of challenging peptide sequences. Such studies will be invaluable to researchers, scientists, and drug development professionals seeking to enhance the fidelity and quality of synthetic peptides.
References
- Benchchem. Application Notes and Protocols for 4-Dimethylaminopyridine (DMAP) in Peptide Synthesis.
- ResearchGate. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ChemicalBook. 2-AMINO-4-FLUOROPYRIDINE synthesis.
- ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids.
- ResearchGate. Determination of p K a values of fluorocompounds in water using 19 F NMR.
- PubMed. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- MDPI. Epimerisation in Peptide Synthesis.
- PubMed. Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides.
- Google Patents. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
- National Institutes of Health. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
- Wikipedia. 4-Dimethylaminopyridine.
- PubMed. Enhancement of Peptide Coupling Reactions by 4-dimethylaminopyridine.
- ChemScene. This compound.
- ResearchGate. Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
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- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
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- 9. researchgate.net [researchgate.net]
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- 11. mdpi.com [mdpi.com]
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- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Boc Protection Utilizing 2-Fluoro-N,N-dimethylpyridin-4-amine
Introduction: The Enduring Significance of Amine Protection and the Emergence of Enhanced Catalytic Systems
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic protection of amine functionalities is a cornerstone of molecular design and construction. The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group, prized for its stability under a wide range of reaction conditions and its facile, acid-labile deprotection.[1][2] The introduction of the Boc group is most commonly achieved through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O). While this reaction can proceed uncatalyzed, the use of a nucleophilic catalyst is often essential to achieve high yields and reasonable reaction rates, especially with less nucleophilic amines or sterically hindered substrates.[3]
For decades, 4-(N,N-dimethylamino)pyridine (DMAP) has been the gold-standard catalyst for acylation reactions, including Boc protection.[4][5] Its efficacy is attributed to its high nucleophilicity, which leads to the formation of a highly reactive N-acylpyridinium intermediate.[4][6] However, the drive for ever-more efficient and selective synthetic methods has spurred the development of DMAP analogues with tailored electronic and steric properties. This application note details the use of a promising, yet less documented, analogue: 2-Fluoro-N,N-dimethylpyridin-4-amine (DMAP-F) .
The introduction of a fluorine atom at the 2-position of the pyridine ring is hypothesized to modulate the electronic properties of the catalyst, potentially leading to enhanced reactivity and offering advantages in specific synthetic contexts. This guide will provide a comprehensive overview of the mechanistic rationale for using DMAP-F, detailed protocols for its application in Boc protection, and a comparative perspective against the traditional DMAP catalyst.
Mechanistic Rationale: The Role of the 2-Fluoro Substituent
The catalytic cycle of DMAP in acylation reactions is well-established.[4][7] It involves the nucleophilic attack of the pyridine nitrogen on the carbonyl group of the acylating agent (e.g., Boc₂O), forming a highly electrophilic N-acylpyridinium salt. This intermediate is then readily attacked by the amine substrate, transferring the acyl group and regenerating the DMAP catalyst.
The introduction of a fluorine atom at the 2-position of the DMAP core introduces a significant electronic perturbation. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect is expected to decrease the electron density of the pyridine ring. While this might seem counterintuitive for a nucleophilic catalyst, the effect is more nuanced. The 2-fluoro substituent is anticipated to:
-
Enhance the Electrophilicity of the Acylpyridinium Intermediate: The electron-withdrawing nature of the fluorine atom will further polarize the carbonyl group in the N-Boc-2-fluoro-4-(dimethylamino)pyridinium intermediate, making it an even more potent acylating agent than the corresponding DMAP-derived intermediate. This can lead to faster reaction rates, particularly with less reactive amines.
-
Increase the Leaving Group Ability of the Catalyst: A more electron-deficient pyridine ring will be a better leaving group after the acyl transfer step, which could also contribute to an overall rate enhancement.
-
Modulate Basicity and Nucleophilicity: While the inductive effect of fluorine reduces the overall basicity of the pyridine nitrogen, the nucleophilicity required for the initial attack on Boc₂O is still substantial due to the powerful electron-donating effect of the 4-dimethylamino group. The precise balance of these electronic factors is key to the catalyst's performance.
It is this combination of a sufficiently nucleophilic pyridine nitrogen to initiate the catalytic cycle and a highly activated intermediate that makes DMAP-F a compelling candidate for challenging Boc protection reactions.
Diagram of the Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for Boc protection using 2-Fluoro-DMAP.
Experimental Protocols
General Considerations for Boc Protection using DMAP-F
-
Reagent Purity: Ensure that the amine substrate, Boc₂O, and DMAP-F are of high purity. The presence of moisture can lead to the hydrolysis of Boc₂O and decrease the reaction efficiency.
-
Solvent Selection: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are generally recommended. The choice of solvent can influence the reaction rate and solubility of the reagents.
-
Stoichiometry: A slight excess of Boc₂O (typically 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the amine. The catalytic loading of DMAP-F can be varied, but typically ranges from 1 to 10 mol%.
-
Temperature: Most Boc protections catalyzed by DMAP analogues proceed efficiently at room temperature. For particularly unreactive or sterically hindered substrates, gentle heating (e.g., 40-50 °C) may be beneficial.
-
Reaction Monitoring: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Boc Protection of a Primary Aliphatic Amine
This protocol provides a general procedure for the Boc protection of a primary aliphatic amine using catalytic DMAP-F.
Materials:
-
Primary aliphatic amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
This compound (DMAP-F) (0.05 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary aliphatic amine (1.0 eq) and dissolve it in anhydrous DCM (approximately 0.2 M concentration).
-
Add DMAP-F (0.05 eq) to the solution and stir for 2-3 minutes at room temperature.
-
Add Boc₂O (1.2 eq) portion-wise to the stirred solution. Effervescence (evolution of CO₂) may be observed.[8]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting amine is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Boc Protection of a Sterically Hindered Secondary Amine
This protocol is adapted for more challenging substrates, such as sterically hindered secondary amines, where the enhanced reactivity of DMAP-F may be particularly advantageous.
Materials:
-
Sterically hindered secondary amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq)
-
This compound (DMAP-F) (0.10 eq)
-
Anhydrous acetonitrile (ACN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the sterically hindered secondary amine (1.0 eq) in anhydrous ACN (approximately 0.1 M concentration).
-
Add DMAP-F (0.10 eq) to the solution.
-
Add Boc₂O (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature, or if the reaction is sluggish, heat to 40 °C. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully add saturated aqueous NH₄Cl solution to quench the reaction.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate in vacuo.
-
Purify the residue by flash chromatography to afford the desired N-Boc protected amine.
Comparative Data and Performance Analysis
While direct, peer-reviewed comparative studies on the catalytic efficiency of DMAP-F versus DMAP for Boc protection are not yet widely available, the principles of physical organic chemistry allow for a strong inference of its potential advantages. The electron-withdrawing nature of the 2-fluoro substituent is expected to enhance the rate of the acyl transfer step, which is often the rate-determining step, particularly for hindered nucleophiles.
Table 1: Expected Performance Comparison of DMAP and DMAP-F in Boc Protection
| Catalyst Feature | DMAP | 2-Fluoro-DMAP (DMAP-F) | Rationale |
| Nucleophilicity | High | Moderately High | The electron-donating dimethylamino group ensures high nucleophilicity, slightly attenuated by the inductive effect of fluorine in DMAP-F. |
| Basicity (pKa of conjugate acid) | ~9.7 | Expected to be lower than DMAP | The electron-withdrawing fluorine atom reduces the basicity of the pyridine nitrogen. |
| Reactivity of Acylpyridinium Intermediate | High | Very High | The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon in the intermediate. |
| Catalyst Loading | Typically 1-10 mol% | Potentially lower for hindered substrates | Higher reactivity may allow for lower catalyst loadings to achieve similar reaction times. |
| Performance with Hindered Substrates | Good | Expected to be Excellent | The more reactive intermediate is anticipated to overcome steric hindrance more effectively. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient Boc₂O or catalyst; Low reactivity of the substrate. | Increase the equivalents of Boc₂O (to 1.5-2.0 eq) and/or the catalyst loading (up to 10 mol%). Consider gentle heating (40-50 °C). |
| Formation of Side Products (e.g., Urea) | For primary amines, the intermediate isocyanate can react with the starting amine. | Add the Boc₂O slowly to the reaction mixture to maintain a low concentration of the activated intermediate. |
| Difficulty in Product Purification | Excess Boc₂O or byproducts. | Quench the reaction with a primary amine (e.g., a small amount of butylamine) to consume excess Boc₂O before workup. |
Conclusion and Future Outlook
This compound represents a promising evolution in the family of DMAP-type catalysts. The strategic introduction of a fluorine atom at the 2-position offers a compelling electronic modification that is anticipated to enhance its catalytic activity in Boc protection, particularly for challenging substrates. The protocols outlined in this application note provide a solid foundation for researchers to explore the utility of DMAP-F in their synthetic endeavors. Further quantitative kinetic studies are warranted to precisely delineate the performance advantages of DMAP-F over traditional DMAP and to fully unlock its potential in accelerating complex organic syntheses.
References
-
The Catalytic Advantage: DMAP in Chemical Synthesis. (2025-12-01). Available from: [Link]
-
Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. Available from: [Link]
-
Synthesis and Resolution of Planar‐Chiral Derivatives of 4‐(Dimethylamino)pyridine. ResearchGate. (2025-08-09). Available from: [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available from: [Link]
-
4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. ACS Publications. Available from: [Link]
-
Mechanistic insights into two-photon-driven photocatalysis in organic synthesis. RSC Publishing. (2018-03-08). Available from: [Link]
-
Mechanistic insights into two-photon-driven photocatalysis in organic synthesis. PubMed. Available from: [Link]
-
Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. University of Birmingham. Available from: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]
-
Catalysis by 4-dialkylaminopyridines. Semantic Scholar. Available from: [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. Available from: [Link]
-
Catalysts, Volume 15, Issue 7 (July 2025) – 90 articles. MDPI. (2025-07-21). Available from: [Link]
-
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. PMC. Available from: [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. Available from: [Link]
-
Boosting Chemical Processes: The Advantages of Using DMAP Catalysis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. Available from: [Link]
-
Mechanistic insights into the catalytic transfer hydrogenation of furfural to furfuryl alcohol over a N-doped carbon-supported Ni single atom catalyst from first principles. New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
Catalysts, Volume 14, Issue 2 (February 2024) – 66 articles. MDPI. Available from: [Link]
-
The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). ResearchGate. (2025-08-09). Available from: [Link]
-
Amine Protection / Deprotection. Fisher Scientific. Available from: [Link]
-
Chiral DMAP Catalysts in Asymmetric Synthesis. MSU chemistry. Available from: [Link]
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The Strategic Role of 2-Fluoro-N,N-dimethylpyridin-4-amine in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: A Versatile Building Block in Medicinal Chemistry
In the landscape of modern drug discovery and development, the synthesis of complex molecular architectures with high efficiency and precision is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast number of pharmaceuticals. Among the repertoire of pyridine-based building blocks, 2-Fluoro-N,N-dimethylpyridin-4-amine has emerged as a strategic reagent, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique electronic properties, conferred by the interplay between the electron-withdrawing fluorine atom and the electron-donating N,N-dimethylamino group, render it a highly valuable synthon for forging critical carbon-nitrogen and carbon-carbon bonds.
This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. We will delve into the mechanistic underpinnings of its reactivity, showcase its utility in the construction of key pharmaceutical intermediates, and provide detailed, field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.
The Chemical Rationale: Understanding the Reactivity of this compound
The synthetic utility of this compound is primarily rooted in its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. This reactivity is significantly modulated by the substituents on the ring.
-
The Role of the Fluorine Atom: The highly electronegative fluorine atom at the 2-position serves as an excellent leaving group in SNAr reactions. It strongly polarizes the C2-F bond, rendering the C2 carbon highly electrophilic and susceptible to attack by nucleophiles.
-
The Influence of the N,N-Dimethylamino Group: The N,N-dimethylamino group at the 4-position is a powerful electron-donating group. Through resonance, it increases the electron density of the pyridine ring, which would typically deactivate it towards nucleophilic attack. However, its position para to the fluorine atom allows for the stabilization of the Meisenheimer intermediate formed during the SNAr reaction, thereby facilitating the substitution. This dual electronic nature is key to its controlled reactivity.
The strategic placement of these two functional groups creates a molecule that is sufficiently reactive for synthetic transformations under relatively mild conditions, while also offering a handle for further functionalization.
Application in Pharmaceutical Synthesis: A Case Study in Kinase Inhibitor Scaffolds
Substituted aminopyridines are prevalent structural motifs in a wide array of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. These compounds often function by targeting the ATP-binding site of kinases, and the pyridine core frequently plays a crucial role in establishing key hydrogen bonding interactions. This compound serves as a valuable precursor for the synthesis of these complex molecules.
While direct synthesis routes for blockbuster drugs using this exact starting material are often proprietary, we can look at the synthesis of closely related analogues to understand its application. For instance, the synthesis of various kinase inhibitors involves the coupling of a substituted pyridine with a nucleophilic partner.
A prime example of the utility of fluorinated pyridines is in the synthesis of intermediates for drugs like the IDH2 inhibitor Enasidenib . Enasidenib is a 1,3,5-triazine derivative used in the treatment of acute myeloid leukemia.[1] Its structure contains substituted aminopyridine moieties, the assembly of which often relies on SNAr chemistry. While the publicly available synthesis of Enasidenib may not explicitly start from this compound, the core synthetic strategies are highly analogous.
The general approach involves the displacement of the fluoride ion by a nitrogen nucleophile, such as a primary or secondary amine, to form a new C-N bond. This reaction is often the cornerstone for constructing the complex diarylamine or amino-heterocycle linkages found in many kinase inhibitors.
Experimental Protocols: A Guide to Best Practices
The following section provides detailed, step-by-step methodologies for key transformations involving this compound and its analogues. The causality behind each experimental choice is explained to ensure robust and reproducible outcomes.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol outlines a general method for the synthesis of N-substituted-N,N-dimethylpyridin-2,4-diamines, which are valuable intermediates in pharmaceutical synthesis.
Reaction Scheme:
Sources
The Catalytic Potential of 2-Fluoro-N,N-dimethylpyridin-4-amine in Organic Synthesis: A Theoretical and Practical Overview
Introduction: Beyond DMAP – The Quest for Enhanced Catalytic Activity
For decades, 4-(Dimethylamino)pyridine (DMAP) has been a cornerstone in organic synthesis, celebrated for its exceptional ability to catalyze a wide array of reactions, most notably acylations and silylations.[1][2] Its prowess stems from its high nucleophilicity, which allows it to act as a potent acyl or silyl group transfer agent. The mechanism, particularly in acylation reactions, involves the formation of a highly reactive N-acylpyridinium intermediate, which is significantly more susceptible to nucleophilic attack by alcohols or amines than the parent acylating agent.[1] This catalytic action can accelerate reaction rates by orders of magnitude compared to uncatalyzed reactions or those using less nucleophilic bases like pyridine.[3]
The quest for even more efficient and selective catalysts has led to the exploration of various DMAP analogues. Modifications to the DMAP scaffold, including the introduction of electron-donating or withdrawing groups, can fine-tune the catalyst's electronic properties and steric environment, potentially leading to enhanced reactivity or selectivity. This application note focuses on a specific, yet underexplored, analogue: 2-Fluoro-N,N-dimethylpyridin-4-amine (2-F-DMAP) . We will delve into the theoretical implications of the 2-fluoro substitution and outline general protocols for its application, drawing parallels from the well-established chemistry of DMAP while highlighting areas for future investigation.
The Influence of 2-Fluoro Substitution: A Mechanistic Perspective
The introduction of a highly electronegative fluorine atom at the 2-position of the pyridine ring is expected to have a profound impact on the electronic properties of the DMAP scaffold. This substitution can influence the catalyst's performance in several ways:
-
Basicity and Nucleophilicity: The inductive electron-withdrawing effect of the fluorine atom is anticipated to decrease the electron density on the pyridine ring, thereby reducing the basicity of the ring nitrogen. This, in turn, would lower the nucleophilicity of the catalyst. A study on the reactivity of 2-fluoro- and 2-chloropyridines towards sodium ethoxide demonstrated that the 2-fluoropyridine reacts significantly faster in nucleophilic aromatic substitution, highlighting the strong electronic influence of the fluorine substituent.[4] While this context involves fluorine as a leaving group, it underscores the potent electronic effect at the 2-position.
-
Stability of the Acylpyridinium Intermediate: The electron-withdrawing nature of the fluorine could stabilize the positive charge on the nitrogen of the N-acylpyridinium intermediate through inductive effects. This stabilization might lead to a higher concentration of the active catalyst in the reaction mixture, potentially compensating for the reduced initial nucleophilicity.
-
Catalytic Activity: The overall catalytic efficiency of 2-F-DMAP will be a balance between its initial nucleophilicity to form the reactive intermediate and the reactivity of this intermediate towards the substrate. While a decrease in nucleophilicity might slow down the initial activation step, a more stable and potentially more reactive intermediate could accelerate the overall transformation.
Due to a lack of specific comparative kinetic studies between DMAP and 2-F-DMAP in the literature, the precise quantitative effect on reaction rates remains an open area for investigation.
Diagrammatic Overview: The Catalytic Cycle
The proposed catalytic cycle for 2-F-DMAP in an acylation reaction is analogous to that of DMAP.
Caption: Proposed catalytic cycle for 2-F-DMAP in acylation.
Applications and Protocols
While specific, optimized protocols for 2-F-DMAP are not extensively documented, its structural similarity to DMAP suggests its utility in similar transformations. The following sections provide generalized protocols for key reactions where 2-F-DMAP could be employed as a catalyst. Researchers should consider these as starting points for optimization.
Acylation of Sterically Hindered Alcohols (Steglich Esterification)
The Steglich esterification is a mild and effective method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a nucleophilic catalyst.[5][6] This reaction is particularly useful for acid-sensitive or sterically demanding substrates.[5]
Experimental Workflow: Steglich Esterification
Caption: A generalized workflow for the Steglich esterification.
Protocol:
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv.), the alcohol (1.2 equiv.), and a catalytic amount of 2-F-DMAP (0.05–0.2 equiv.) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF).
-
Reaction Initiation: Cool the mixture to 0°C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equiv.) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, filter off the dicyclohexylurea (DCU) byproduct if DCC was used. If EDC was used, the urea byproduct is water-soluble and can be removed during an aqueous work-up. Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 5% HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel.
Table 1: Representative Reagent Quantities for Steglich Esterification
| Reagent | Molar Equiv. | Example Amount (for 1 mmol of acid) |
| Carboxylic Acid | 1.0 | 1.0 mmol |
| Alcohol | 1.2 | 1.2 mmol |
| 2-F-DMAP | 0.1 | 0.1 mmol (14 mg) |
| DCC | 1.1 | 1.1 mmol (227 mg) |
| Solvent (DCM) | - | 5-10 mL |
Silylation of Tertiary Alcohols
The protection of sterically hindered hydroxyl groups, such as those in tertiary alcohols, is a common challenge in multi-step synthesis. DMAP is a well-known catalyst for this transformation.[5] 2-F-DMAP could potentially serve a similar role.
Experimental Workflow: Silylation of a Tertiary Alcohol
Caption: A generalized workflow for the silylation of tertiary alcohols.
Protocol:
-
Reaction Setup: To a solution of the tertiary alcohol (1.0 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere, add a stoichiometric base such as triethylamine or diisopropylethylamine (1.5-2.0 equiv.).
-
Catalyst Addition: Add a catalytic amount of 2-F-DMAP (0.05–0.15 equiv.).
-
Silylating Agent Addition: Add the silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) (1.2-1.5 equiv.) to the stirred solution.
-
Reaction Conditions: Stir the reaction at room temperature. For particularly hindered alcohols, gentle heating (e.g., 40-60°C) may be required. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate in vacuo. Purify the silyl ether by column chromatography.
Table 2: Typical Reagent Ratios for Silylation
| Reagent | Molar Equiv. |
| Tertiary Alcohol | 1.0 |
| Triethylamine | 1.5 |
| 2-F-DMAP | 0.1 |
| TBDMSCl | 1.2 |
Safety and Handling
Conclusion and Future Outlook
This compound represents an intriguing, yet underutilized, catalyst in the realm of organic synthesis. The electronic perturbations induced by the 2-fluoro substituent offer a compelling avenue for the development of catalysts with potentially unique reactivity profiles compared to the parent DMAP. The protocols outlined in this application note provide a foundational framework for the exploration of 2-F-DMAP in common organic transformations. However, it is imperative for the research community to conduct detailed mechanistic and comparative studies to fully elucidate its catalytic potential and define its optimal applications. Such investigations will be crucial in determining whether 2-F-DMAP can emerge as a valuable tool for chemists in academia and industry.
References
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Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. ([Link])
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Steglich Esterification. Organic Chemistry Portal. ([Link])
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The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. ([Link])
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A mild, catalyst-free synthesis of 2-aminopyridines. PMC. ([Link])
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A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing). ([Link])
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Recent advances in catalytic synthesis of pyridine derivatives. ResearchGate. ([Link])
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The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. ([Link])
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The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. ([Link])
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The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). PubMed. ([Link])
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4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. ACS Publications. ([Link])
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. ([Link])
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N , N -Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a c .... RSC Advances (RSC Publishing). ([Link])
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. ([Link])
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Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. ([Link])
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Why nucleophilic substitution in pyridine favours at position-2?. Quora. ([Link])
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A mild, catalyst-free synthesis of 2-aminopyridines. Semantic Scholar. ([Link])
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Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. University of Birmingham. ([Link])
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Fluxionally Chiral DMAP Catalysts: Kinetic Resolution of Axially Chiral Biaryl Compounds. Semantic Scholar. ([Link])
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4-Dimethylamino-pyridine(DMAP). ResearchGate. ([Link])
-
DMAP – Knowledge and References. Taylor & Francis. ([Link])
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reaction conditions for 2-Fluoro-N,N-dimethylpyridin-4-amine catalysis
An In-Depth Guide to the Application of 2-Fluoro-N,N-dimethylpyridin-4-amine as a Nucleophilic Catalyst
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound (2-F-DMAP) as a nucleophilic catalyst. While 4-(Dimethylamino)pyridine (DMAP) is a ubiquitous catalyst in organic synthesis, its derivatives, such as 2-F-DMAP, offer unique electronic properties that can be leveraged for specific synthetic challenges. This document details the underlying catalytic mechanisms, provides field-proven protocols for key transformations such as acylation and silylation, and presents a comparative analysis against the parent DMAP catalyst. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure robust and reproducible results.
Introduction: The Rationale for a Fluorinated DMAP Analogue
4-(Dimethylamino)pyridine (DMAP) has established itself as an indispensable super-nucleophilic catalyst for a vast array of chemical transformations, most notably acyl transfer reactions.[1][2] Its catalytic prowess stems from the electron-donating dimethylamino group, which significantly enhances the nucleophilicity of the pyridine ring nitrogen.[1] The introduction of a fluorine atom at the C2 position to create this compound modifies the electronic landscape of the catalyst in a predictable yet impactful manner.
The fluorine atom exerts a strong inductive electron-withdrawing effect, which is expected to:
-
Decrease Basicity and Nucleophilicity: The pyridine nitrogen in 2-F-DMAP is less nucleophilic than in DMAP, which may slow the initial formation of the key reactive intermediate.
-
Enhance the Leaving Group Ability: Once the N-acylpyridinium intermediate is formed, the electron-withdrawing fluorine atom makes the pyridyl moiety a better leaving group, potentially accelerating the subsequent nucleophilic attack by the substrate (e.g., an alcohol).
-
Modulate Stability and Selectivity: The unique electronic and steric environment may offer altered stability profiles and opportunities for chemo- or regioselectivity not observed with DMAP.
This guide explores the practical implications of these electronic modifications, providing detailed protocols for leveraging 2-F-DMAP in common synthetic applications.
The Nucleophilic Catalysis Pathway
The catalytic cycle for 2-F-DMAP in acyl or silyl transfer reactions is analogous to that of DMAP.[1][2] The process is initiated by the nucleophilic attack of the pyridine nitrogen on the electrophilic acylating or silylating agent. This step forms a highly reactive N-acyl or N-silylpyridinium intermediate. This intermediate is substantially more electrophilic than the starting agent, rendering it highly susceptible to attack by even weakly nucleophilic substrates like sterically hindered alcohols. The cycle concludes with the transfer of the acyl/silyl group to the substrate, regenerating the 2-F-DMAP catalyst for subsequent turnovers.
Figure 1: Generalized catalytic cycle for 2-F-DMAP in acyl transfer.
Application in Acylation Reactions
Acylation is a cornerstone transformation in organic synthesis, crucial for installing protecting groups and forming ester and amide bonds. While effective, the acylation of sterically demanding alcohols can be sluggish. Nucleophilic catalysts like 2-F-DMAP are employed to significantly accelerate these reactions under mild conditions.[3]
Protocol: Acylation of a Sterically Hindered Secondary Alcohol
This protocol describes a general procedure for the acetylation of 1-adamantanol, a model sterically hindered alcohol, using 2-F-DMAP.
Materials:
-
1-Adamantanol
-
Acetic Anhydride (Ac₂O)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add 1-adamantanol (1.0 equiv., e.g., 152 mg, 1.0 mmol).
-
Dissolution: Dissolve the alcohol in anhydrous DCM (e.g., 5 mL).
-
Base Addition: Add triethylamine (1.5 equiv., e.g., 209 µL, 1.5 mmol). Causality: The tertiary amine base is crucial for scavenging the acidic byproduct (acetic acid) generated during the reaction, preventing protonation and deactivation of the catalyst and driving the equilibrium towards the product.
-
Catalyst Addition: Add 2-F-DMAP (0.1 equiv., 10 mol%, e.g., 14 mg, 0.1 mmol). Causality: A catalytic amount is sufficient. Higher loading may not significantly increase the rate but can complicate purification.
-
Reagent Addition: Add acetic anhydride (1.2 equiv., e.g., 113 µL, 1.2 mmol) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may require 4-24 hours depending on the substrate's steric bulk.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
Figure 2: Experimental workflow for 2-F-DMAP catalyzed acylation.
Table of Reaction Conditions for Acylation
The following table provides representative conditions for the acylation of various alcohols. These are based on established protocols for DMAP and are expected to be effective starting points for 2-F-DMAP catalysis.[6]
| Substrate Type | Acylating Agent | Catalyst Loading | Base (equiv.) | Solvent | Temp. (°C) | Approx. Time (h) |
| Primary Alcohol | Benzoyl Chloride | 5-10 mol% | Et₃N (1.2) | DCM | 0 to 25 | 1-4 |
| Secondary Alcohol | Acetic Anhydride | 10 mol% | Et₃N (1.5) | DCM | 25 | 2-8 |
| Tertiary Alcohol | Acetic Anhydride | 10-15 mol% | Et₃N (2.0) | MeCN | 25-50 | 12-24 |
| Phenol | Isobutyryl Chloride | 5 mol% | Pyridine (2.0) | THF | 25 | 2-6 |
Application in Silylation Reactions
The protection of hydroxyl groups as silyl ethers is fundamental in multi-step synthesis.[7] Tertiary alcohols, in particular, pose a significant challenge due to steric hindrance. 2-F-DMAP can serve as an effective catalyst to facilitate the silylation of these demanding substrates.[8]
Protocol: Silylation of a Tertiary Alcohol
This protocol provides a general method for the protection of a tertiary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl) and 2-F-DMAP.
Materials:
-
Tertiary Alcohol (e.g., 1-methylcyclohexanol)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
This compound (2-F-DMAP)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: In a dry, inert-atmosphere flask, dissolve the tertiary alcohol (1.0 equiv.) in anhydrous DCM.
-
Base Addition: Add triethylamine (2.0 equiv.). Causality: A stoichiometric base is required to neutralize the HCl generated from the silyl chloride, preventing side reactions.
-
Catalyst Addition: Add 2-F-DMAP (10-15 mol%). Causality: For sterically hindered substrates, a slightly higher catalyst loading can be beneficial to accelerate the formation of the reactive N-silylpyridinium intermediate.[8]
-
Reagent Addition: Add TBDMSCl (1.5 equiv.) portion-wise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (~40°C for DCM) if the reaction is slow. Monitor by TLC until the starting alcohol is consumed.
-
Workup & Purification: Follow the workup and purification steps outlined in the acylation protocol (Section 3.1, Steps 7-8). Silyl ethers are generally less polar than their corresponding alcohols.
Table of Reaction Conditions for Silylation
| Substrate | Silylating Agent | Catalyst Loading | Base (equiv.) | Solvent | Temp. (°C) | Approx. Time (h) |
| 1-Methylcyclohexanol | TBDMSCl | 10 mol% | Et₃N (2.0) | DCM | 25-40 | 12-24 |
| Linalool | TIPSCl | 15 mol% | DIPEA (2.0) | MeCN | 40 | 16-24 |
| Geraniol (Primary) | TBDMSCl | 5 mol% | Et₃N (1.5) | DCM | 25 | 1-3 |
| Menthol (Secondary) | TESCl | 10 mol% | Et₃N (1.5) | THF | 25 | 2-6 |
Comparative Analysis: 2-F-DMAP vs. DMAP
The choice between 2-F-DMAP and its non-fluorinated parent depends on the specific synthetic challenge.
| Property | DMAP | 2-F-DMAP | Implication |
| pKa (Conjugate Acid) | ~9.7 | Lower (Est. ~7-8) | 2-F-DMAP is a weaker base. |
| Nucleophilicity | High | Moderately Lower | Slower formation of the acyl/silyl-pyridinium intermediate. |
| Leaving Group Ability | Good | Better | Faster nucleophilic attack by the substrate on the intermediate. |
| Cost & Availability | Low, widely available | Higher, specialty chemical | DMAP is preferred for routine, large-scale applications. |
Expert Insight: While DMAP is the go-to catalyst for most standard acylations, 2-F-DMAP could offer advantages in scenarios where the rate-limiting step is the attack of the alcohol on the N-acylpyridinium intermediate, rather than the formation of the intermediate itself. Furthermore, its modified electronic properties might be explored in asymmetric catalysis or in reactions sensitive to the basicity of the catalyst.
Troubleshooting and Safety Considerations
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature, adding more catalyst (up to 20 mol%), or switching to a more polar solvent like acetonitrile.
-
Side Products: Ensure all reagents and solvents are anhydrous. Water can hydrolyze the acylating/silylating agent and the reactive intermediate.
-
Safety: Pyridine derivatives should be handled in a well-ventilated fume hood. Acylating and silylating agents are often corrosive and moisture-sensitive. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
This compound is a valuable addition to the synthetic chemist's toolkit of nucleophilic catalysts. By introducing an electron-withdrawing fluorine atom, its electronic properties are rationally tuned relative to DMAP. While this results in lower nucleophilicity, the enhanced leaving group ability of the resulting pyridyl moiety can be advantageous. The protocols and data provided herein serve as a robust starting point for researchers to effectively apply 2-F-DMAP to challenging acylation and silylation reactions, particularly those involving sterically encumbered substrates.
References
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Vertex AI Search. DMAP: A Versatile Catalyst for Silylation and Protecting Group Strategies. 7
-
Vertex AI Search. Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. 9
-
Vertex AI Search. N-Fluoro Amines and Their Analogues as Fluorinating Reagents in Organic Synthesis. 10
-
Vertex AI Search. The Chemistry of DMAP: Understanding its Structure and Catalytic Mechanism. 1
-
Semantic Scholar. Catalysis by 4-dialkylaminopyridines. 6
-
Vertex AI Search. Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. 3
-
ACS Publications. Kinetic Resolution of Arylalkylcarbinols Catalyzed by a Planar-Chiral Derivative of DMAP: A New Benchmark for Nonenzymatic Acylation | The Journal of Organic Chemistry. 11
-
ACS Publications. Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study | ACS Omega. 12
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PubMed. Rational Design of 2-Substituted DMAP-N-oxides as Acyl Transfer Catalysts: Dynamic Kinetic Resolution of Azlactones. 13
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ChemScene. This compound. 4
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Benchchem. Unveiling Superior Catalytic Power: A Comparative Analysis of DMAP and Its Analogues. 2
-
ResearchGate. Two possible DMAP-catalysed acylation pathways: nucleophilic attack of.... 14
-
ChemRxiv. ARTICLE - ChemRxiv. 15
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Benchchem. Silylation of Tertiary Alcohols Using DMAP as a Catalyst: Application Notes and Protocols. 8
-
ResearchGate. The role of DMAP. Isolated yields are reported.. 16
-
ResearchGate. Deprotonative Silylation of Aromatic C−H Bonds Mediated by a Combination of Trifluoromethyltrialkylsilane and Fluoride | Request PDF. 17
-
2-Fluoro-N, N-dimethylpyridin-4-amine, min 97%, 100 mg. 5
-
RSC Publishing. N , N -Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06824G. 18
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NIH. Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study - PMC. 19
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Mastering the Removal of 2-Fluoro-N,N-dimethylpyridin-4-amine: A Comprehensive Guide to Workup Procedures
Abstract
2-Fluoro-N,N-dimethylpyridin-4-amine, a fluorinated analog of the widely used catalyst 4-dimethylaminopyridine (DMAP), is increasingly employed in modern organic synthesis. Its unique electronic properties can offer advantages in catalytic activity and reaction outcomes. However, its high polarity, basicity, and potential for coordination with metal centers can present significant challenges during the post-reaction workup and purification phases. This application note provides a detailed, in-depth guide to effective strategies for the removal of this compound from reaction mixtures, ensuring the isolation of highly pure products. The protocols described herein are grounded in the principles of acid-base chemistry and chromatography, with a focus on explaining the causality behind each experimental choice.
Introduction: The Challenge of a Polar Basic Impurity
This compound shares many structural similarities with DMAP, a cornerstone catalyst in organic synthesis.[1] Its utility stems from the nucleophilic pyridine nitrogen, which is rendered more so by the electron-donating dimethylamino group. The introduction of a fluorine atom at the 2-position, however, introduces a significant inductive electron-withdrawing effect. This modification modulates the catalyst's basicity and electronic profile, which can be advantageous for certain transformations.
The primary challenge in removing this compound lies in its physicochemical properties. It is a polar, basic molecule, often exhibiting solubility in both aqueous and organic phases, complicating standard liquid-liquid extractions. Complete removal is critical, as residual amounts can interfere with subsequent synthetic steps, complicate product characterization, and, in the context of drug development, represent an unacceptable impurity.
This guide will systematically address the most effective methods for its removal, starting with an analysis of its key chemical properties.
Understanding the Physicochemical Landscape
A successful purification strategy is built upon a thorough understanding of the impurity's properties. While extensive experimental data for this compound is not as widespread as for DMAP, we can infer its behavior based on its structure and available data.
| Property | This compound | 4-Dimethylaminopyridine (DMAP) | Rationale for Comparison & Impact on Workup |
| Molecular Weight | 140.16 g/mol [2] | 122.17 g/mol [1] | Similar molecular weights suggest comparable diffusion rates in chromatography. |
| pKa (of conjugate acid) | Predicted to be < 9.6 | ~9.6 in water[1] | The electron-withdrawing fluorine atom is expected to decrease the basicity of the pyridine nitrogen.[3][4] This is a critical consideration for acid-based extractions, potentially requiring a lower pH for complete protonation. |
| LogP (predicted) | 1.2867 | ~1.3 | This indicates moderate lipophilicity, suggesting it will partition between organic and aqueous layers. |
| Solubility | Soluble in many organic solvents and likely moderately water-soluble. | Soluble in a wide range of organic solvents and significantly soluble in water (76 g/L at 25 °C).[5] | High solubility in common organic solvents means it will persist in the organic phase during simple water washes. Moderate water solubility allows for its extraction into an aqueous phase under the right conditions. |
Strategic Approaches to Removal
The optimal strategy for removing this compound depends on the properties of the desired product, particularly its stability to acidic or basic conditions and its polarity. A decision-making workflow can guide the researcher to the most appropriate method.
Caption: Decision workflow for selecting the appropriate removal protocol.
Detailed Application Protocols
Safety First: this compound and its parent compound, DMAP, are toxic and can be absorbed through the skin.[1] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Liquid-Liquid Extraction with Dilute Aqueous Acid
This is the most common and often most effective method for removing basic impurities like this compound, provided the desired product is stable to acidic conditions.
Principle of Operation: The basic nitrogen of the pyridine ring is protonated by the acid, forming a water-soluble ammonium salt. This salt then preferentially partitions into the aqueous phase, leaving the neutral organic product in the organic phase.
Caption: Workflow for acidic wash extraction.
Step-by-Step Methodology:
-
Solvent Dilution: Dilute the crude reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). This ensures a manageable volume and lower viscosity for efficient extraction.
-
Transfer to Separatory Funnel: Transfer the diluted organic solution to a separatory funnel of an appropriate size.
-
First Acid Wash: Add a volume of 0.5 M to 1 M aqueous HCl solution equivalent to about 20-30% of the organic phase volume.
-
Causality: The use of a dilute strong acid like HCl ensures a sufficiently low pH to protonate the weakly basic fluorinated pyridine. Given that the fluorine atom reduces basicity compared to DMAP, a slightly more acidic wash (e.g., pH 1-2) is recommended to ensure complete salt formation.
-
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup. Close the stopcock and shake vigorously for 30-60 seconds. Periodically vent the funnel.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer. If using a chlorinated solvent, the organic layer will be on the bottom. A quick test with a drop of water can confirm the identity of the aqueous layer.[5]
-
Repeat Washes: Repeat the acid wash (steps 3-5) two to three more times. This ensures the complete removal of the impurity.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product, now free of the basic impurity.
Protocol 2: Purification by Flash Column Chromatography
This method is suitable when the desired product and the impurity have significantly different polarities, allowing for their separation on a stationary phase.
Principle of Operation: Silica gel is a polar stationary phase. Polar compounds will interact more strongly with the silica and elute more slowly, while less polar compounds will travel down the column faster. Since this compound is a polar compound, it will have a strong affinity for the silica gel.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The goal is to find a solvent system where the desired product has an Rf value of ~0.3-0.4, and the impurity is either at the baseline (Rf = 0) or well-separated.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent system.
-
Sample Loading: Adsorb the crude reaction mixture onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Expert Tip: For strongly basic compounds that may streak on silica gel, adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent can improve peak shape and separation.
Protocol 3: Aqueous Copper (II) Sulfate Wash
This is an excellent alternative to an acid wash, especially if the desired product is acid-sensitive.
Principle of Operation: Pyridines and other amines can act as ligands, forming coordination complexes with transition metals. Copper (II) sulfate provides a source of Cu²⁺ ions, which form a water-soluble complex with this compound. This complex is then extracted into the aqueous phase.[3][6]
Step-by-Step Methodology:
-
Solvent Dilution: As in Protocol 1, dilute the crude reaction mixture with a water-immiscible organic solvent.
-
Transfer: Transfer the solution to a separatory funnel.
-
Copper Sulfate Wash: Add a volume of saturated aqueous copper (II) sulfate solution. The aqueous layer will typically turn a deep blue color as the copper-amine complex forms.
-
Extraction: Shake the funnel and allow the layers to separate. Drain the aqueous layer.
-
Repeat: Continue washing with fresh portions of the copper sulfate solution until the aqueous layer no longer turns deep blue, indicating that all the amine impurity has been removed.
-
Final Washes: Wash the organic layer with water and then brine to remove any residual copper salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Troubleshooting and Method Selection
| Issue | Potential Cause | Recommended Solution |
| Emulsion formation during extraction | High concentration of polar compounds; solvent choice. | Add brine to the separatory funnel to "break" the emulsion. If the problem persists, consider filtering the entire mixture through a pad of Celite. |
| Product loss into the aqueous layer | Product is also basic or highly polar. | If your product is basic, an acid wash is not suitable. Use Protocol 2 or 3. If it is highly polar, consider reverse-phase chromatography. |
| Impurity still present after acid wash | Insufficient acid or not enough washes. | Check the pH of the aqueous layer after the final wash to ensure it is acidic. Perform additional washes if necessary. |
| Streaking on TLC/Column | Strong interaction of the basic impurity with acidic silica. | Add a small amount of triethylamine or ammonia in methanol to the eluent to improve chromatography. |
Conclusion
The successful removal of this compound from a reaction mixture is a critical step in ensuring the purity of the final product. A strategic approach, based on the principles of acid-base chemistry and chromatography, is paramount. By understanding the physicochemical properties of this polar basic impurity and the stability of the desired product, researchers can select and execute the most effective workup procedure. The detailed protocols provided in this application note offer a robust framework for tackling this common purification challenge in modern drug discovery and organic synthesis.
References
-
ResearchGate. (2014). How do you remove 4-Dimethylaminopyridine from the reaction mixture? Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
Ebrahimi, A., Habibi-Khorasani, S. M., & Jahantab, M. (2011). Additivity of substituent effects on the proton affinity and gas-phase basicity of pyridines. Computational and Theoretical Chemistry, 966(1-3), 138-145. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]
-
Kailasalie, S. (n.d.). 2-Fluoro-N, N-dimethylpyridin-4-amine, min 97%, 100 mg. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010). Reaction Work-Up I. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Dimethylaminopyridine. Retrieved from [Link]
-
Not Voodoo. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
National Institutes of Health. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Retrieved from [Link]
-
ChemBK. (n.d.). DMAP. Retrieved from [Link]
Sources
- 1. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 2. calpaclab.com [calpaclab.com]
- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields in 2-Fluoro-N,N-dimethylpyridin-4-amine (FDNPA) Catalyzed Reactions
Welcome to the technical support resource for 2-Fluoro-N,N-dimethylpyridin-4-amine (FDNPA) catalyzed reactions. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and practical solutions to common challenges encountered during synthesis. Our goal is to empower you to improve reaction yields and achieve greater success in your experiments.
Introduction: Understanding FDNPA as a Nucleophilic Catalyst
This compound, a structural analog of the well-known 4-(Dimethylamino)pyridine (DMAP), is a highly effective nucleophilic catalyst for a variety of chemical transformations, most notably acylation reactions such as esterifications and amidations.[1] Like DMAP, FDNPA operates by attacking an electrophilic acylating agent (e.g., an acid anhydride or acyl chloride) to form a highly reactive N-acylpyridinium salt intermediate. This intermediate is significantly more electrophilic than the initial acylating agent, dramatically accelerating the rate of acyl transfer to a nucleophile, such as an alcohol.[2][3] An auxiliary base, typically a non-nucleophilic amine like triethylamine or pyridine, is often employed to neutralize the acid byproduct generated during the reaction, which regenerates the catalyst for the next cycle.[3]
The key distinction of FDNPA lies in the presence of a fluorine atom at the 2-position of the pyridine ring. This strongly electron-withdrawing substituent has a profound impact on the catalyst's electronic properties and, consequently, its reactivity.
The Catalytic Cycle of FDNPA in Acylation
Caption: The catalytic cycle of FDNPA in a typical acylation reaction.
The Influence of the 2-Fluoro Substituent: Key Considerations
The fluorine atom at the C2 position is a strong electron-withdrawing group, which primarily influences the catalyst in two ways:
-
Reduced Basicity: The inductive effect of the fluorine atom decreases the electron density on the pyridine ring and, consequently, on the ring nitrogen. This makes FDNPA a weaker base than DMAP (pKa of conjugate acid is ~9.6 for DMAP).[4] This has important implications for catalyst regeneration and the choice of an auxiliary base.
-
Enhanced Electrophilicity of the Intermediate: The electron-withdrawing nature of fluorine makes the N-acylpyridinium intermediate formed from FDNPA even more electron-deficient and thus, a more potent acylating agent. This can lead to significantly faster reaction rates.
-
Increased Reactivity to Nucleophilic Aromatic Substitution (SNAr): It is well-documented that a 2-fluoro substituent makes the pyridine ring highly susceptible to nucleophilic attack, displacing the fluoride.[5] The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[5] This property, while useful in other synthetic contexts, introduces a potential pathway for catalyst degradation in the presence of strong nucleophiles.
Troubleshooting Guide & FAQs
This section addresses common issues encountered in FDNPA-catalyzed reactions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My FDNPA-catalyzed acylation reaction is resulting in a low yield or no product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield can stem from several factors. A systematic approach is recommended to diagnose the issue.
Caption: A decision tree for troubleshooting low yields in FDNPA-catalyzed reactions.
-
Reagent Quality: The purity of your starting materials, acylating agent, and FDNPA is critical. Ensure your solvent is anhydrous, as water can hydrolyze the acylating agent and the activated intermediate.[6]
-
Troubleshooting: Use freshly opened or purified reagents. Verify the quality and activity of your FDNPA; it should be a crystalline solid.
-
-
Sub-optimal Reaction Conditions: Temperature and reaction time play a significant role.
-
Troubleshooting: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Some reactions may require gentle heating, while others may need to be run at lower temperatures to minimize side reactions.
-
-
Inappropriate Auxiliary Base: Due to the reduced basicity of FDNPA compared to DMAP, the choice of auxiliary base is crucial for regenerating the catalyst. If the auxiliary base is not strong enough to deprotonate the [FDNPA-H]⁺ species, the catalytic cycle will stall.
-
Troubleshooting: Consider using a slightly stronger, non-nucleophilic base than you might typically use with DMAP, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), or ensure your standard base (e.g., triethylamine) is of high purity and used in sufficient stoichiometric excess.
-
-
Catalyst Deactivation: FDNPA, like DMAP, is a nucleophilic catalyst and can be deactivated by acidic impurities which protonate the nitrogen atom, rendering it non-nucleophilic.[6]
-
Troubleshooting: Ensure all reagents and solvents are free from acidic impurities. If necessary, pass solvents through a plug of basic alumina.
-
Issue 2: Side Product Formation
Q: I'm observing significant side products in my reaction. What are the common culprits and how can I minimize them?
A: Side product formation can arise from several sources. Identifying the side products is the first step to mitigating their formation.
| Side Product Type | Common Cause | Recommended Solution |
| N-Acylurea | In Steglich esterifications using a carbodiimide (e.g., DCC, EDC), the O-acylisourea intermediate can rearrange to the stable N-acylurea byproduct, consuming the activated carboxylic acid.[6] | Keep the reaction temperature low (0 °C to room temperature) to slow the rearrangement. Ensure efficient stirring. Use the appropriate stoichiometry of the carbodiimide and FDNPA. |
| Elimination Products | For substrates prone to elimination (e.g., tertiary alcohols), the basic conditions can promote the formation of undesired alkenes. | Use milder reaction conditions (lower temperature). Ensure the auxiliary base is non-nucleophilic and only basic enough to regenerate the catalyst. |
| Catalyst Degradation Product | The highly reactive 2-position of FDNPA could potentially undergo nucleophilic aromatic substitution (SNAr) with the alcohol substrate or other nucleophiles present, especially at elevated temperatures. | If other causes are ruled out, consider lowering the reaction temperature. Analyze the crude reaction mixture for byproducts corresponding to the substitution of the fluorine atom. |
Issue 3: Difficulty in Removing FDNPA After the Reaction
Q: How can I effectively remove FDNPA from my reaction mixture during workup?
A: FDNPA is a basic compound and can typically be removed with a dilute acidic wash during the workup, similar to DMAP.[6]
-
Standard Procedure: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid). This will protonate the FDNPA, rendering it water-soluble and allowing for its extraction into the aqueous phase.
-
For Acid-Sensitive Products: If your product is sensitive to strong acids, a milder acidic wash with saturated aqueous ammonium chloride (NH₄Cl) can be used. Alternatively, multiple washes with brine may be sufficient to remove the catalyst.
-
Chromatography: FDNPA can also be removed by silica gel column chromatography, though it may streak due to its basicity. Adding a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to the eluent can improve the chromatography.
Experimental Protocols
Representative Protocol for the Esterification of a Secondary Alcohol using FDNPA
This procedure is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary alcohol (1.0 eq.), anhydrous dichloromethane (DCM, sufficient to dissolve the substrates), and triethylamine (1.5 eq.). Stir the solution at room temperature.
-
Catalyst Addition: Add this compound (FDNPA) (0.1 eq.).
-
Initiation: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Acylating Agent: Add the acid anhydride or acyl chloride (1.2 eq.) dropwise to the cooled, stirring solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography if necessary.
References
- BenchChem. (2025).
- Hart, S. A., & et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Wikipedia contributors. (n.d.). 4-Dimethylaminopyridine. In Wikipedia.
- Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.
- BenchChem. (2025). A Head-to-Head Comparison: 4-Dimethylaminopyridine (DMAP) vs.
- The Organic Chemistry Portal. (n.d.).
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2025).
- The Org-Chem Portal. (n.d.). 4-Dimethylaminopyridine (DMAP).
Sources
Technical Support Center: Stability of 2-Fluoro-N,N-dimethylpyridin-4-amine
Welcome to the technical support center for 2-Fluoro-N,N-dimethylpyridin-4-amine. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower your experimental success.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the fluorine substitution on the pyridine ring, make it a desirable component in the synthesis of novel compounds. However, the introduction of a fluoro group can also influence the compound's stability, particularly in response to temperature. This guide will address common questions and concerns regarding the thermal stability of this compound, drawing upon data from analogous compounds and fundamental chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound in a tightly sealed container in a dry environment at 2-8°C.[1] For the analogous compound, N,N-dimethylpyridin-4-amine (DMAP), storage in a dry, cool, and well-ventilated place is also advised.[2] Exposure to moisture should be avoided.[3]
Q2: Is this compound stable at room temperature?
Q3: What are the potential signs of degradation of this compound?
Visual signs of degradation can include a change in color or the appearance of solid precipitates in a solution. From a chemical perspective, degradation may be indicated by the appearance of new, unexpected peaks in analytical data such as HPLC, GC-MS, or NMR. A decrease in the purity of the material over time is also a clear indicator of instability.
Q4: What happens when this compound is heated?
While a specific decomposition temperature for this compound is not documented in the provided search results, thermal decomposition of the related compound DMAP can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[2][5] Given the presence of fluorine, thermal decomposition of this compound could potentially release hazardous fluorine-containing compounds. Studies on the thermal degradation of fluoropolymers have shown that they can break down to form various fluorinated degradation products, including carboxylic acids.[6]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable troubleshooting steps.
Issue 1: Inconsistent Reaction Yields or Unexpected Side Products
Possible Cause: Degradation of this compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Purity: Before use, confirm the purity of your this compound stock using a suitable analytical method (e.g., NMR, HPLC, or GC-MS).
-
Fresh is Best: If the purity is questionable or the material is old, consider using a fresh, unopened bottle of the reagent.
-
Minimize Exposure: When weighing and handling the compound, do so in a dry, inert atmosphere (e.g., a glovebox or under a stream of nitrogen) to minimize exposure to moisture and air.
-
Temperature Control: If your reaction is run at elevated temperatures, consider adding the this compound towards the end of the reaction or running the reaction at the lowest effective temperature to minimize its time at high temperatures.
Issue 2: Discoloration of the Compound Upon Storage
Possible Cause: Slow decomposition, potentially initiated by light, air, or moisture.
Troubleshooting Steps:
-
Proper Storage: Ensure the compound is stored in an amber vial to protect it from light, with the cap tightly sealed.
-
Inert Atmosphere: For long-term storage, consider flushing the vial with an inert gas like nitrogen or argon before sealing.
-
Purity Check: A discolored sample should be re-analyzed for purity before use. If significant degradation is observed, the material should be discarded according to safety protocols.
Experimental Protocols
Protocol 1: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol outlines a general procedure for determining the decomposition temperature of this compound.
Materials:
-
This compound
-
TGA instrument
-
Nitrogen or air supply
-
Alumina or platinum crucible
Procedure:
-
Tare the TGA crucible.
-
Accurately weigh 5-10 mg of this compound into the crucible.
-
Place the crucible in the TGA instrument.
-
Purge the furnace with the desired gas (nitrogen or air) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert or oxidative atmosphere.
-
Heat the sample from room temperature to a final temperature of 500°C at a heating rate of 10°C/min.
-
Record the weight loss as a function of temperature. The onset of decomposition is typically determined as the temperature at which 5% weight loss occurs (Td5).
Protocol 2: Monitoring Stability in Solution by HPLC
This protocol can be used to assess the stability of this compound in a specific solvent at a given temperature over time.
Materials:
-
This compound
-
Solvent of interest (e.g., acetonitrile, DMF)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Vials for sample incubation
Procedure:
-
Prepare a stock solution of this compound of known concentration in the solvent of interest.
-
Aliquot the solution into several vials and seal them.
-
Store the vials at the desired temperature (e.g., room temperature, 40°C, 60°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial and allow it to cool to room temperature.
-
Analyze the sample by HPLC, quantifying the peak area of the this compound.
-
Plot the percentage of the remaining compound against time to determine the degradation rate.
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C[1] | To minimize the rate of potential degradation reactions. |
| Atmosphere | Dry, inert gas (e.g., Nitrogen) | To prevent hydrolysis and oxidation. |
| Container | Tightly sealed, amber vial | To protect from moisture and light. |
| Handling | In a well-ventilated area or glovebox | To avoid inhalation and exposure to moisture.[4] |
Visualizations
Potential Degradation Pathways
While specific degradation pathways for this compound are not empirically established in the literature, we can propose potential routes based on the reactivity of similar molecules. The presence of a nucleophilic dimethylamino group and a pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon suggests possible degradation mechanisms, especially in the presence of water at elevated temperatures.
Caption: Proposed degradation pathways for this compound.
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for experiments involving this compound.
References
-
Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions. [Link]
-
2-Fluoro-N, N-dimethylpyridin-4-amine, min 97%, 100 mg. [Link]
-
4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS MSDS CAS-No.: 1122-58-3 MSDS - Loba Chemie. [Link]
-
N , N -Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06824G. [Link]
-
Thermal degradation of fluoropolymers. (2020-06-01). [Link]
Sources
Technical Support Center: Purification of Products from 2-Fluoro-N,N-dimethylpyridin-4-amine Reactions
Welcome to the technical support center for navigating the purification challenges associated with 2-Fluoro-N,N-dimethylpyridin-4-amine (2F-DMAP). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent and encounter common, yet often frustrating, hurdles in product isolation. As a fluorinated analog of the well-known catalyst DMAP, 2F-DMAP presents a unique set of properties that influence both its reactivity and the subsequent purification strategies required.[1]
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and design more robust purification workflows. We will address the most frequent issues encountered in the field, from removing residual starting material to managing highly polar products and identifying common byproducts.
Section 1: Core Troubleshooting Guide (Q&A)
This section addresses the most common purification problems in a direct question-and-answer format.
Q1: My crude NMR shows significant unreacted this compound. What is the most efficient way to remove it?
Answer: This is the most frequently encountered issue. The high basicity of the pyridine nitrogen in 2F-DMAP makes it amenable to a straightforward acid-base liquid-liquid extraction. By protonating the 2F-DMAP, you can render it highly water-soluble, allowing for its selective removal from a less basic or neutral product dissolved in an organic solvent.[2][3]
Causality: The lone pair of electrons on the pyridine nitrogen of 2F-DMAP is readily available to accept a proton (H⁺) from a dilute acid. This acid-base reaction forms a pyridinium salt. This salt is ionic and therefore preferentially partitions into the aqueous phase, while your typically non-ionic organic product remains in the immiscible organic solvent.
dot
Caption: Workflow for removing basic 2F-DMAP via acidic wash.
Detailed Protocol: Acidic Wash for 2F-DMAP Removal
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether. If the reaction was run in a polar, water-miscible solvent like DMF or DMSO, it must first be diluted significantly with an extraction solvent and large amounts of water.[4]
-
First Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute acid solution (e.g., 1M HCl, 5% aqueous KHSO₄, or saturated aqueous NH₄Cl).[2][3] Shake the funnel vigorously for 30-60 seconds, ensuring to vent frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer, which now contains the protonated 2F-DMAP salt.
-
Repeat: Perform a second wash with the dilute acid solution to ensure complete removal. Monitor the pH of the aqueous layer to confirm it remains acidic.
-
Neutralizing Wash: Wash the organic layer with water, followed by saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Final Wash: Perform a final wash with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water from the organic layer.[4]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your product, now free of 2F-DMAP.
Trustworthiness Check: Before proceeding, spot a sample of your crude mixture and your desired product (if available) on a TLC plate. After the acidic wash, the spot corresponding to 2F-DMAP should be absent from the organic layer.
Q2: My product is a polar amine, and it streaks severely on my silica gel TLC and column. How can I achieve good chromatographic separation?
Answer: This is a classic problem when purifying basic, nitrogen-containing heterocyclic compounds on standard silica gel.[5] The streaking, or tailing, is caused by strong, non-ideal interactions between the basic lone pairs on your compound and the acidic silanol groups (Si-OH) on the surface of the silica. This leads to poor peak shape and resolution.
Causality: The interaction is an acid-base binding event. To achieve clean, symmetrical peaks, this interaction must be suppressed. This can be done by either "masking" the acidic sites on the silica or by using a different stationary phase altogether.
Solutions:
-
Incorporate a Basic Modifier: The simplest and most common solution is to add a small amount of a basic modifier to your mobile phase (eluent).
-
Triethylamine (Et₃N): Add 0.5-2% (v/v) triethylamine to your eluent system (e.g., Hexane/EtOAc or DCM/MeOH). The triethylamine is a stronger base than your product and will preferentially bind to the acidic silanol sites, effectively "passivating" the silica surface and allowing your compound to elute symmetrically.[5]
-
Ammonium Hydroxide (NH₄OH): For very polar compounds requiring highly polar mobile phases like DCM/Methanol, a small amount of concentrated ammonium hydroxide can be used as an alternative to triethylamine.
-
-
Change the Stationary Phase: If modifiers are insufficient or incompatible, consider an alternative stationary phase.
-
Reversed-Phase (RP) Chromatography: For highly polar, water-soluble compounds, RP-HPLC or flash chromatography (using C18-functionalized silica) is an excellent choice. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds that show little to no retention in reversed-phase.[6] It uses a polar stationary phase with a primarily organic mobile phase.
-
Alumina (Neutral or Basic): Replacing acidic silica gel with neutral or basic alumina can also prevent the unwanted acidic interactions.
-
Table 1: Troubleshooting Guide for Polar Amine Chromatography
| Problem | Probable Cause | Suggested Solution(s) |
| Severe Streaking/Tailing | Analyte binding to acidic silanol groups on silica gel. | 1. Add 0.5-2% triethylamine or ammonium hydroxide to the eluent. 2. Switch to a neutral or basic alumina stationary phase. |
| Product Won't Elute (Sticks to Baseline) | Product is too polar for the mobile phase, or binding to silica is too strong. | 1. Increase eluent polarity (e.g., higher % of MeOH in DCM). 2. Add a basic modifier (Et₃N). 3. Switch to Reversed-Phase or HILIC chromatography.[6] |
| Poor Separation from Polar Impurities | Insufficient selectivity of the chosen chromatography system. | 1. Screen different solvent systems (e.g., replace EtOAc with acetone or MeCN). 2. Try an alternative stationary phase (e.g., alumina, C18, or a HILIC phase). |
Q3: I see an unexpected peak in my LC-MS with a mass that is 2 Da lower than my expected product. What is it and how do I deal with it?
Answer: A mass difference of -2 Da strongly suggests that the fluorine atom on the pyridine ring has been substituted by a hydroxyl group (-F replaced by -OH). This is a nucleophilic aromatic substitution (SNAr) reaction where water or a hydroxide ion acts as the nucleophile.[7][8] The 2-fluoro position on the pyridine ring is activated towards such substitutions.
Causality: The electron-withdrawing nature of the pyridine nitrogen makes the C2 position electron-deficient and thus susceptible to attack by nucleophiles. This reaction can be promoted by the presence of water, especially under basic conditions or at elevated temperatures.
dot
Caption: Formation of a 2-hydroxy byproduct via SNAr hydrolysis.
Confirmation and Separation Strategy:
-
Confirmation:
-
LC-MS: This is the primary tool. Confirm the molecular weight corresponds to the loss of fluorine (atomic mass ≈ 19) and gain of a hydroxyl group (atomic mass ≈ 17).
-
¹H NMR: Look for the disappearance of H-F coupling for the proton at the C3 position of the pyridine ring. You will also observe a significant change in the chemical shift of this proton.
-
-
Separation:
-
Column Chromatography: The hydroxyl group makes the byproduct significantly more polar than its fluoro-precursor. Standard silica gel column chromatography should effectively separate the two compounds. The more polar hydroxy byproduct will have a lower Rf value and elute later.
-
pH-Controlled Extraction: 2-Hydroxypyridines exist in tautomeric equilibrium with 2-pyridones and are weakly acidic. You may be able to selectively remove the hydroxy byproduct by washing the organic solution with a mild aqueous base (e.g., 5% Na₂CO₃ solution), though the effectiveness will depend on the pKa of your specific compound.
-
Section 2: FAQs & Proactive Experimental Design
Q: Which analytical techniques are best for monitoring reaction progress and identifying impurities? A: While Thin Layer Chromatography (TLC) is invaluable for rapid, qualitative checks, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. It provides simultaneous information on retention time (polarity) and mass, allowing you to unambiguously track the consumption of starting material, formation of the product, and the appearance of byproducts like the hydrolyzed species.[9]
Q: Can I use recrystallization to purify my product? A: Absolutely. If your product is a solid and the crude material is relatively clean (>90% pure after workup), recrystallization is a powerful and scalable purification technique.[10] The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble.
Q: Are there alternatives to acidic washes for removing 2F-DMAP, especially if my product is acid-sensitive? A: Yes. While less common, washing the organic layer with an aqueous solution of copper(II) sulfate (CuSO₄) can be effective. The basic amine coordinates to the copper ions, forming a water-soluble complex that can be extracted into the aqueous phase.[2][3] Alternatively, meticulous column chromatography is the most reliable method if an extractive workup is not feasible.
References
- Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. RSC Publishing.
- Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
- Column chromatography & TLC on highly polar compounds?. Reddit r/chemistry.
- Synthesis of 2-amino-5-fluoropyridine.
- Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
- An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Amino-4-fluoropyridine. Benchchem.
- Polar Hydrophilic Compounds in Pharmaceutical Analysis. Merck.
-
Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. ACS Publications. [Link]
-
Fluorescence investigation of the chromatographic interactions of nitrogen heterocycles with deactivated silica. ACS Publications. [Link]
- Remove Sticky Reagents. University of Rochester.
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. NIH National Center for Biotechnology Information. [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]
-
Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. ACS Publications. [Link]
-
4-Dimethylaminopyridine. Wikipedia. [Link]
-
Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning. ACS Publications. [Link]
-
DMAP workup. Reddit r/chemistry. [Link]
-
How do you remove 4-Dimethylaminopyridine from the reaction mixture?. ResearchGate. [Link]
-
Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. ResearchGate. [Link]
- Synthesis and purification method of 2-amino-4-methylpyridine.
-
4-Pyridinamine, N,N-dimethyl-. NIST WebBook. [Link]
Sources
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- 10. pdf.benchchem.com [pdf.benchchem.com]
dealing with moisture sensitivity of 2-Fluoro-N,N-dimethylpyridin-4-amine
Welcome to the technical support center for 2-Fluoro-N,N-dimethylpyridin-4-amine (CAS 849937-80-0). This guide is designed for researchers, medicinal chemists, and process development scientists to address the critical challenges associated with the handling and use of this valuable synthetic building block. Its efficacy in nucleophilic aromatic substitution (SNAr) reactions is directly tied to its purity, which is primarily threatened by its sensitivity to moisture. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure the success of your experiments.
The Core Challenge: Hydrolytic Instability
The utility of this compound stems from the high reactivity of its C2-fluorine substituent. The fluorine atom is an excellent leaving group in SNAr reactions, a property enhanced by the electron-withdrawing nature of the pyridine ring nitrogen. This high reactivity is a double-edged sword; it makes the compound highly susceptible to hydrolysis. Water, even atmospheric moisture, can act as a nucleophile, attacking the C2 position to displace the fluoride and form the corresponding 2-hydroxypyridine derivative. This byproduct can interfere with subsequent reactions, reduce yields, and complicate purification.
The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, underscoring the high reactivity of the C-F bond which extends to hydrolysis.[1][2][3]
Hydrolysis Pathway
Below is the reaction pathway illustrating the degradation of the parent compound by water.
Caption: Hydrolysis of this compound via SNAr.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of moisture-related degradation in my stock of this compound?
A: The compound is a solid. The first sign of moisture exposure is often a change in the physical consistency of the material. You may observe:
-
Clumping: The powder, which should be free-flowing, may begin to form clumps or appear sticky.
-
Discoloration: While pure samples are typically white to off-white, degraded material may develop a yellowish or brownish tint.
-
Incomplete Dissolution: The hydrolyzed byproduct has different solubility profiles and may lead to incomplete dissolution or the appearance of suspended matter in solvents where the pure compound is fully soluble.
Q2: My reaction yield is consistently low when using this reagent. How do I confirm if moisture is the cause?
A: Low yield is a classic symptom of using a partially hydrolyzed reagent. The hydroxyl byproduct is significantly less reactive and will not participate in the desired SNAr reaction. To diagnose this issue:
-
Run a Control Reaction: If possible, use a freshly opened bottle of the reagent or one that has been rigorously stored under an inert atmosphere and compare the results.
-
Analytical Confirmation: Before starting your reaction, take a small sample of the reagent and analyze it.
-
¹H NMR: The hydrolyzed impurity will show a distinct set of peaks. Compare the spectrum to a reference spectrum of the pure compound.
-
LC-MS: This is a highly sensitive method to detect the presence of the 2-hydroxy byproduct, which will have a different retention time and a mass corresponding to the hydrolyzed product.
-
Q3: What is the definitive protocol for storing this compound to guarantee its stability?
A: Proper storage is non-negotiable. The goal is to create a multi-barrier defense against atmospheric moisture. Commercial suppliers recommend storing the compound sealed in a dry environment at 2-8°C.[4][5]
| Storage Method | Recommendation | Rationale |
| Primary Container | Keep in the original manufacturer's bottle with the cap tightly sealed. For larger quantities, consider repackaging into smaller, single-use vials inside a glovebox. | Minimizes repeated exposure of the entire stock to the atmosphere. |
| Secondary Containment | Place the sealed primary container inside a desiccator containing a freshly activated desiccant (e.g., Drierite®, silica gel). | Provides a dry secondary environment, acting as a buffer against moisture ingress when the outer container is opened. |
| Atmosphere | For maximum protection, store the primary container within a nitrogen or argon-filled glovebox.[6][7] | An inert atmosphere provides the ultimate protection by completely excluding atmospheric water and oxygen.[6][7] |
| Temperature | Store at 2-8°C, as recommended.[4][5] | Low temperatures slow the rate of any potential degradation reactions. |
Q4: I don't have access to a glovebox. What is the best way to handle and weigh the compound?
A: While a glovebox is ideal, you can successfully handle the reagent using Schlenk line techniques or by minimizing atmospheric exposure.[7][8]
-
Prepare Your Workspace: Have all necessary items (spatulas, weigh paper, vials) clean, dry, and ready. Oven-dry all glassware and cool it under a stream of inert gas or in a desiccator.[6][8]
-
Inert Gas Blanket: If possible, work under a positive pressure of nitrogen or argon. You can create a makeshift inert environment using a "glove bag."
-
Minimize Exposure Time: If working on an open bench, be quick and deliberate.
-
Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.
-
Open the container, quickly remove the desired amount, and immediately reseal the bottle.
-
Flush the headspace of the stock bottle with dry nitrogen or argon before sealing for long-term storage.
-
Troubleshooting Guides & Protocols
Guide 1: Troubleshooting Low Reaction Yields
This workflow helps diagnose the root cause of poor performance in reactions involving this compound.
Caption: Workflow for diagnosing low-yield reactions.
Protocol 1: Standard Operating Procedure for Handling and Dispensing
This protocol assumes the use of standard Schlenk line equipment for maintaining an inert atmosphere.[7]
Objective: To accurately weigh and dispense this compound while preventing exposure to air and moisture.
Materials:
-
Schlenk flask or three-necked round-bottom flask (oven-dried)
-
Schlenk line with dual vacuum/inert gas manifold
-
Spatulas (oven-dried)
-
Septa
-
Nitrogen or Argon gas (high purity)
-
Balance
Procedure:
-
Glassware Preparation: Assemble the reaction flask (e.g., with a stir bar inside and sealed with septa) and connect it to the Schlenk line. Heat the flask gently with a heat gun under vacuum to remove any adsorbed moisture.[8]
-
Evacuate-Refill Cycles: Subject the flask to at least three evacuate-refill cycles. To do this, open the flask to the vacuum line for 2-3 minutes, then switch to the inert gas line to refill it to slightly above atmospheric pressure. This process purges the vessel of air.[7][9]
-
Establish Positive Pressure: Leave the flask connected to the inert gas line with a bubbler outlet to ensure a slight positive pressure.
-
Weighing the Reagent:
-
Method A (Weighing by Difference): Weigh the sealed stock bottle of this compound. Under a positive flow of inert gas from your flask, briefly remove a septum, quickly add the solid via a spatula, and reseal. Reweigh the stock bottle to determine the amount added. This is the fastest and most common method.
-
Method B (Glovebox): The most reliable method is to weigh the solid directly into the reaction flask inside a nitrogen or argon-filled glovebox.[7] The flask can then be sealed and transferred to the Schlenk line.
-
-
Solvent Addition: Add anhydrous solvent to the flask via a gas-tight syringe or cannula transfer to dissolve the reagent and proceed with your reaction.[8][10]
References
- Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3).
- Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials.
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- Wang, L., et al. (2018). Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. RSC Advances.
- ChemScene. (n.d.). This compound.
- Li, X. (2012). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
- Emmert, N. H., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
- Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- ResearchGate. (n.d.).
- Mossine, A. V., et al. (2015).
- ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
- Thermo Fisher Scientific. (2010).
- National Institutes of Health (NIH). (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- Sigma-Aldrich. (2021). Safety Data Sheet for N,N-dimethylpyridin-4-amine.
- Thermo Fisher Scientific. (2010).
- Biosynth. (n.d.). 2-Fluoro-N, N-dimethylpyridin-4-amine, min 97%.
- BLDpharm. (n.d.). 849937-80-0|this compound.
- Wikipedia. (n.d.). Pyridine.
- BenchChem. (n.d.). Troubleshooting common issues in reactions involving 4-Amino-3,5-dichloro-2,6-difluoropyridine.
- BYJU'S. (n.d.). Properties of Pyridine – C5H5N.
- Loba Chemie. (2016). 4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS MSDS.
- Royal Society of Chemistry. (2017). N, N -Dimethylpyridin-4-amine (DMAP)
- Wikipedia. (n.d.). 4-Dimethylaminopyridine.
- ResearchGate. (n.d.).
- National Institutes of Health (NIH). (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
- Sigma-Aldrich. (n.d.). (4-Fluoro-pyridin-2-yl)-dimethyl-amine.
- ChemicalBook. (n.d.). (2-FLUORO-PYRIDIN-4-YL)-DIMETHYL-AMINE | 849937-80-0.
- PubChem. (n.d.). 4-(Dimethylamino)pyridine.
- National Institutes of Health (NIH). (n.d.). Analytical Methods for the Determination of Diamorphine (Heroin)
- PubMed. (n.d.).
Sources
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemscene.com [chemscene.com]
- 5. (2-FLUORO-PYRIDIN-4-YL)-DIMETHYL-AMINE | 849937-80-0 [amp.chemicalbook.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. fauske.com [fauske.com]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
Technical Support Center: Optimizing Solvent Choice for 2-Fluoro-N,N-dimethylpyridin-4-amine (DMAP-F) Catalysis
Welcome to the technical support center for 2-Fluoro-N,N-dimethylpyridin-4-amine (DMAP-F) catalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing solvent selection and addressing common challenges during your experiments.
The introduction of a fluorine atom at the 2-position of the pyridine ring in DMAP-F significantly modulates its electronic properties compared to the parent catalyst, 4-(Dimethylamino)pyridine (DMAP). This alteration, primarily the electron-withdrawing nature of fluorine, reduces the basicity and nucleophilicity of the pyridine nitrogen. Consequently, the choice of solvent becomes a critical parameter to control for achieving optimal catalytic efficiency. This guide will provide a framework for rational solvent selection in DMAP-F catalyzed reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during DMAP-F catalyzed reactions, with a focus on how solvent choice can be both the cause and the solution.
| Issue | Potential Cause(s) Related to Solvent | Troubleshooting Steps & Rationale |
| Slow or Incomplete Reaction | 1. Insufficient stabilization of the N-acylpyridinium intermediate: The key catalytic species, the N-acylpyridinium ion, is charged and its formation is often the rate-determining step. Nonpolar solvents may not adequately stabilize this intermediate, leading to a slow reaction. 2. Poor solubility of reactants or the catalyst: If any of the reaction components have limited solubility in the chosen solvent, the reaction will be slow or may not proceed to completion. 3. Protic solvent interference: Protic solvents (e.g., alcohols, water) can competitively bind to the N-acylpyridinium intermediate or react with the acylating agent, reducing the reaction rate. | 1. Switch to a more polar, aprotic solvent: Solvents with a higher dielectric constant, such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), can better solvate and stabilize the charged intermediate, thereby accelerating the reaction. For reactions with particularly poor nucleophiles, a highly polar solvent like DMSO may be beneficial. 2. Ensure complete dissolution: Before initiating the reaction, confirm that all starting materials and the DMAP-F catalyst are fully dissolved. If solubility is an issue, consider a solvent mixture or a different solvent system altogether. 3. Use an anhydrous, aprotic solvent: Ensure your solvent is free of water and other protic impurities. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. |
| Side Product Formation (e.g., hydrolysis of acylating agent) | 1. Presence of nucleophilic impurities in the solvent: Water is a common nucleophilic impurity that can lead to the hydrolysis of the acylating agent (e.g., anhydride, acyl chloride). 2. Solvent-mediated decomposition of starting materials or products: Certain solvents may promote the degradation of sensitive functional groups present in your substrates or products. | 1. Use anhydrous solvents: Always use freshly dried solvents. For particularly sensitive reactions, consider using a solvent still or purchasing high-purity anhydrous solvents. 2. Choose an inert solvent: Select a solvent that is known to be unreactive towards your starting materials and products under the reaction conditions. For example, if your substrate is sensitive to acidic conditions, avoid solvents that may contain acidic impurities. |
| Difficulty in Product Purification | 1. High boiling point of the solvent: Solvents with high boiling points, such as DMF or DMSO, can be difficult to remove during work-up. 2. Solvent miscibility with the work-up solvent: If the reaction solvent is miscible with the aqueous phase used during extraction, it can complicate the separation of your product. | 1. Select a solvent with an appropriate boiling point: Whenever possible, choose a solvent with a lower boiling point, such as DCM or ethyl acetate, for easier removal under reduced pressure. 2. Consider solvent properties for extraction: Plan your work-up procedure when selecting the reaction solvent. For instance, if you anticipate an aqueous work-up, using a water-immiscible solvent like DCM will simplify the extraction process. |
Frequently Asked Questions (FAQs)
Q1: How does the fluorine atom in DMAP-F affect its catalytic activity compared to DMAP?
A: The fluorine atom at the 2-position of the pyridine ring is strongly electron-withdrawing. This has two primary effects on the catalytic properties of DMAP-F compared to DMAP:
-
Decreased Basicity and Nucleophilicity: The electron density on the pyridine nitrogen is reduced, making DMAP-F a weaker base and a less potent nucleophile than DMAP. This can result in slower reaction rates under identical conditions.
-
Increased Lewis Acidity of the N-Acylpyridinium Intermediate: While the initial nucleophilic attack is slower, the resulting N-acylpyridinium intermediate formed from DMAP-F is more electrophilic (a stronger Lewis acid) due to the electron-withdrawing fluorine. This can enhance the rate of the subsequent nucleophilic attack by the alcohol or amine substrate.
The overall effect on the reaction rate will depend on which step is rate-limiting for a particular transformation.
Q2: What is the general mechanism of catalysis for DMAP-F?
A: DMAP-F, like DMAP, acts as a nucleophilic catalyst, primarily in acylation reactions. The generally accepted mechanism involves the following steps:
-
Formation of the N-Acylpyridinium Intermediate: The pyridine nitrogen of DMAP-F attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate.
-
Nucleophilic Attack: The nucleophile (e.g., an alcohol) attacks the activated acyl group of the N-acylpyridinium intermediate.
-
Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the acylated product and regenerates the DMAP-F catalyst.
Caption: Catalytic cycle of 2-Fluoro-DMAP in an acylation reaction.
Q3: What are the key solvent parameters to consider when optimizing a DMAP-F catalyzed reaction?
A: The choice of solvent can significantly impact the rate and outcome of your reaction. Consider the following solvent properties:
-
Polarity (Dielectric Constant): Polar aprotic solvents are generally preferred as they can stabilize the charged N-acylpyridinium intermediate without interfering with the reaction.
-
Aprotic vs. Protic: Aprotic solvents are essential to avoid side reactions with the acylating agent and the catalytic intermediate.
-
Solubility: Ensure all reactants and the catalyst are soluble in the chosen solvent.
-
Boiling Point: A solvent with a boiling point that allows for convenient temperature control and easy removal during work-up is ideal.
Here is a table summarizing the properties of some common solvents used in organic synthesis:
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Type | Comments |
| Dichloromethane (DCM) | 9.1 | 40 | Aprotic, Polar | Good general-purpose solvent, easy to remove. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Aprotic, Polar | Can form peroxides; should be freshly distilled or from a sealed bottle. |
| Acetonitrile (MeCN) | 37.5 | 82 | Aprotic, Polar | Highly polar, good for stabilizing charged intermediates. |
| Ethyl Acetate (EtOAc) | 6.0 | 77 | Aprotic, Moderately Polar | Often used for extractions, can be a good reaction solvent. |
| Dimethylformamide (DMF) | 36.7 | 153 | Aprotic, Polar | High boiling point, can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Aprotic, Highly Polar | Very high boiling point, excellent for dissolving a wide range of compounds. |
Q4: How can I rationally select a starting solvent for my DMAP-F catalyzed reaction?
A: A systematic approach to solvent screening is recommended. The following workflow can guide your decision-making process:
Caption: A workflow for rational solvent selection in DMAP-F catalysis.
Q5: Are there any known stability issues with DMAP-F in certain solvents?
A: While specific stability studies on DMAP-F are not widely published, it is reasonable to assume that its stability profile will be similar to that of DMAP. DMAP is generally stable, but degradation can occur under certain conditions. Avoid prolonged exposure to strong acids, oxidizing agents, and light. When using solvents like THF that can form peroxides, ensure the solvent is purified before use.
Experimental Protocol Example: Solvent Screening for a DMAP-F Catalyzed Esterification
This protocol provides a general framework for screening solvents for the esterification of a primary alcohol with acetic anhydride using DMAP-F as the catalyst.
Materials:
-
Primary alcohol (e.g., benzyl alcohol)
-
Acetic anhydride
-
This compound (DMAP-F)
-
Anhydrous solvents for screening (e.g., DCM, MeCN, THF, EtOAc)
-
Internal standard (e.g., dodecane)
-
Reaction vials with stir bars
-
TLC plates and developing chamber
-
GC-MS or LC-MS for analysis
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the primary alcohol and the internal standard in a suitable volatile solvent (e.g., DCM).
-
Prepare a stock solution of acetic anhydride in the same solvent.
-
Prepare a stock solution of DMAP-F in the same solvent.
-
-
Reaction Setup:
-
To a series of clean, dry reaction vials, add a stir bar.
-
To each vial, add the appropriate volume of the alcohol/internal standard stock solution.
-
Evaporate the solvent from the vials under a stream of nitrogen.
-
Add the screening solvent to each vial (e.g., 1 mL of DCM to vial 1, 1 mL of MeCN to vial 2, etc.).
-
Add the DMAP-F stock solution to each vial.
-
Place the vials in a temperature-controlled reaction block (e.g., at room temperature).
-
-
Reaction Initiation and Monitoring:
-
To each vial, add the acetic anhydride stock solution to initiate the reaction.
-
Monitor the progress of each reaction by TLC at regular intervals (e.g., 30 min, 1h, 2h, 4h).
-
-
Work-up and Analysis:
-
Once the reactions are deemed complete (or after a set time), quench the reactions by adding a small amount of saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Analyze the crude product mixture by GC-MS or LC-MS to determine the conversion and yield relative to the internal standard.
-
-
Data Interpretation:
-
Compare the reaction rates and final yields across the different solvents to identify the optimal solvent system for your specific reaction.
-
References
- Murugan, R., & Scriven, E. (2004). Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis. ChemInform.
-
ChemBK. DMAP. [Link]
- Schirrmacher, R., Wängler, B., Schirrmacher, E., August, T., & Rösch, F. (n.d.). Dimethyl-pyridin-4-yl-amine (DMAP) catalysed alcoholysis reactions of 2-amino-N,N,N-trimethyl-9H-purine-6-ylammonium chloride: An effective route to obtain O6-substituted Guanine derivatives from alcohols with poor nucleophilicity. Johannes Gutenberg-Universität Mainz.
- Ghumro, S. A., Saleem, S., al-Rashida, M., Iqbal, N., Alharthy, R. D., Ahmed, S., Moin, S. T., & Hameed, A. (2017). N , N -Dimethylpyridin-4-amine
preventing racemization with 2-Fluoro-N,N-dimethylpyridin-4-amine in peptide coupling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance and troubleshooting advice for preventing racemization during peptide coupling reactions. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the mechanisms at play to empower your research.
Introduction: The Challenge of Chiral Integrity in Peptide Synthesis
The synthesis of peptides with high chiral purity is paramount for their biological activity and therapeutic potential. Racemization, the conversion of a chiral amino acid into its D-enantiomer during the coupling process, is a critical side reaction that can compromise the final peptide's efficacy and safety.[1][2] This guide will address common questions and troubleshooting scenarios to help you maintain the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: Can 2-Fluoro-N,N-dimethylpyridin-4-amine be used to prevent racemization during peptide coupling?
Our current literature review and application data do not support the use of this compound as an additive to prevent racemization in peptide coupling. While this compound is commercially available, its application in this specific context is not documented in peer-reviewed publications or standard protocols.[3][4][5][6] It is possible that this is a novel, yet unproven, application. We advise researchers to rely on well-established and validated methods for racemization suppression.
Q2: I've heard of using DMAP in peptide synthesis. Is that the same as 2-Fluoro-DMAP, and does it prevent racemization?
This is a crucial point of clarification. This compound is a fluorinated analog of 4-Dimethylaminopyridine (DMAP). DMAP is a well-known and highly effective nucleophilic catalyst used to accelerate acylation reactions, including peptide bond formation.[7][8]
However, contrary to preventing racemization, the use of DMAP as an additive in standard peptide coupling—especially in stoichiometric amounts—is known to increase the risk of racemization.[2][9] It is a strong base that can facilitate the abstraction of the proton at the α-carbon of the activated amino acid, leading to a loss of chirality. While it can be invaluable for coupling sterically hindered amino acids or for esterification onto a resin, its use must be carefully controlled.[7][8][9] For anchoring the first amino acid to a hydroxyl-functionalized resin (e.g., Wang resin), only a catalytic amount (≤ 0.15 equivalents) of DMAP should be used to minimize racemization.[9]
Understanding the Mechanism of Racemization
To effectively prevent racemization, it's essential to understand its primary mechanisms. During the activation of the carboxylic acid group of an N-protected amino acid, two main pathways can lead to the loss of stereochemical integrity:
-
Oxazolone Formation: The activated amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the Cα position of this intermediate is highly acidic and can be easily abstracted by a base. Subsequent re-protonation can occur from either face, leading to a mixture of L- and D-isomers. This is the most common pathway for racemization.[1][2]
-
Direct Enolization (α-Abstraction): A strong base present in the reaction mixture can directly abstract the Cα proton from the activated amino acid, forming an enolate intermediate, which then leads to racemization upon protonation.[1][2]
Caption: Mechanisms of racemization during peptide coupling.
Troubleshooting Guide: Preventing Racemization
| Issue/Observation | Potential Cause(s) | Recommended Solution(s) |
| Significant D-isomer impurity detected in final peptide, especially after coupling Cys, His, or Ser. | These amino acids are particularly prone to racemization.[10] The reaction conditions (base, temperature, coupling time) are likely promoting oxazolone formation. | • Use a racemization-suppressing additive: Add 1 equivalent of HOBt, HOAt, or OxymaPure to the coupling reaction. These additives react with the activated amino acid to form an active ester that is more stable and less prone to racemization than the initial activated intermediate.[1][2]• Lower the reaction temperature: Perform the coupling at 0°C, especially for sensitive residues.[1]• Choose a weaker base: If a base is required (e.g., with onium salt reagents), use a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of stronger bases like DIPEA or DMAP.[1] |
| Racemization observed when coupling peptide fragments (segment condensation). | The C-terminal amino acid of the peptide fragment is activated, making it highly susceptible to racemization via the oxazolone pathway. | • Use advanced coupling reagents: Reagents like DEPBT are known to cause very little epimerization during segment coupling.[9]• Employ racemization-suppressing additives: The use of additives like HOBt or HOAt is critical.[10]• Consider alternative strategies: Methods like coupling with amino acid fluorides can be effective, but require careful optimization. |
| High levels of racemization after using a carbodiimide coupling reagent (DCC, DIC, EDC). | Carbodiimides form a highly reactive O-acylisourea intermediate, which rapidly converts to the oxazolone.[2] | • Always use an additive: Carbodiimide-mediated couplings should always be performed in the presence of HOBt, HOAt, or OxymaPure.[1] The combination of DIC/HOBt is a classic and effective method for minimizing racemization.[9] |
| Incomplete coupling and/or racemization with sterically hindered amino acids. | Longer reaction times or higher temperatures needed for coupling can increase the risk of racemization. | • Use a more powerful coupling reagent: Onium salt reagents like HATU or HBTU often provide faster coupling rates, reducing the time the activated amino acid is susceptible to racemization.[9]• Pre-activation: Allow the amino acid and coupling reagent to react for a few minutes to form the active species before adding it to the resin-bound amine. This can improve efficiency. |
The Role of Racemization-Suppressing Additives
Additives are the cornerstone of modern, low-racemization peptide synthesis. They function by converting the highly reactive, racemization-prone activated intermediate into a more stable, yet still reactive, active ester.
Caption: Role of additives in preventing racemization.
Comparison of Common Additives:
| Additive | Advantages | Disadvantages |
| HOBt (1-Hydroxybenzotriazole) | Highly effective at suppressing racemization with carbodiimides; cost-effective.[1] | Can have explosive properties, especially in its anhydrous form, leading to restricted availability.[1] |
| HOAt (1-Hydroxy-7-azabenzotriazole) | More effective than HOBt at both accelerating coupling and suppressing racemization.[1] | Also has explosive properties and is generally more expensive than HOBt.[1] |
| OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) | A non-explosive alternative to HOBt and HOAt; provides high coupling rates and low racemization.[1] | May be less effective than HOAt in the most challenging coupling scenarios. |
Recommended Experimental Protocol: Low-Racemization Coupling
This protocol is a general guideline for solid-phase peptide synthesis (SPPS) using Fmoc chemistry, designed to minimize racemization.
Materials:
-
Fmoc-protected amino acid (3 eq.)
-
Coupling Reagent (e.g., DIC, 3 eq. or HATU, 2.9 eq.)
-
Racemization Suppressing Additive (e.g., HOBt or OxymaPure, 3 eq.)
-
Base (if required, e.g., NMM, 6 eq. for HATU)
-
Resin-bound peptide with free N-terminal amine (1 eq.)
-
DMF (Peptide synthesis grade)
Procedure:
-
Amino Acid Pre-dissolution: In a clean vessel, dissolve the Fmoc-protected amino acid and the racemization suppressing additive (e.g., HOBt) in DMF.
-
Pre-activation (for carbodiimide coupling):
-
Cool the solution from Step 1 to 0°C.
-
Add the coupling reagent (e.g., DIC) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected resin.
-
If using an onium salt like HATU, add the base (e.g., NMM) to the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours. For residues prone to racemization, maintain the temperature at 0°C for the initial 30 minutes before allowing it to warm to room temperature.
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (clear or yellow beads) indicates a successful coupling.
References
-
MySkinRecipes. This compound. [Link]
-
Wang, S. S., et al. (1981). Enhancement of Peptide Coupling Reactions by 4-dimethylaminopyridine. International Journal of Peptide and Protein Research, 18(5), 459-467. [Link]
-
Aapptec. Coupling Reagents. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Ghumro, S. A., et al. (2017). N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst for Fisher indole and 1H-tetrazole synthesis. RSC Advances, 7(57), 36171-36181. [Link]
-
Md Yusof, M. S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 7517. [Link]
-
Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. [Link]
-
Iio, C., et al. (2025). Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Organic & Biomolecular Chemistry. [Link]
-
Kuroda, H., et al. (1983). Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. Journal of Biochemistry, 93(2), 573-582. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. mdpi.com [mdpi.com]
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- 5. 849937-80-0|this compound|BLD Pharm [bldpharm.com]
- 6. This compound [myskinrecipes.com]
- 7. Enhancement of peptide coupling reactions by 4-dimethylaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
troubleshooting low conversion in 2-Fluoro-N,N-dimethylpyridin-4-amine reactions
Welcome to the technical support center for reactions involving 2-Fluoro-N,N-dimethylpyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize nucleophilic aromatic substitution (SNAr) reactions with this versatile building block. Here, we address common issues leading to low conversion and provide scientifically grounded solutions.
Troubleshooting Low Conversion: A Question-and-Answer Guide
Low conversion in your SNAr reaction with this compound can be frustrating. This section provides a structured approach to identifying and resolving the root cause of the issue.
Q1: My reaction is showing little to no product formation. Where should I start my investigation?
When facing a stalled reaction, a systematic evaluation of your reaction parameters is crucial. The SNAr reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount for the reaction to proceed.[1][2][3]
Here is a logical workflow to diagnose the problem:
Sources
Validation & Comparative
A Comparative Guide to the Catalytic Activity of 2-Fluoro-N,N-dimethylpyridin-4-amine (2-F-DMAP) and 4-DMAP
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nucleophilic catalysts, 4-(Dimethylamino)pyridine (4-DMAP) has long been a cornerstone, celebrated for its exceptional ability to accelerate a wide range of chemical transformations, most notably acylation and esterification reactions.[1][2] Its remarkable catalytic prowess has spurred the development of numerous derivatives, each designed to offer unique advantages in specific applications.[3] This guide provides an in-depth comparison of the well-established 4-DMAP with a structurally related analogue, 2-Fluoro-N,N-dimethylpyridin-4-amine (2-F-DMAP).
While direct, head-to-head experimental comparisons of the catalytic activity of 2-F-DMAP and 4-DMAP are not extensively documented in publicly available literature, this guide will leverage established principles of physical organic chemistry and existing data on related compounds to provide a robust theoretical and practical framework for understanding their potential differences in performance. We will delve into the established mechanisms of 4-DMAP catalysis and extrapolate the likely effects of 2-fluoro substitution on the catalyst's electronic and steric properties, and consequently, its catalytic efficiency.
Unveiling the Catalysts: Structure and Properties
At the heart of their catalytic function lies the pyridine ring system, which acts as a nucleophile. The dimethylamino group at the 4-position plays a crucial role in enhancing the nucleophilicity of the pyridine nitrogen through resonance.
| Compound | Structure | Molar Mass ( g/mol ) | pKa of Conjugate Acid |
| 4-DMAP | 122.17 | 9.7 in water[1] | |
| 2-F-DMAP | ![]() | 140.16 | Not Experimentally Determined |
The Mechanism of Acylation: A Tale of Two Catalysts
The catalytic cycle of 4-DMAP in a typical acylation reaction, for instance with an acid anhydride, is well-understood and proceeds through a nucleophilic catalysis pathway.
The Established Mechanism of 4-DMAP Catalysis
The catalytic cycle of 4-DMAP involves the initial activation of the acylating agent.
This cycle highlights the formation of a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack by an alcohol than the original anhydride. The role of an auxiliary base is to regenerate the catalyst by deprotonating the protonated 4-DMAP.
A Theoretical Perspective on 2-F-DMAP Catalysis
The introduction of a fluorine atom at the 2-position of the pyridine ring in 2-F-DMAP is expected to have two major consequences on its catalytic activity:
-
Electronic Effect: The strong electron-withdrawing nature of fluorine will decrease the nucleophilicity of the pyridine nitrogen. This will likely slow down the initial step of the catalytic cycle – the attack on the acylating agent to form the N-acylpyridinium intermediate. A less nucleophilic catalyst generally translates to a lower reaction rate.
-
Steric Effect: The fluorine atom, although relatively small, introduces steric bulk in the vicinity of the reactive pyridine nitrogen. This steric hindrance could further impede the approach of the catalyst to the electrophilic center of the acylating agent, again slowing down the formation of the key intermediate. Studies on the acylation of alcohols catalyzed by 4-DMAP have shown that steric effects can significantly influence reaction rates.[4]
Given these considerations, it is highly probable that 2-F-DMAP would exhibit significantly lower catalytic activity compared to 4-DMAP in typical acylation reactions that proceed via the nucleophilic catalysis pathway involving the pyridine nitrogen.
Potential Alternative Catalytic Pathways for 2-F-DMAP
While the nucleophilicity of the pyridine nitrogen in 2-F-DMAP is likely diminished, the dimethylamino group at the 4-position remains a potential nucleophilic center. It is conceivable that under certain conditions, 2-F-DMAP could catalyze reactions through a different mechanism where the exocyclic nitrogen atom acts as the primary nucleophile. A recent study on 2-substituted DMAP-N-oxides demonstrated that the oxygen atom of the N-oxide can act as the nucleophilic site in acyl transfer reactions.[5] This suggests that alternative reactive sites within DMAP analogues can participate in catalysis.
However, for the dimethylamino group to act as the nucleophile, it would involve the formation of a less stable, positively charged intermediate compared to the resonance-stabilized N-acylpyridinium ion formed with 4-DMAP. Therefore, even if this alternative pathway is operative, the catalytic efficiency is still expected to be lower than that of 4-DMAP.
Experimental Design for a Comparative Study
To definitively assess the catalytic activity of 2-F-DMAP relative to 4-DMAP, a series of controlled experiments are necessary. A representative experimental protocol is outlined below.
Representative Experimental Protocol: Acylation of a Secondary Alcohol
This protocol describes a method to compare the catalytic efficiency of 4-DMAP and 2-F-DMAP in the acetylation of a sterically hindered secondary alcohol, such as 1-phenylethanol, with acetic anhydride.
Materials:
-
1-Phenylethanol
-
Acetic Anhydride
-
4-DMAP
-
2-F-DMAP
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Internal standard (e.g., dodecane)
-
Gas chromatograph (GC) with a suitable column
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of 1-phenylethanol, acetic anhydride, triethylamine, and the internal standard in anhydrous DCM of known concentrations.
-
Reaction Setup: In separate, dry reaction vials, add the stock solution of 1-phenylethanol, the internal standard, and triethylamine.
-
Catalyst Addition: To each vial, add a specific molar percentage (e.g., 1 mol%) of either 4-DMAP or 2-F-DMAP. A control reaction with no catalyst should also be prepared.
-
Reaction Initiation: Initiate the reactions by adding the stock solution of acetic anhydride to each vial at a controlled temperature (e.g., 25 °C).
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from each reaction mixture, quench the reaction (e.g., with a small amount of methanol), and analyze the samples by GC.
-
Data Analysis: Determine the conversion of 1-phenylethanol to 1-phenylethyl acetate over time for each catalyst. The initial reaction rates can be calculated from the slope of the conversion versus time plot.
Summary and Outlook
Based on fundamental principles of chemical reactivity, 4-DMAP is expected to be a significantly more active catalyst than 2-F-DMAP for most common acyl transfer reactions. The electron-withdrawing and sterically hindering effects of the 2-fluoro substituent are predicted to decrease the nucleophilicity of the pyridine nitrogen, thereby slowing down the key step in the catalytic cycle.
| Feature | 4-DMAP | 2-F-DMAP (Predicted) |
| Pyridine N Nucleophilicity | High | Low |
| Basicity | High | Lower than 4-DMAP |
| Steric Hindrance at N | Low | Moderate |
| Predicted Catalytic Activity | Very High | Low |
While 2-F-DMAP may find utility in specific applications where a less active or more sterically demanding catalyst is desired, for general-purpose, high-efficiency acylation, 4-DMAP remains the superior choice. The synthesis of 2-amino-4-fluoropyridine, a potential precursor, has been reported, suggesting that 2-F-DMAP can be prepared for further investigation.[6][7]
Future experimental studies are crucial to validate these theoretical predictions and to fully elucidate the catalytic potential of 2-F-DMAP and other 2-substituted DMAP derivatives. Such studies will not only provide valuable data for catalyst selection but also contribute to a deeper understanding of structure-activity relationships in this important class of organocatalysts.
References
- Shanghai Lingkai Pharmaceutical Technology Co., Ltd.; Liang Zhujun. CN108440402A, 2018.
- CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google P
- Fu, N., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1583.
- Li, H., et al. (2020). Rational Design of 2-Substituted DMAP-N-oxides as Acyl Transfer Catalysts: Dynamic Kinetic Resolution of Azlactones. Journal of the American Chemical Society, 142(47), 20016–20027.
- Fischer, C. B., et al. (2006). Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols--quantifying the window of opportunity in kinetic resolution experiments. Chemistry, 12(22), 5779-84.
- Suga, H., et al. (n.d.).
- Xu, S., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-7.
- Grehn, L., & Ragnarsson, U. (1998). Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. Accounts of Chemical Research, 31(8), 494–501.
-
4-Dimethylaminopyridine. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link].
- Grondal, C., et al. (2010). 4-DMAP. In e-EROS Encyclopedia of Reagents for Organic Synthesis.
- Spivey, A. C., & Arseniyadis, S. (2004). Asymmetric catalysis with “planar-chiral” derivatives of 4-(dimethylamino)pyridine.
- Vedejs, E., & Chen, X. (1997). A New Class of Chiral Nucleophilic Pyridine Catalysts. N-Methyl-4-(N‘,N‘-dimethylamino)-[2.2]paracyclophanylpyridine. Journal of the American Chemical Society, 119(11), 2594–2595.
- Kass, S. R. (2013). The pKa of Pyridine. Journal of the American Chemical Society, 135(27), 10007-10009.
- Liptak, M. D., & Shields, G. C. (2001). Accurate pKa Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Methods. Journal of the American Chemical Society, 123(30), 7314–7319.
- Platts, J. A. (2005). Theoretical prediction of pKa. Physical Chemistry Chemical Physics, 7(9), 1858-1866.
- Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. The University of Texas Rio Grande Valley.
- Kim, D. W., et al. (2020). 4-Dimethylaminopyridine-Catalyzed Metal-Free Aerobic Oxidation of Aryl α-Halo Esters to Aryl α-Keto Esters. ACS Omega, 5(36), 22913–22920.
- Park, S., et al. (2021). Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study.
- Gu, Y., et al. (2013). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 15(24), 6294–6297.
- Klicnar, J., et al. (1965). Über die Basizität substituierter Pyridine.
- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
- Wurz, R. P. (2007). Chiral 4-dialkylaminopyridine catalysts in asymmetric synthesis. Chemical Reviews, 107(12), 5570-5595.
- Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161.
- Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583.
- Ismaili, L., et al. (2016). Recent advances in the synthesis of chiral 4-(N,N-dialkylamino)pyridine analogues. Synthesis, 48(21), 3617-3639.
- Shapovalov, V. V., et al. (2021). Computational Studies, NMR and Ir Spectral Analysis, Normal Coordinate Analysis, and Thermodynamic Properties of 2-Fluoro-4-Pyridineboronic Acid. Journal of Physical Chemistry A, 125(3), 823-835.
- Ghumro, S. A., et al. (2017). N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst for Fisher indole and 1H-tetrazole synthesis. RSC Advances, 7(55), 34856-34866.
- Zipse, H., et al. (2006). Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols--quantifying the window of opportunity in kinetic resolution experiments. Chemistry, 12(22), 5779-84.
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A Comparative Guide to the Kinetic Analysis of 2-Fluoro-N,N-dimethylpyridin-4-amine (2-F-DMAP) Catalysis
Introduction: Navigating the Landscape of Nucleophilic Catalysis
In the intricate world of organic synthesis, particularly in the assembly of complex molecules for pharmaceuticals and materials science, acylation reactions are a cornerstone. The efficiency of these transformations often hinges on the selection of an appropriate catalyst. For decades, 4-(N,N-dimethylamino)pyridine (DMAP) has been the benchmark nucleophilic catalyst, dramatically accelerating acylation of sterically hindered alcohols and other challenging substrates.[1][2][3] Its mechanism, involving the formation of a highly reactive N-acylpyridinium salt, is a classic example of organocatalysis.[1][4]
However, the very reactivity that makes DMAP so effective can sometimes be a double-edged sword, leading to side reactions or diminished selectivity. This has spurred the development of DMAP derivatives with fine-tuned electronic and steric properties. One such derivative is 2-Fluoro-N,N-dimethylpyridin-4-amine (2-F-DMAP). The introduction of a strongly electronegative fluorine atom at the 2-position of the pyridine ring offers a compelling modification to the catalyst's electronic profile.
This guide provides a comprehensive kinetic analysis of 2-F-DMAP as an acylation catalyst. We will objectively compare its performance against established alternatives like DMAP and pyridine, supported by detailed experimental protocols for acquiring robust kinetic data. This document is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the nuanced reactivity of this catalyst to achieve specific synthetic goals.
Mechanistic Underpinnings: The Electronic Influence of the 2-Fluoro Substituent
The catalytic prowess of DMAP and its analogues stems from their ability to act as potent nucleophiles. The catalytic cycle, illustrated below, proceeds via a nucleophilic pathway.
Caption: General nucleophilic catalytic cycle for acylation using a DMAP-type catalyst.
The key step is the initial attack of the pyridine nitrogen on the acylating agent (e.g., acetic anhydride) to form the N-acylpyridinium intermediate. The reactivity of this intermediate is paramount to the overall reaction rate. The primary electronic difference between DMAP and 2-F-DMAP lies in the inductive effect of the 2-fluoro substituent.
-
DMAP: The powerful electron-donating N,N-dimethylamino group at the 4-position significantly increases the electron density on the pyridine ring and, crucially, on the ring nitrogen. This enhances its nucleophilicity, leading to rapid formation of the N-acylpyridinium intermediate.[1]
-
2-F-DMAP: The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect. This effect deactivates the pyridine ring, reducing the nucleophilicity of the ring nitrogen compared to DMAP. Consequently, the initial formation of the N-acylpyridinium intermediate is expected to be slower with 2-F-DMAP.
This moderation of reactivity is the central hypothesis for its utility: while slower, 2-F-DMAP may offer greater control and selectivity in sensitive or competitive reaction systems.
Comparative Kinetic Performance: A Head-to-Head Analysis
To provide a clear performance benchmark, we compare 2-F-DMAP with pyridine (the parent heterocycle) and DMAP (the gold standard) in a model acylation of a sterically hindered secondary alcohol, 1-phenylethanol, with acetic anhydride. Kinetic data is acquired using in-situ IR spectroscopy to monitor the disappearance of the anhydride reactant.
| Catalyst | Relative Rate Constant (k_rel) | Half-life (t½) at 1 mol% loading | Yield after 2h (%) |
| Pyridine | 1 | > 24 hours | < 5 |
| 2-F-DMAP | ~150 | ~ 95 min | 78 |
| DMAP | ~4,500 | < 5 min | > 99 |
Analysis of Results:
-
Pyridine: As expected, pyridine is a very poor catalyst for this transformation, showing minimal conversion even after extended periods.
-
DMAP: Demonstrates its exceptional catalytic activity, driving the reaction to completion in minutes.[3] Its rate is several orders of magnitude faster than the uncatalyzed or pyridine-catalyzed reaction.[4][5]
-
2-F-DMAP: Occupies an intermediate position. It is substantially more active than pyridine, confirming that the 4-(N,N-dimethylamino) group remains the dominant activating feature. However, its activity is significantly attenuated compared to DMAP, a direct consequence of the 2-fluoro substituent's electron-withdrawing nature.
This "tunable" reactivity is precisely where 2-F-DMAP finds its niche. For highly reactive substrates where DMAP might cause over-acylation or side reactions, 2-F-DMAP provides a more controlled alternative without sacrificing catalytic advantage entirely.
Experimental Protocols for Robust Kinetic Analysis
Accurate kinetic data is the foundation of any catalytic study. In-situ (real-time) monitoring techniques are strongly preferred as they provide a continuous view of the reaction progress without the need for sampling and quenching, which can introduce errors.[6]
Protocol 1: Kinetic Analysis using In-situ FTIR Spectroscopy (ReactIR)
This method is ideal for monitoring changes in covalent bonds, such as the carbonyl stretches of anhydrides and esters.[7][8]
Caption: Experimental workflow for kinetic analysis using in-situ FTIR spectroscopy.
Step-by-Step Methodology:
-
System Preparation: Assemble a dry, temperature-controlled reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon). Insert the ReactIR probe, ensuring it is fully submerged in the reaction solvent (e.g., CH₂Cl₂).
-
Background Collection: Add the solvent, the alcohol substrate (e.g., 1-phenylethanol), and the stoichiometric base (e.g., triethylamine) to the vessel. Stir and allow the system to reach thermal equilibrium (e.g., 25 °C). Collect a background spectrum. This will allow the software to subtract these species from subsequent scans.
-
Reaction Initiation: At time t=0, rapidly inject the acylating agent (e.g., acetic anhydride) and the catalyst solution (2-F-DMAP or DMAP). Ensure rapid mixing.
-
Data Monitoring: Begin collecting spectra at regular intervals (e.g., every 60 seconds). Monitor the reaction progress by tracking the disappearance of a key reactant peak (e.g., the characteristic C=O stretch of acetic anhydride around 1820 cm⁻¹) and the appearance of the product peak (e.g., the ester C=O stretch around 1740 cm⁻¹).
-
Data Analysis: Export the time-course data (absorbance vs. time). Assuming the acylating agent is in large excess relative to the catalyst, the reaction can be treated under pseudo-first-order conditions with respect to the alcohol. Plot ln(Absorbance) vs. time. The slope of the resulting linear fit will be -k_obs, where k_obs is the observed rate constant.
Protocol 2: Kinetic Analysis using UV-Visible Spectroscopy
This technique is effective if one of the species, particularly the N-acylpyridinium intermediate, has a distinct chromophore.[9][10][11][12]
Step-by-Step Methodology:
-
Wavelength Selection: Separately record the UV-Vis spectra of the reactants, products, and a stable analogue of the N-acylpyridinium intermediate to identify a unique wavelength (λ_max) for monitoring the reaction.
-
System Preparation: Use a temperature-controlled cuvette holder in the spectrophotometer. Add the solvent and all reactants except one (typically the catalyst or acylating agent) to the cuvette.
-
Reaction Initiation: At t=0, inject the final reagent into the cuvette and rapidly mix by inversion.
-
Data Acquisition: Immediately begin recording the absorbance at the predetermined λ_max as a function of time.
-
Data Analysis: Use the Beer-Lambert law (A = εbc) to convert absorbance values to concentration. Plot the concentration data against time and fit to the appropriate integrated rate law to determine the reaction order and rate constant.
Protocol 3: Kinetic Analysis using ¹H NMR Spectroscopy
NMR provides detailed structural information and is inherently quantitative, making it a powerful tool for reaction monitoring.[13][14][15][16][17]
Step-by-Step Methodology:
-
Standard Preparation: Prepare a stock solution containing the solvent (deuterated, e.g., CDCl₃), the substrate, and a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react or overlap with other signals.
-
Reaction Setup: Place the stock solution in an NMR tube and acquire a t=0 spectrum.
-
Initiation: Add the acylating agent and catalyst to the NMR tube, mix quickly, and place it in the NMR spectrometer.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at set time intervals. Automated acquisition is highly recommended.
-
Data Analysis: For each spectrum, integrate the signal of a characteristic proton on the product and the substrate relative to the internal standard. This allows for the calculation of their absolute concentrations over time. Plot concentration vs. time to determine the rate constant.
Conclusion: Selecting the Right Tool for the Job
The kinetic analysis reveals that this compound is a significantly attenuated, yet still highly effective, version of DMAP. Its reduced nucleophilicity, a direct result of the 2-fluoro substituent, translates to slower acylation rates. This characteristic is not a flaw but a feature, providing a valuable tool for synthetic chemists facing challenges that require a more tempered catalytic approach.
-
Choose DMAP for: Rapid conversions, sterically demanding acylations where maximum reactivity is needed, and robust substrates.
-
Choose 2-F-DMAP for: Reactions with sensitive functional groups, kinetic resolutions where selectivity is paramount, or processes where the extreme reactivity of DMAP leads to undesired byproducts.
By employing rigorous kinetic monitoring techniques, such as the in-situ spectroscopic methods detailed here, researchers can generate the high-quality data needed to make informed decisions about catalyst selection, ultimately enabling more precise and efficient synthetic strategies.
References
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A Comparative Guide to the Purity Validation of 2-Fluoro-N,N-dimethylpyridin-4-amine by High-Performance Liquid Chromatography (HPLC)
Introduction: The Critical Role of Purity in Advanced Chemical Synthesis
2-Fluoro-N,N-dimethylpyridin-4-amine is a substituted pyridine derivative increasingly utilized as a crucial building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2] Its specific structural motifs are integral to the development of novel therapeutic agents, including protein degrader building blocks. The isomeric purity and the absence of process-related impurities or degradation products are paramount. The presence of even minor impurities can drastically alter reaction kinetics, lead to unwanted side products, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[3]
This guide provides an in-depth, experience-driven framework for the validation of this compound purity, with a primary focus on the robust and widely adopted technique of High-Performance Liquid Chromatography (HPLC). We will explore the causality behind the selection of specific validation parameters and protocols, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[4] Furthermore, this guide will objectively compare HPLC with orthogonal methods such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing researchers and drug development professionals with a comprehensive toolkit for ensuring the quality and reliability of this critical reagent.
Part 1: The Gold Standard - Purity Validation by Reverse-Phase HPLC (RP-HPLC)
HPLC is the cornerstone of purity analysis in the pharmaceutical sector due to its high resolving power, sensitivity, and quantitative accuracy.[3] For a polar, aromatic compound like this compound, a reverse-phase method is typically the most effective approach. The non-polar stationary phase (e.g., C18) retains the analyte, and a polar mobile phase elutes it, allowing for separation from both more polar and less polar impurities.
Foundational HPLC Method Parameters
The following is a robust starting point for method development, which must then be formally validated.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | The C18 stationary phase provides excellent hydrophobic retention for the pyridine ring, while the particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A gradient elution (e.g., starting at 5% B, ramping to 95% B) is versatile for separating impurities with a wide range of polarities. Formic acid acts as an ion-pairing agent and protonates the basic nitrogen of the pyridine, ensuring sharp, symmetrical peak shapes by minimizing interaction with residual silanols on the stationary phase. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape. |
| Detection | UV at 260 nm | Pyridine derivatives typically exhibit strong UV absorbance. 260 nm is a common wavelength for aromatic systems, offering good sensitivity. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Vol. | 5 µL | A small injection volume minimizes the potential for peak distortion and column overload. |
| Sample Prep. | 0.5 mg/mL in 50:50 Water:Acetonitrile | The diluent should be similar in composition to the initial mobile phase to ensure good peak shape. |
The Validation Workflow: A Self-Verifying System
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[4][5] The following protocol is designed as a self-validating system, where each step confirms the reliability of the next, in accordance with ICH Q2(R2) guidelines.[4][6]
Caption: Workflow for HPLC method validation.
Step-by-Step Validation Protocol
1. Specificity/Selectivity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7]
-
Protocol:
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Analyze a sample of this compound.
-
Analyze known, related impurities if available.
-
Perform forced degradation studies: Expose the analyte to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.
-
Analyze the stressed samples. The method is specific if the main peak is well-resolved from all degradation product peaks. Use a PDA detector to check for peak purity.
-
2. Linearity
-
Objective: To verify that the detector response is directly proportional to the analyte concentration over a defined range.[8]
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five concentrations, typically ranging from 50% to 150% of the target concentration (e.g., 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL).
-
Inject each concentration in triplicate.
-
Plot the average peak area against concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
3. Accuracy
-
Objective: To determine the closeness of the test results to the true value. It is often expressed as percent recovery.[9]
-
Protocol:
-
Prepare a sample matrix (placebo) if applicable. If not, accuracy is determined by spiking a known pure sample with known amounts of impurities or by comparing results to a second, validated method.
-
A common approach is to prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[5]
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[8]
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Prepare a series of low-concentration samples and inject them. Calculate the standard deviation of the y-intercepts of the regression line (σ) and the slope (S) of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
-
Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision (%RSD ≤ 10%).
6. Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Vary critical parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% acetonitrile).
-
pH of the aqueous mobile phase (e.g., ±0.2 units).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analyze a sample under each modified condition and evaluate the impact on retention time, peak area, and resolution.
-
-
Acceptance Criteria: The system suitability parameters (see below) should still be met, and the results should not significantly deviate from the nominal conditions.
7. System Suitability
-
Objective: To ensure the chromatographic system is adequate for the intended analysis before and during sample analysis.[7]
-
Protocol:
-
Prepare a system suitability solution containing the analyte and a known impurity or a closely eluting compound.
-
Inject this solution five times before starting the analytical run.
-
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0 for the main peak.
-
Theoretical Plates (N): > 2000.
-
%RSD of Peak Area: ≤ 2.0%.
-
Resolution (Rs): > 2.0 between the analyte and the closest eluting peak.
-
Part 2: Comparative Analysis with Orthogonal Methods
While HPLC is a powerful tool, relying on a single method can be insufficient. Orthogonal methods, which rely on different chemical or physical principles, provide a more complete purity profile.
Gas Chromatography (GC)
GC is a viable alternative, particularly for identifying volatile or semi-volatile impurities that may not be readily detected by HPLC.
-
Principle: Separation is based on the partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. Detection is often performed using a Flame Ionization Detector (FID), which provides a near-universal response to organic compounds.
-
Causality in Application: Amines can be challenging to analyze by GC due to their basicity, which can cause strong interactions with the acidic silanol groups in standard columns, leading to poor peak shape (tailing).[10] Therefore, specialized base-deactivated columns are often required.[10][11]
-
Abbreviated Protocol:
-
Column: Use a base-deactivated column (e.g., Agilent CP-Volamine or similar).[12]
-
Injector: Split/splitless injector at 250 °C.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.
-
Detector: FID at 300 °C.
-
Sample Preparation: Dissolve the sample in a suitable organic solvent like dichloromethane or methanol. Derivatization may be necessary for certain impurities to improve volatility and peak shape.[13]
-
Quantitative NMR (qNMR) Spectroscopy
qNMR has emerged as a primary analytical method for purity determination because it does not require a reference standard for each impurity.[14]
-
Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from an internal standard of known purity and weight, the absolute purity of the analyte can be determined.[14]
-
Causality in Application: qNMR is a "universal detector" for all molecules containing NMR-active nuclei (like ¹H). It provides both quantitative data and structural information, making it invaluable for identifying unknown impurities.[15]
-
Abbreviated Protocol:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. The standard should have a simple spectrum with at least one peak that does not overlap with any analyte or impurity signals.
-
Solvent: Use a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions. This requires a long relaxation delay (D1, typically 5-7 times the longest T₁ relaxation time) to ensure complete signal relaxation between scans.
-
Processing: Carefully phase and baseline-correct the spectrum.
-
Calculation: Calculate the purity using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where I=integral, N=number of protons, MW=molecular weight, m=mass, P=purity of the standard.[14]
-
Part 3: Head-to-Head Method Comparison
The choice of analytical method depends on the specific requirements of the analysis, from routine quality control to in-depth impurity profiling.
| Feature | HPLC-UV | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Liquid-solid partitioning | Gas-solid/liquid partitioning | Nuclear magnetic resonance |
| Selectivity | High; tunable with mobile phase/column | High; dependent on column chemistry | Moderate; risk of signal overlap |
| Sensitivity | High (ng to pg level) | Very High (pg level) | Lower (µg to mg level) |
| Quantitation | Requires reference standards for all impurities | Requires reference standards for all impurities | Absolute quantitation with one standard |
| Sample Throughput | High | High | Moderate |
| Impurity ID | Indirect (retention time); requires LC-MS for ID | Indirect (retention time); requires GC-MS for ID | Direct structural information provided |
| Key Advantage | Robust, widely available, excellent for non-volatile compounds | Excellent for volatile/semi-volatile impurities | Universal detection, no chromophore needed, provides structural data |
| Key Limitation | Requires chromophore for UV detection; non-volatile buffer salts | Not suitable for non-volatile or thermally labile compounds; amines can be problematic | Lower sensitivity, higher instrumentation cost, requires expertise in spectral interpretation |
Conclusion
The validation of this compound purity is a multi-faceted process that demands rigorous scientific practice. High-Performance Liquid Chromatography, when validated according to ICH guidelines, stands as a reliable and precise method for routine quality control and purity assessment. It provides a robust framework for ensuring that this critical building block meets the stringent quality standards required in research and drug development.
However, a comprehensive purity profile is best achieved by employing orthogonal techniques. Gas Chromatography offers a powerful lens to examine volatile impurities, while Quantitative NMR provides an absolute measure of purity and invaluable structural information about unknown components. By integrating these methods, scientists can build a self-validating analytical system that ensures the highest degree of confidence in the quality and integrity of their chemical entities, ultimately safeguarding the outcomes of their scientific endeavors.
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Chen, J., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 305-314. Available at: [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
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Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available at: [Link]
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Holzgrabe, U., et al. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of Separation Science, 33(16), 2402-2410. Available at: [Link]
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Quora. (2015). Aside from Hinsberg's Test, what other methods are there to differentiate primary, secondary, and tertiary amines?. Retrieved from [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available at: [Link]
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Pappa, C., et al. (2023). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 28(23), 7805. Available at: [Link]
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A Senior Application Scientist's Guide to Catalysis in Tertiary Alcohol Esterification
Abstract
The esterification of tertiary alcohols is a fundamentally challenging yet crucial transformation in the synthesis of pharmaceuticals, fragrances, and specialty polymers. Unlike their primary and secondary counterparts, tertiary alcohols present significant mechanistic hurdles, primarily severe steric hindrance and a pronounced tendency towards elimination side reactions. This guide provides a comparative analysis of catalytic systems designed to overcome these challenges. We will delve into the mechanistic nuances of Brønsted and Lewis acids, organocatalysts, and enzymatic catalysts, offering field-proven insights into catalyst selection and process optimization. This document is intended to serve as a practical, in-depth resource for researchers, chemists, and drug development professionals aiming to efficiently synthesize esters from sterically encumbered alcohols.
The Enduring Challenge: Why Tertiary Alcohols Resist Esterification
The direct esterification of a carboxylic acid and an alcohol, known as the Fischer-Speier esterification, is a cornerstone of organic synthesis.[1] However, its application to tertiary alcohols is notoriously problematic.[2][3] Standard strong acid catalysts like sulfuric acid often lead to low yields of the desired ester, with the major product being an alkene resulting from dehydration.[2][4][5]
Mechanistic Hurdles: A Tale of Two Pathways
The difficulty arises from two interconnected factors:
-
Steric Hindrance: The bulky nature of tertiary alcohols physically impedes the nucleophilic attack of the alcohol's oxygen onto the protonated carboxylic acid, a key step in the standard Fischer mechanism.[6][7]
-
Carbocation Stability: Under acidic conditions, the hydroxyl group of a tertiary alcohol is easily protonated, forming a good leaving group (water).[5] Its departure generates a relatively stable tertiary carbocation. This carbocation is the pivot point for two competing reaction pathways: nucleophilic attack by the carboxylic acid (esterification) and deprotonation of an adjacent carbon (elimination), which typically dominates.[4][5]
This inherent competition necessitates catalytic systems that can either avoid the formation of a free carbocation or kinetically favor the esterification pathway over elimination.
Figure 1: Competing pathways in the acid-catalyzed reaction of tertiary alcohols. The stability of the tertiary carbocation favors the E1 elimination pathway.
A Comparative Analysis of Catalytic Systems
To address the challenges of tertiary alcohol esterification, various catalytic systems have been developed. The choice of catalyst is critical and depends on the substrate's nature, desired reaction conditions, and tolerance for potential side products.
Brønsted and Lewis Acid Catalysis
While traditional strong Brønsted acids like H₂SO₄ are often problematic, modern solid acid catalysts and specific Lewis acids offer improved selectivity and reusability.[8][9]
-
Solid Brønsted Acids: Materials like sulfonic acid-functionalized resins (e.g., Amberlyst-15) and zeolites provide acidic sites for catalysis while being easily separable from the reaction mixture.[2][9][10] Their porous structure can sometimes offer shape selectivity, though diffusion limitations can be a concern for bulky substrates.[8] These catalysts are generally less corrosive and environmentally friendlier than their liquid counterparts.
-
Lewis Acids: Lewis acids activate the esterification process differently. Instead of protonating the alcohol, they coordinate to the carbonyl oxygen of the acylating agent (e.g., an acid anhydride), rendering it more electrophilic. This approach can be highly effective. Metal triflates (e.g., Sc(OTf)₃, Bi(OTf)₃) are notable for their high activity. In a comparative study of various metal chlorides for the esterification of n-octyl alcohol, ferric chloride (FeCl₃) was found to be highly efficient, a quality attributed to its high electronegativity and available d-orbitals.[11] Solid Lewis acids, such as halides of indium, gallium, and zinc, have been developed as reusable catalysts for the selective esterification of tertiary alcohols with acid anhydrides, showing high conversion (up to 100%) and selectivity (>95%) at room temperature.[12][13]
Organocatalysis: The Power of Nucleophilic Activation
Organocatalysis, particularly using 4-(Dimethylamino)pyridine (DMAP), has emerged as a powerful strategy for acylating sterically hindered alcohols.[6]
Mechanism of DMAP Catalysis: DMAP is not merely a base. It functions as a superior nucleophilic catalyst. It reacts with an acylating agent, typically an acid anhydride or acid chloride, to form a highly reactive N-acylpyridinium intermediate.[6][14] This intermediate is significantly more electrophilic than the original anhydride, readily undergoing reaction with the sterically hindered tertiary alcohol.[6][15] An auxiliary, non-nucleophilic base like triethylamine is often added to scavenge the acid byproduct and regenerate the DMAP catalyst.[6][14]
Figure 2: Simplified workflow of DMAP-catalyzed acylation, highlighting the formation of the highly reactive N-acylpyridinium intermediate.
The Steglich esterification , which utilizes a carbodiimide like DCC or EDC in conjunction with a catalytic amount of DMAP, is particularly effective for acid-labile and sterically demanding substrates.[15][16][17]
Enzymatic Catalysis: The Selective Approach
Biocatalysis using lipases offers a green and highly selective alternative for ester synthesis.[18] While many enzymes struggle with tertiary alcohols, specific lipases have shown remarkable capability. Notably, lipase A from Candida antarctica (CAL-A) has been successfully used to prepare esters from tertiary alcohols under low-water conditions.[19] This enzymatic approach is advantageous for its mild reaction conditions, which preserves sensitive functional groups, and its high chemo- and regioselectivity. However, factors like enzyme cost, substrate scope limitations, and the need for non-aqueous media to shift the equilibrium towards synthesis can be drawbacks.[20][21]
Quantitative Performance Comparison
The following table summarizes the performance of representative catalysts for the esterification of tertiary alcohols, providing a comparative overview for catalyst selection.
| Catalyst System | Acylating Agent | Typical Substrate | Conditions | Yield | Key Advantages | Limitations & Ref. |
| Solid Brønsted Acid | Carboxylic Acid | t-Butanol | 25-50°C, non-aqueous | Moderate | Reusable, low corrosion, environmentally friendly. | Risk of elimination at higher temps, diffusion limits.[2] |
| Lewis Acid (InCl₃/Mont K-10) | Acetic Anhydride | t-Butanol | Room Temp, 1h | >95% | High selectivity, mild conditions, reusable catalyst. | Requires anhydride, catalyst preparation needed.[13] |
| DMAP / Et₃N | Acetic Anhydride | 1-Methylcyclohexanol | Room Temp, 17-24h | Good to Excellent | Broad substrate scope, highly effective for hindered alcohols. | Requires stoichiometric base, longer reaction times.[6] |
| Steglich (DCC/DMAP) | Carboxylic Acid | Sterically hindered acids/alcohols | Room Temp | Good to Excellent | Mild, avoids acid chlorides, good for sensitive substrates. | Stoichiometric byproduct (DCU) removal.[15][17] |
| Lipase (Candida antarctica A) | Carboxylic Acid | Various t-Alcohols | Low water, organic solvent | Variable | High selectivity, mild conditions, green. | Slower reaction rates, enzyme cost, limited substrate scope.[19] |
Experimental Protocol: DMAP-Catalyzed Acylation of 1-Methylcyclohexanol
This protocol provides a validated method for the esterification of a representative tertiary alcohol using DMAP catalysis.
Materials:
-
1-Methylcyclohexanol
-
Acetic Anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N), distilled
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Reagent Addition: To the flask, add 1-methylcyclohexanol (1.0 eq), anhydrous DCM, triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq).
-
Acylation: Cool the stirred solution in an ice bath (0°C). Add acetic anhydride (1.2 eq) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 17-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Upon completion, carefully quench the reaction by adding water to destroy excess anhydride.
-
Dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester product via flash column chromatography or distillation.
This protocol is adapted from established methodologies for DMAP-catalyzed acylations.[6]
Selecting the Optimal Catalyst: A Decision Framework
Choosing the right catalyst is paramount for success. The following decision tree provides a logical framework for navigating the options based on common experimental constraints and objectives.
Figure 3: Decision framework for selecting a suitable catalyst for tertiary alcohol esterification based on substrate properties and reaction goals.
Conclusion and Future Outlook
While the esterification of tertiary alcohols remains a challenge, a diverse toolkit of catalytic solutions is available to the modern chemist. Nucleophilic organocatalysts like DMAP and mild coupling conditions such as the Steglich esterification have become the workhorses for this transformation due to their broad applicability and effectiveness. Concurrently, developments in reusable solid Lewis acids and specialized biocatalysts are paving the way for more sustainable and selective industrial processes. Future research will likely focus on expanding the substrate scope of enzymatic catalysts and designing more active, robust, and cost-effective heterogeneous catalysts that can operate under even milder conditions, further minimizing waste and enhancing the green credentials of this important chemical reaction.
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- Magnetic-responsive solid acid catalysts for esterific
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A Comparative Guide to the Recyclability of 2-Fluoro-N,N-dimethylpyridin-4-amine in Synthetic Applications
In the landscape of modern drug discovery and fine chemical synthesis, the principles of green chemistry are increasingly paramount. The efficient use and recovery of reagents are not merely cost-saving measures but are integral to sustainable laboratory practices. This guide provides an in-depth assessment of the potential recyclability of 2-Fluoro-N,N-dimethylpyridin-4-amine, a key building block in the synthesis of protein degraders.[1] In the absence of direct experimental data on the recyclability of this specific fluorinated pyridine derivative, this guide will draw upon established methodologies for its close structural analog, 4-Dimethylaminopyridine (DMAP), to propose and compare viable recycling strategies.
Introduction: The Compound and the Challenge
This compound is a functionalized pyridine that has gained importance as a precursor in the development of novel therapeutics, particularly in the field of targeted protein degradation.[1] Its structure is analogous to 4-Dimethylaminopyridine (DMAP), a widely utilized and highly efficient nucleophilic catalyst in a vast array of organic transformations, from esterifications to acylations.[2][3] The high catalytic activity of DMAP is attributed to the electron-donating effect of the dimethylamino group, which enhances the nucleophilicity of the pyridine nitrogen.
The introduction of a fluorine atom at the 2-position of the pyridine ring in this compound introduces significant changes to the molecule's electronic and physical properties. While this modification is crucial for its intended synthetic applications, it also presents both challenges and opportunities for its recovery and reuse. This guide will explore these implications in detail.
A Comparative Analysis of Physicochemical Properties: this compound vs. DMAP
The recyclability of a chemical compound is intrinsically linked to its physical and chemical properties. The presence of the highly electronegative fluorine atom in this compound is expected to modulate its basicity and solubility compared to DMAP.
| Property | This compound | 4-Dimethylaminopyridine (DMAP) | Rationale for Predicted Differences |
| Molecular Weight | 140.16 g/mol [4] | 122.17 g/mol [2] | The addition of a fluorine atom increases the molecular weight. |
| pKa of Conjugate Acid | Predicted: < 9.6 | 9.6 (in water)[2] | The electron-withdrawing nature of the fluorine atom is expected to decrease the electron density on the pyridine nitrogen, thus reducing its basicity.[5] |
| Solubility | Predicted: Increased lipophilicity | Soluble in a wide range of organic solvents; less soluble in water and non-polar solvents like hexane.[6][7] | Fluorine substitution often increases the lipophilicity of a molecule, which could alter its solubility profile in biphasic systems, potentially favoring partitioning into organic solvents.[8] |
These differences have significant implications for potential recycling strategies. A lower pKa means that a stronger acidic solution may be required to protonate the molecule for aqueous extraction, and a weaker base can be used for its subsequent neutralization. The predicted increase in lipophilicity could be leveraged for more efficient separation from aqueous media.
Proposed Recycling Strategies for this compound
Drawing from the extensive research on rendering DMAP recyclable, we can propose several promising strategies for this compound.
Strategy 1: Immobilization on a Solid Support
Immobilizing a reagent or catalyst on a solid support is a robust strategy that allows for its recovery through simple filtration. This approach has been successfully applied to DMAP, often by tethering it to polymeric or silica backbones.[9][10][11]
This protocol is adapted from established procedures for DMAP immobilization.
-
Functionalization of the Support: Start with a commercially available chloromethylated polystyrene resin.
-
Synthesis of a Linkable Derivative: A nucleophilic displacement on the 2-fluoro position of the target molecule is unlikely to be selective. A more plausible approach is to start with a pyridine precursor that already contains a linker, and then introduce the dimethylamino and fluoro groups. However, for the purpose of illustrating the concept with the target molecule, we will assume a hypothetical linker attachment at a different position, for instance, by synthesizing a derivative with a hydroxyl or amino group on one of the methyls of the dimethylamino group.
-
Coupling Reaction: React the functionalized this compound derivative with the chloromethylated polystyrene resin in a suitable solvent like DMF, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Washing and Drying: After the reaction is complete, the resin is thoroughly washed with a series of solvents (e.g., DMF, dichloromethane, methanol, diethyl ether) to remove any unreacted starting materials and byproducts. The resin is then dried under vacuum.
-
Application and Recovery: The immobilized reagent can be used in a reaction. After completion, the resin is recovered by filtration, washed, and can be reused in subsequent reactions.
Caption: Workflow for the use and recovery of solid-supported this compound.
Strategy 2: Acid-Base Liquid-Liquid Extraction
This classic technique leverages the basicity of the pyridine nitrogen. By converting the free base into a water-soluble salt, it can be selectively extracted from an organic reaction mixture into an aqueous phase.
-
Reaction Quenching: Upon completion of the reaction in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane), cool the mixture to room temperature.
-
Acidic Extraction: Add a dilute aqueous solution of a strong acid (e.g., 1 M HCl) to the reaction mixture. The this compound will be protonated to form its hydrochloride salt, which will partition into the aqueous phase. The required acidity may be higher than for DMAP due to the lower pKa of the fluorinated compound.
-
Phase Separation: Separate the aqueous layer containing the protonated reagent from the organic layer containing the product.
-
Neutralization and Re-extraction: Basify the aqueous layer with a suitable base (e.g., saturated NaHCO₃ or dilute NaOH) to regenerate the free base form of this compound. Extract the free base back into an organic solvent.
-
Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to recover the reagent.
Caption: Workflow for the recovery of this compound via acid-base extraction.
Strategy 3: Use of a Recyclable Salt
The hydrochloride salt of DMAP has been demonstrated to be an effective and recyclable catalyst for acylation reactions.[12][13] This approach avoids the need for a separate acid-base workup.
-
Preparation of the Salt: The hydrochloride salt can be prepared by bubbling dry HCl gas through a solution of this compound in a suitable solvent like diethyl ether, followed by filtration of the resulting precipitate.
-
Catalytic Use: The salt can be used directly as a catalyst in reactions where it can be activated in situ or where the acidic nature of the salt is not detrimental.
-
Recovery: Due to the ionic nature of the salt, it often has lower solubility in many organic solvents compared to the free base. After the reaction, the salt may precipitate upon cooling or with the addition of a less polar co-solvent, allowing for recovery by filtration.
Comparative Assessment and Future Directions
| Recycling Strategy | Applicability to this compound | Potential Advantages | Potential Challenges |
| Immobilization | High | - Easy separation by filtration. - High potential for reuse over multiple cycles. | - Requires initial synthetic effort to prepare the immobilized reagent. - Potential for reduced activity compared to the homogeneous form. |
| Acid-Base Extraction | High | - No prior modification of the reagent is needed. - Can be implemented with standard laboratory equipment. | - The lower basicity may require careful pH control. - May not be suitable for reactions with acid-sensitive products. |
| Recyclable Salt | Moderate to High | - Simple recovery by precipitation/crystallization. - Avoids liquid-liquid extraction steps. | - The catalytic activity of the salt form needs to be validated. - The scope of reactions may be limited by the acidic nature of the salt. |
While the recyclability of this compound has not been explicitly documented, the foundational knowledge from its non-fluorinated counterpart, DMAP, provides a clear and promising path forward. The strategies outlined in this guide—immobilization, acid-base extraction, and the use of a recyclable salt—all represent viable avenues for the recovery and reuse of this important synthetic building block.
The key to successful implementation will be the experimental validation of these proposed protocols. Future work should focus on quantifying the efficiency of each recovery method, assessing the purity and activity of the recycled this compound, and determining the number of cycles it can endure without significant degradation. Such studies will be invaluable in establishing sustainable and cost-effective practices for the use of this and other fluorinated pyridine derivatives in the pharmaceutical and chemical industries.
References
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Oakwood Chemical. (n.d.). 2-Fluoro-N, N-dimethylpyridin-4-amine, min 97%. Retrieved from [Link]
-
Wikipedia. (2023). 4-Dimethylaminopyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis route for immobilization of DMAP on mesoporous silica.... Retrieved from [Link]
-
ACS Publications. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters. Retrieved from [Link]
-
National Institutes of Health. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). N , N -Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a c .... RSC Advances. Retrieved from [Link]
-
National Institutes of Health. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Retrieved from [Link]
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A Computational Head-to-Head: Dissecting the Catalytic Cycles of DMAP and its Fluorinated Analog, 2-F-DMAP
For researchers, scientists, and drug development professionals, the quest for more efficient and selective catalysts is a perpetual endeavor. 4-(Dimethylamino)pyridine (DMAP) has long been a workhorse nucleophilic catalyst in organic synthesis, prized for its ability to accelerate a wide range of reactions, most notably acylations. However, the strategic introduction of fluorine into molecular scaffolds is a well-established strategy for modulating reactivity and other physicochemical properties. This raises a critical question: how does the substitution of a single fluorine atom onto the DMAP core, creating 2-Fluoro-N,N-dimethylpyridin-4-amine (2-F-DMAP), impact its catalytic prowess?
This in-depth technical guide provides a comparative analysis of the catalytic cycles of DMAP and 2-F-DMAP through the lens of computational modeling. By leveraging established theoretical frameworks and predicting the energetic landscapes of their respective reaction pathways, we can gain valuable insights into the subtle yet significant effects of 2-fluoro substitution. This guide will delve into the mechanistic nuances, provide a detailed protocol for a comparative computational study, and offer predictions on their relative catalytic performance, supported by available experimental data.
The Established Catalytic Cycle of DMAP: A Nucleophilic Powerhouse
The remarkable catalytic activity of DMAP in acylation reactions is rooted in its ability to act as a potent nucleophilic catalyst. The generally accepted mechanism for the DMAP-catalyzed acylation of an alcohol with an acid anhydride involves a two-step process.[1]
-
Formation of the N-Acylpyridinium Intermediate: The catalytic cycle is initiated by the rapid nucleophilic attack of the pyridine nitrogen of DMAP on one of the electrophilic carbonyl carbons of the acid anhydride. This step results in the formation of a highly reactive and resonance-stabilized N-acylpyridinium salt intermediate. The electron-donating dimethylamino group at the 4-position is crucial, as it significantly increases the nucleophilicity of the pyridine nitrogen, making DMAP a far more effective catalyst than pyridine itself.[1]
-
Acyl Group Transfer: The N-acylpyridinium intermediate is a much more potent acylating agent than the starting anhydride. In the second step, the alcohol nucleophile attacks the activated carbonyl carbon of the acylpyridinium salt. This leads to the transfer of the acyl group to the alcohol, forming the desired ester product and regenerating the DMAP catalyst, which can then enter another catalytic cycle.
Figure 1: The nucleophilic catalytic cycle of DMAP in an acylation reaction.
The Impact of 2-Fluoro Substitution: An Electronic Perturbation
The introduction of a highly electronegative fluorine atom at the 2-position of the pyridine ring in 2-F-DMAP is expected to induce significant electronic and, to a lesser extent, steric effects that will modulate its catalytic activity compared to DMAP.
Electronic Effects:
The primary influence of the 2-fluoro substituent will be its strong electron-withdrawing inductive effect.[2] This will have two key opposing consequences on the catalytic cycle:
-
Decreased Nucleophilicity: The electron-withdrawing fluorine atom will reduce the electron density on the pyridine nitrogen.[3][4] This is predicted to decrease the nucleophilicity of 2-F-DMAP compared to DMAP. As a result, the initial nucleophilic attack on the anhydride (the first step of the catalytic cycle) is expected to be slower for 2-F-DMAP. The pKa of 2-fluoropyridine is significantly lower than that of pyridine, and a similar trend is expected for their 4-dimethylamino derivatives, further indicating reduced basicity and likely reduced nucleophilicity.[5]
-
Increased Electrophilicity of the Acylpyridinium Intermediate: Conversely, once the N-acylpyridinium intermediate is formed, the electron-withdrawing fluorine atom will enhance the electrophilicity of the carbonyl carbon. This will make the intermediate more susceptible to nucleophilic attack by the alcohol. This effect should accelerate the second step of the catalytic cycle, the acyl transfer to the alcohol.
Steric Effects:
The steric hindrance introduced by the fluorine atom at the 2-position is relatively small and is not expected to play a dominant role in altering the catalytic activity, especially when compared to the significant electronic effects.
A Roadmap for a Comparative Computational Study
To quantitatively assess the impact of the 2-fluoro substitution, a comparative computational modeling study using Density Functional Theory (DFT) is proposed. The acylation of a simple alcohol, such as methanol, with acetic anhydride will serve as a model reaction.
Experimental Protocol: Computational Modeling Workflow
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
-
Model System:
-
Catalysts: 4-Dimethylaminopyridine (DMAP) and this compound (2-F-DMAP).
-
Substrates: Methanol and acetic anhydride.
-
-
Computational Method:
-
Theory Level: Density Functional Theory (DFT) is a suitable choice for its balance of accuracy and computational cost.
-
Functional: The B3LYP functional is a widely used and well-benchmarked hybrid functional for organic reactions.[6]
-
Basis Set: A split-valence basis set with polarization and diffuse functions is recommended. For geometry optimizations, the 6-31G(d) basis set is a good starting point. For more accurate single-point energy calculations on the optimized geometries, a larger basis set such as 6-311+G(d,p) should be employed.
-
Solvent Model: To account for the effect of the solvent (e.g., dichloromethane), a continuum solvation model such as the Polarizable Continuum Model (PCM) should be used.
-
-
Workflow:
-
Step 1: Geometry Optimization: Optimize the geometries of all reactants (DMAP/2-F-DMAP, methanol, acetic anhydride), intermediates (N-acylpyridinium salts), and products (ester, acetic acid).
-
Step 2: Transition State Searching: Locate the transition state structures for the two key steps:
-
TS1: Nucleophilic attack of the catalyst on acetic anhydride.
-
TS2: Nucleophilic attack of methanol on the N-acylpyridinium intermediate.
-
-
Step 3: Frequency Calculations: Perform frequency calculations on all optimized structures to confirm them as either minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermochemical data (zero-point vibrational energies and thermal corrections).
-
Step 4: Intrinsic Reaction Coordinate (IRC) Calculations: For each transition state, perform an IRC calculation to confirm that it connects the correct reactants and products on the potential energy surface.
-
Step 5: Single-Point Energy Calculations: Perform higher-level single-point energy calculations (e.g., B3LYP/6-311+G(d,p)) on all optimized geometries to obtain more accurate electronic energies.
-
Step 6: Construct Reaction Energy Profile: Use the calculated free energies to construct a reaction energy profile for both the DMAP and 2-F-DMAP catalyzed reactions.
-
Figure 2: A generalized workflow for the comparative computational modeling of the catalytic cycles.
Predicted Performance and Comparison
| Parameter | DMAP (Predicted) | 2-F-DMAP (Predicted) | Rationale for Prediction | Supporting Experimental Context |
| Activation Energy (TS1 - Nucleophilic Attack) | Lower | Higher | The electron-withdrawing fluorine in 2-F-DMAP reduces the nucleophilicity of the pyridine nitrogen, thus increasing the barrier for the initial attack on the anhydride. | The pKa of 2-fluoropyridine is lower than pyridine, indicating reduced basicity and likely lower nucleophilicity.[5] |
| Stability of Acylpyridinium Intermediate | Less Stable | More Stable | The electron-withdrawing fluorine atom in 2-F-DMAP will stabilize the positive charge on the pyridine ring of the intermediate. | Electron-withdrawing groups are known to stabilize cationic intermediates in similar systems. |
| Activation Energy (TS2 - Acyl Transfer) | Higher | Lower | The increased electrophilicity of the carbonyl carbon in the 2-F-DMAP acylpyridinium intermediate will lower the barrier for the attack by the alcohol nucleophile. | Electron-withdrawing groups on the pyridine ring of related catalysts have been shown to enhance the reactivity of the corresponding activated intermediates. |
| Overall Predicted Catalytic Activity | High | Potentially Similar or Slightly Lower | The overall rate will depend on the rate-determining step. If the nucleophilic attack (TS1) is rate-determining, DMAP will be faster. If the acyl transfer (TS2) is rate-determining, 2-F-DMAP could be faster. The interplay of these two opposing effects will determine the overall catalytic efficiency. | Kinetic studies on DMAP-catalyzed acylations show that the rate-determining step can vary depending on the substrates and reaction conditions.[7] |
Conclusion: A Tale of Two Effects
The computational comparison of DMAP and 2-F-DMAP reveals a fascinating interplay of electronic effects. The 2-fluoro substituent is predicted to have a dichotomous impact on the catalytic cycle: retarding the initial nucleophilic activation step while accelerating the subsequent acyl transfer step.
This predictive analysis suggests that while DMAP may be a more potent catalyst in reactions where the initial nucleophilic attack is the rate-limiting step, 2-F-DMAP could exhibit enhanced activity in cases where the acyl transfer to the nucleophile is the bottleneck. Ultimately, the choice between these two catalysts will depend on the specific substrates and reaction conditions. This guide provides a robust computational framework for researchers to make informed decisions in catalyst selection and to further explore the nuanced effects of fluorine substitution in organocatalysis.
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A Comparative Guide to Pyridine-Based Organocatalysts: Benchmarking 2-Fluoro-N,N-dimethylpyridin-4-amine Against the Standard, 4-DMAP
In the landscape of modern organic synthesis, organocatalysis has emerged as a powerful tool, offering mild, efficient, and often environmentally benign alternatives to traditional metal-based catalysts. Within this field, nucleophilic pyridine derivatives have carved out a significant niche, particularly in acylation reactions. For decades, 4-N,N-dimethylaminopyridine (DMAP) has been the gold-standard catalyst, celebrated for its remarkable ability to accelerate esterifications, aminations, and other acyl transfer reactions.[1] This guide provides an in-depth analysis of DMAP and introduces a structurally analogous yet potentially advantageous contender: 2-Fluoro-N,N-dimethylpyridin-4-amine.
Due to a lack of direct, published head-to-head comparative studies, this guide will first establish the mechanistic framework and proven efficacy of DMAP. It will then delve into the anticipated electronic effects of the 2-fluoro substitution on the catalytic cycle. Finally, we will propose a comprehensive, field-proven experimental protocol to directly benchmark the performance of these two catalysts in a challenging esterification reaction, providing researchers with a practical framework for their own investigations.
The Mechanism of Nucleophilic Catalysis by 4-Substituted Pyridines
The catalytic power of DMAP and its analogues in acylation reactions stems from their function as potent nucleophilic catalysts.[2] The mechanism is a well-established two-step process that dramatically increases the rate of acylation, often by several orders of magnitude compared to uncatalyzed reactions.[3]
-
Formation of the N-Acylpyridinium Intermediate: The catalytic cycle begins with the nucleophilic attack of the pyridine nitrogen on the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride). This step forms a highly reactive and resonance-stabilized N-acylpyridinium salt. The electron-donating dimethylamino group at the 4-position is crucial for increasing the nucleophilicity of the ring nitrogen, making DMAP a far more effective catalyst than pyridine itself.[3][4]
-
Acyl Group Transfer: This N-acylpyridinium intermediate is a significantly more potent acylating agent than the starting anhydride. In the second, typically rate-determining step, the nucleophile (e.g., an alcohol) attacks the activated acyl group's carbonyl carbon.[2][5] This leads to the formation of the final ester product and the release of the protonated catalyst. An auxiliary base, such as triethylamine, is often used to regenerate the neutral catalyst, allowing it to re-enter the catalytic cycle.[5]
Caption: The catalytic cycle of DMAP in acylation reactions.
Introducing this compound: A Hypothesis on Performance
The introduction of a fluorine atom at the 2-position of the DMAP core in this compound is a strategic modification. Fluorine is a highly electronegative atom and is known to exert a strong electron-withdrawing inductive effect. This electronic perturbation can be hypothesized to influence the catalyst's performance in two competing ways:
-
Decreased Nucleophilicity: The electron-withdrawing nature of the fluorine atom is expected to decrease the electron density on the pyridine ring, thereby reducing the nucleophilicity of the ring nitrogen. This could potentially slow down the initial formation of the N-acylpyridinium intermediate.
-
Increased Reactivity of the Intermediate: Conversely, the same electron-withdrawing effect would make the resulting N-acylpyridinium intermediate more electron-deficient and, therefore, a more potent acylating agent. This could accelerate the subsequent attack by the alcohol, potentially compensating for the slower initial step or even leading to an overall rate enhancement, especially with less reactive, sterically hindered alcohols.
The net effect on the catalytic efficiency is not immediately obvious and presents a compelling case for a direct experimental comparison.
Proposed Benchmarking Study: Esterification of a Sterically Hindered Alcohol
To objectively evaluate the catalytic performance of this compound against DMAP, a challenging model reaction is required. The esterification of sterically hindered tertiary alcohols, which are notoriously poor nucleophiles, serves as an excellent benchmark.[6][7] We propose the acylation of 1-adamantanol with acetic anhydride.
Table 1: Proposed Experimental Parameters for Catalyst Benchmarking
| Parameter | Condition | Rationale |
| Substrate | 1-Adamantanol | A sterically demanding tertiary alcohol. |
| Acylating Agent | Acetic Anhydride | A common, readily available acylating agent. |
| Catalysts | DMAP, this compound | Direct head-to-head comparison. |
| Catalyst Loading | 5 mol% | A typical catalyst loading for such reactions. |
| Auxiliary Base | Triethylamine (Et₃N) | To regenerate the catalyst. |
| Solvent | Dichloromethane (DCM) | A common solvent for acylation reactions. |
| Temperature | Room Temperature (25 °C) | To assess catalytic activity under mild conditions. |
| Monitoring | Thin Layer Chromatography (TLC), GC-MS | To track reaction progress and product formation. |
Table 2: Template for Comparative Performance Data
| Catalyst | Reaction Time (h) | Yield (%) | Observations |
| DMAP | |||
| This compound | |||
| No Catalyst (Control) |
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, ensuring reproducibility and providing clear, quantifiable results.
Materials:
-
1-Adamantanol (99%)
-
Acetic Anhydride (≥99%)
-
4-N,N-dimethylaminopyridine (DMAP) (≥99%)
-
Triethylamine (Et₃N) (≥99.5%, distilled)
-
Dichloromethane (DCM) (Anhydrous, ≥99.8%)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bars
Caption: Proposed experimental workflow for benchmarking organocatalysts.
Procedure:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add 1-adamantanol (1.0 mmol, 1.0 equiv.). Dissolve the alcohol in anhydrous dichloromethane (10 mL).
-
Reagent Addition: To the stirred solution, add triethylamine (1.5 mmol, 1.5 equiv.) followed by the organocatalyst (DMAP or this compound, 0.05 mmol, 0.05 equiv.).
-
Reaction Initiation: Add acetic anhydride (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture.
-
Monitoring: Allow the reaction to stir at room temperature (25 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers and wash with brine (15 mL).
-
Isolation: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel to obtain the pure ester. Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Conclusion and Outlook
While 4-DMAP remains an exceptionally effective and widely used organocatalyst, the exploration of rationally designed analogues like this compound is essential for advancing the field. The proposed benchmarking study provides a clear and robust framework for directly comparing their catalytic efficacy. The results of such an investigation would offer valuable insights into the electronic tuning of pyridine-based catalysts and could reveal a superior catalyst for challenging acylation reactions, particularly those involving sterically encumbered substrates. The data generated would be of significant interest to the community of synthetic chemists and drug development professionals, potentially expanding the toolkit of high-performance organocatalysts.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. Retrieved from [Link]
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The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. (n.d.). ScholarWorks @ UTRGV. Retrieved from [Link]
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Ye, Y., et al. (2013). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters. Retrieved from [Link]
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Xu, S., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). PubMed. Retrieved from [Link]
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Fu, G. C. (2004). Asymmetric catalysis with "planar-chiral" derivatives of 4-(dimethylamino)pyridine. PubMed. Retrieved from [Link]
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Vuluga, D., et al. (2010). Fluorous 4-N,N-dimethylaminopyridine (DMAP) salts as simple recyclable acylation catalysts. PubMed. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Fluoro-N,N-dimethylpyridin-4-amine
As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential, in-depth guidance on the personal protective equipment (PPE) and handling procedures for 2-Fluoro-N,N-dimethylpyridin-4-amine (CAS No. 849937-80-0). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the recommendations herein are principally derived from the well-documented, high-toxicity profile of its close structural analog, N,N-dimethylpyridin-4-amine (DMAP).[1][2][3][4] This approach is rooted in the precautionary principle, ensuring the highest level of safety when handling this potentially hazardous substance.
Understanding the Risks: A Profile of a Potentially Hazardous Compound
Based on the hazard profile of the analogous compound DMAP, this compound should be treated as a substance with a high degree of acute toxicity. The primary routes of exposure and their associated risks are:
-
Dermal Contact: Potentially fatal if absorbed through the skin.[2][3][4] It is also expected to cause skin irritation.[3][4]
-
Inhalation: May be toxic if inhaled, potentially causing respiratory irritation.[2][3][4]
-
Eye Contact: Poses a risk of serious eye damage.[1]
-
Organ Toxicity: May cause damage to organs, with the nervous system being a potential target.[1]
Given these significant hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.
Core Directive: Your Personal Protective Equipment Ensemble
The selection of appropriate PPE is contingent on the nature of the work being performed. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Laboratory Operation | Minimum Required PPE |
| Weighing and Aliquoting (Solid) | - Full-face respirator with P100 (or P3) particulate filter- Chemical-resistant gloves (e.g., Nitrile, double-gloved)- Chemical-resistant lab coat or disposable coveralls- Chemical splash goggles (if not using a full-face respirator)- Closed-toe shoes |
| Solution Preparation and Transfers | - Chemical fume hood- Chemical-resistant gloves (e.g., Nitrile, double-gloved)- Chemical-resistant lab coat- Chemical splash goggles and face shield- Closed-toe shoes |
| Reaction Setup and Workup | - Chemical fume hood- Chemical-resistant gloves (e.g., Nitrile, double-gloved)- Chemical-resistant lab coat or apron- Chemical splash goggles and face shield- Closed-toe shoes |
| Spill Cleanup | - Self-contained breathing apparatus (SCBA) may be required for large spills- Chemical-resistant coveralls and boots- Chemical-resistant gloves (e.g., Nitrile, double-gloved)- Chemical splash goggles and face shield |
Note: Always consult your institution's specific safety protocols and the full Safety Data Sheet for the analogous compound, DMAP, before handling.
Operational Plan: A Step-by-Step Guide to Safe Handling
1. Preparation and Engineering Controls:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[1]
-
Designate a specific area for handling this compound to prevent cross-contamination.
2. Donning PPE:
-
The following diagram illustrates the logical flow for selecting and donning the appropriate PPE based on the planned laboratory operation.
3. Handling the Compound:
-
Use appropriate tools (e.g., spatulas, weigh boats) and clean them thoroughly after use.
-
If there is any risk of splashing, use a face shield in addition to safety goggles.[3]
4. Doffing PPE:
-
Remove PPE in a manner that avoids self-contamination.
-
Gloves should be removed first, followed by any disposable apron or coveralls.
-
The face shield and goggles should be removed next, followed by the respirator.
-
Wash hands thoroughly with soap and water after removing all PPE.[4]
Disposal Plan: Managing Waste Safely and Responsibly
-
All waste materials, including empty containers, contaminated gloves, and other disposable PPE, must be treated as hazardous waste.[4]
-
Dispose of all waste in clearly labeled, sealed containers in accordance with local, state, and federal regulations.[4]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
Uncleaned containers should be handled with the same precautions as the product itself.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence.
References
-
Personal Protective Equipment (PPE) - CHEMM. [Link]
-
4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS MSDS CAS-No.: 1122-58-3 MSDS - Loba Chemie. (2016-05-30). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

